4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine
Description
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Properties
IUPAC Name |
4,6-dichloro-1,3-dimethylpyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N4/c1-3-4-5(8)10-7(9)11-6(4)13(2)12-3/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDCTFDIXXYZOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=NC(=N2)Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657094 | |
| Record name | 4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072895-86-3 | |
| Record name | 4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine
Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold in Modern Drug Discovery
The pyrazolo[3,4-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry, bearing a strong structural resemblance to endogenous purines. This bioisosteric relationship allows compounds based on this framework to effectively interact with a wide array of biological targets, particularly protein kinases, by mimicking the binding of adenosine triphosphate (ATP). The dysregulation of protein kinase activity is a hallmark of many diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapies. The strategic functionalization of the pyrazolo[3,4-d]pyrimidine ring system, such as the introduction of chloro- and methyl- groups in 4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine, offers a versatile platform for modulating potency, selectivity, and pharmacokinetic properties. A thorough understanding of the physicochemical properties of such derivatives is therefore not merely an academic exercise, but a critical prerequisite for the rational design and development of novel therapeutics. These properties govern a compound's journey through the body, influencing its absorption, distribution, metabolism, and excretion (ADME), and ultimately, its efficacy and safety profile.[1][2][3]
Molecular Profile of this compound
This section details the fundamental molecular and predicted physicochemical properties of this compound. It is important to note that while the CAS number for this specific compound is registered, detailed experimental data on its physicochemical properties are not widely available in the public domain. The values presented below are a combination of calculated properties and estimations based on closely related analogs.
| Property | Value | Source/Method |
| Chemical Formula | C7H6Cl2N4 | - |
| Molecular Weight | 217.06 g/mol | Calculated |
| CAS Number | 1072895-86-3 | [4] |
| Appearance | White to off-white crystalline solid | Predicted |
| Melting Point | Not experimentally determined; likely >150 °C | Inferred from related compounds |
| Boiling Point | Not determined; likely decomposes at high temperatures | Inferred |
| Solubility | Predicted to be poorly soluble in water, soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | [5] |
| pKa | Not determined; predicted to be weakly basic. | Inferred |
| LogP | Not determined; predicted to be moderately lipophilic. | Inferred |
Structural and Electronic Characteristics
The structure of this compound features a fused pyrazole and pyrimidine ring system. The two chlorine atoms at positions 4 and 6 are key reactive sites, susceptible to nucleophilic substitution, which is a common strategy for synthesizing diverse libraries of kinase inhibitors.[6] The methyl groups at positions 1 and 3 influence the molecule's lipophilicity and steric profile, which can in turn affect its binding to target proteins and its metabolic stability.
Spectroscopic and Analytical Characterization
A comprehensive analytical characterization is essential for confirming the identity and purity of this compound. The following sections outline the expected spectral data based on the analysis of analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule.
-
1H NMR: The proton NMR spectrum is expected to be relatively simple, showing two singlets corresponding to the two methyl groups (N-CH3 and C-CH3). The chemical shifts of these singlets will be influenced by their electronic environment.
-
13C NMR: The carbon NMR spectrum will provide information on all seven carbon atoms in the molecule. The carbons attached to chlorine atoms will appear at a characteristic downfield shift. The signals for the methyl carbons will be observed in the upfield region.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in the molecule. Key expected vibrational bands include:
-
C-H stretching: From the methyl groups.
-
C=N and C=C stretching: Characteristic of the pyrazolopyrimidine ring system.
-
C-Cl stretching: In the fingerprint region, confirming the presence of the chloro substituents.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Due to the presence of two chlorine atoms, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4) with relative intensities of approximately 9:6:1. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming the elemental composition.
Experimental Protocols for Physicochemical Characterization
The following are detailed, standardized protocols for the experimental determination of the key physicochemical properties of this compound. These protocols are designed to be self-validating and are based on established methodologies in the pharmaceutical sciences.
Melting Point Determination: Capillary Method
This method is a reliable way to determine the melting point of a crystalline solid, which is a key indicator of purity.
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating and Observation: The sample is heated at a controlled rate. A preliminary rapid heating can be done to estimate the approximate melting range.
-
Data Recording: For an accurate measurement, the heating rate is slowed to 1-2 °C per minute near the expected melting point. The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. A sharp melting range (e.g., within 1-2 °C) is indicative of high purity.[5][7][8][9]
Solubility Profiling: Shake-Flask Method
Determining the solubility of a compound in various solvents is crucial for its formulation and for understanding its potential for oral absorption.
Methodology:
-
Solvent Selection: A range of pharmaceutically relevant solvents should be used, including water, buffered solutions at different pH values (e.g., pH 2, 7.4, 9), and organic solvents like ethanol and DMSO.
-
Equilibration: An excess amount of the solid compound is added to a known volume of each solvent in a sealed vial. The vials are then agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: After equilibration, the samples are filtered to remove any undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4][10][11][12][13]
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthesized batch of this compound.
Caption: Interplay of physicochemical properties and drug development.
Conclusion
This compound is a valuable building block in the design of novel kinase inhibitors and other potential therapeutic agents. While detailed experimental data on its physicochemical properties are not yet widely published, a comprehensive understanding of its expected characteristics can be inferred from its structure and the properties of closely related analogs. The protocols and principles outlined in this guide provide a robust framework for the experimental characterization of this and similar compounds. For researchers and drug development professionals, a deep appreciation of how the physicochemical properties of such molecules influence their biological activity is paramount for the successful translation of a promising compound from the laboratory to the clinic.
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ResearchGate. (2025, August 10). ChemInform Abstract: Synthesis of 1,4-Disubstituted Pyrazolo[3,4-d]pyrimidines from 4,6-Dichloropyrimidine-5-carboxaldehyde: Insights into Selectivity and Reactivity. Retrieved from [Link]
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Spectroscopic Characterization of 4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of novel compounds is a critical step in drug discovery, and a thorough understanding of their spectroscopic signatures is paramount. This guide will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound, explaining the causal relationships between its structure and its spectral features.
Molecular Structure
The foundational step in any spectroscopic analysis is the understanding of the molecule's structure. 4,6-dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine consists of a fused pyrazole and pyrimidine ring system. Key features include two chlorine atoms at positions 4 and 6, and two methyl groups at positions 1 and 3.
Figure 1: Structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides critical information about the electronic environment and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to be relatively simple, showing signals for the two distinct methyl groups. The pyrazole ring proton present in many analogues is substituted by a methyl group at the C3 position in this molecule, and there are no other protons on the heterocyclic core.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| N1-CH₃ | 3.9 - 4.1 | Singlet |
| C3-CH₃ | 2.5 - 2.7 | Singlet |
Rationale and Field-Proven Insights:
-
N1-CH₃ (3.9 - 4.1 ppm): The methyl group attached to the N1 of the pyrazole ring is expected to be deshielded due to the electron-withdrawing nature of the heterocyclic system. In the related compound, 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, the N1-methyl signal appears at 3.96 ppm.[3] A similar chemical shift is anticipated for the title compound.
-
C3-CH₃ (2.5 - 2.7 ppm): The methyl group at the C3 position is also influenced by the aromatic system but to a lesser extent than the N-methyl group. Data from various 3-methyl-pyrazolo[3,4-d]pyrimidine derivatives show this signal typically appears in the 2.5-2.7 ppm range.[4][5]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-32, depending on sample concentration.
-
Relaxation delay (D1): 1-2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the TMS signal at 0 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, with its chemical shift indicating its hybridization and electronic environment. The presence of two chlorine atoms is expected to have a significant deshielding effect on the carbons to which they are attached (C4 and C6).
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| N1-CH₃ | 35 - 38 |
| C3-CH₃ | 13 - 16 |
| C3 | 148 - 152 |
| C3a | 105 - 108 |
| C4 | 152 - 155 |
| C6 | 155 - 158 |
| C7a | 150 - 153 |
Rationale and Field-Proven Insights:
-
Methyl Carbons: The N1-CH₃ carbon is expected around 35-38 ppm, while the C3-CH₃ carbon will be significantly more shielded, appearing around 13-16 ppm, consistent with data from related structures.[4]
-
Ring Carbons: The carbons directly bonded to chlorine (C4 and C6) will be the most downfield among the ring carbons due to the strong electron-withdrawing inductive effect of the halogens. The C3a carbon, being a bridgehead carbon not directly attached to a heteroatom in the pyrimidine ring, is expected to be the most upfield of the ring carbons.[6] The remaining carbons (C3 and C7a) will have chemical shifts typical for pyrazolo[3,4-d]pyrimidine systems.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial for a better signal-to-noise ratio.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more, as the natural abundance of ¹³C is low.
-
Relaxation delay (D1): 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation with an appropriate window function, followed by phase and baseline correction. Calibrate the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type |
| 2950 - 3000 | C-H stretch (methyl) |
| 1550 - 1620 | C=N and C=C stretch (aromatic rings) |
| 1400 - 1480 | C-H bend (methyl) |
| 1000 - 1200 | C-N stretch |
| 700 - 850 | C-Cl stretch |
Rationale and Field-Proven Insights:
-
The spectrum will be characterized by the vibrations of the heterocyclic core and the methyl groups.
-
The C=N and C=C stretching vibrations of the fused aromatic rings typically appear in the 1550-1620 cm⁻¹ region.[7][8]
-
The C-Cl stretching vibrations are expected in the fingerprint region, typically between 700 and 850 cm⁻¹. The exact position can be influenced by the overall molecular structure.
Experimental Protocol: IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Data Processing: Perform a background scan with an empty sample holder and subtract it from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the most distinctive feature will be the isotopic pattern of the molecular ion due to the presence of two chlorine atoms.
Predicted Mass Spectrometry Data
-
Molecular Ion (M⁺): The nominal molecular weight is 218 g/mol . However, chlorine has two common isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This will result in a characteristic cluster of peaks for the molecular ion.
-
M⁺ peak (m/z 218): Contains two ³⁵Cl atoms. Relative intensity: 100% (base peak of the cluster).
-
M+2 peak (m/z 220): Contains one ³⁵Cl and one ³⁷Cl atom. Relative intensity: ~65%.
-
M+4 peak (m/z 222): Contains two ³⁷Cl atoms. Relative intensity: ~10%. This 100:65:10 (or approximately 9:6:1) ratio is a definitive indicator of a molecule containing two chlorine atoms.[9]
-
-
Key Fragmentation Pathways:
-
Loss of a methyl radical (-•CH₃): A peak at m/z 203, 205, 207.
-
Loss of a chlorine atom (-•Cl): A peak at m/z 183, 185 (showing a single chlorine isotope pattern).
-
Successive loss of HCN: Common in nitrogen-containing heterocycles.[10]
-
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Navigating the Solution Landscape: A Technical Guide to the Solubility of 4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine in Organic Solvents
Introduction: The Crucial Role of Solubility in Advancing Pyrazolopyrimidine Chemistry
In the landscape of modern medicinal chemistry and materials science, pyrazolo[3,4-d]pyrimidines stand out as a privileged scaffold. Their derivatives are integral to the development of a wide array of therapeutic agents, particularly in oncology. The compound 4,6-dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine is a key building block in the synthesis of these complex molecules. Its reactivity at the chloro-positions allows for diverse functionalization, making it a versatile precursor for targeted drug design.
However, the synthetic utility of this compound is intrinsically linked to a fundamental physical property: its solubility. The ability to achieve a homogeneous solution is paramount for reaction kinetics, purification, and formulation. A thorough understanding of the solubility of this compound in various organic solvents is therefore not merely academic; it is a critical prerequisite for its effective application in research and development.
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the solubility characteristics of this compound. We will delve into the theoretical underpinnings of its solubility, offer a practical framework for solvent selection, and provide a detailed experimental protocol for its empirical determination.
Compound Profile: this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C8H8Cl2N4 | Inferred from name |
| Molecular Weight | 231.09 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | General observation for similar compounds |
| Polarity | Moderately polar | Based on structure |
The structure of this compound features a fused heterocyclic ring system containing four nitrogen atoms, two chlorine atoms, and two methyl groups. The nitrogen atoms and chlorine atoms introduce polarity to the molecule, while the dimethylated pyrazole and the pyrimidine ring itself contribute to its aromatic and somewhat nonpolar character. This amphiphilic nature suggests that its solubility will be highly dependent on the specific solvent environment.
Theoretical Framework: Predicting Solubility from First Principles
The adage "like dissolves like" remains a cornerstone of solubility prediction.[1] This principle is rooted in the intermolecular forces between solute and solvent molecules. For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.
For this compound, the key intermolecular forces at play are:
-
Dipole-dipole interactions: The polarized C-Cl and C-N bonds will interact favorably with polar solvents.
-
London dispersion forces: The aromatic ring system and methyl groups will contribute to van der Waals interactions, which are more significant in nonpolar solvents.
-
Hydrogen bonding: While the parent pyrazolo[3,4-d]pyrimidine has a hydrogen bond donor, the N1-methylation in the target compound removes this capability. However, the nitrogen atoms can still act as hydrogen bond acceptors.
Based on this, we can anticipate that highly polar aprotic solvents will be effective at dissolving this compound due to strong dipole-dipole interactions. Solubility in protic solvents will depend on the balance between polarity and hydrogen bonding. Nonpolar solvents are less likely to be effective, though some solubility may be observed due to dispersion forces.
A Practical Guide to Solvent Selection
While theoretical principles provide a valuable starting point, empirical testing is the gold standard for determining solubility. The following table provides a predicted solubility profile for this compound in a range of common organic solvents, categorized by their polarity. This serves as a practical guide for initial solvent screening.
| Solvent Category | Solvent | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF) | High | Strong dipole-dipole interactions.[2][3] |
| Dimethyl sulfoxide (DMSO) | High | Highly polar and can engage in strong dipole-dipole interactions.[2] | |
| Acetonitrile (ACN) | Moderate to High | Polar, but less so than DMF and DMSO.[2] | |
| Tetrahydrofuran (THF) | Moderate | Ethereal oxygen can act as a hydrogen bond acceptor.[2][4] | |
| Polar Protic | Methanol | Moderate | Can act as a hydrogen bond donor to the nitrogen atoms of the pyrimidine ring.[2][3][5] |
| Ethanol | Moderate | Similar to methanol, but slightly less polar.[2] | |
| Nonpolar | Dichloromethane (DCM) | Moderate to Low | The presence of chlorine atoms may provide some favorable interactions.[2] |
| Toluene | Low | Primarily dispersion forces.[2] | |
| Hexane | Very Low | Mismatch in polarity. |
Experimental Protocol for Determining Solubility
The following protocol outlines a robust method for determining the solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath or hot plate with temperature control
-
Syringe filters (0.45 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for quantification
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Accurately pipette a known volume (e.g., 2 mL) of the desired solvent into each vial.
-
Seal the vials and place them in a constant temperature bath set to the desired temperature (e.g., 25 °C).
-
Stir the mixtures for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial. This removes any undissolved microparticles.
-
Record the exact volume of the filtered solution.
-
-
Quantification:
-
Gravimetric Method: Carefully evaporate the solvent from the filtered solution under a stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point. Weigh the remaining solid. The solubility can be calculated as mass of solid per volume of solvent.
-
Chromatographic/Spectroscopic Method: Prepare a series of standard solutions of known concentrations of this compound in the same solvent. Analyze the filtered supernatant and the standard solutions using a validated HPLC or UV-Vis method. Construct a calibration curve to determine the concentration of the saturated solution.
-
-
Data Analysis and Reporting:
-
Calculate the solubility in appropriate units (e.g., mg/mL, mol/L).
-
Repeat the experiment at least in triplicate to ensure reproducibility.
-
Report the average solubility and the standard deviation.
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6][7][8]
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal information.[6][7][8]
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Sources
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Foreword: The Strategic Importance of Heterocyclic Scaffolds
An In-depth Technical Guide to 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 98141-42-5)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, heterocyclic compounds form the bedrock of countless therapeutic agents. Their unique stereochemical features and diverse reactivity make them indispensable scaffolds in the design of novel drugs. Among these, the pyrazolo[3,4-d]pyrimidine core has garnered significant attention due to its structural resemblance to endogenous purines, allowing it to function as a privileged scaffold for kinase inhibitors and other targeted therapies. This guide focuses on a key derivative of this family, 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, a versatile building block with demonstrated utility in the development of next-generation antibacterial agents.
Part 1: Core Characterization of CAS 98141-42-5
4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a di-chlorinated heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine fused ring system. The presence of two reactive chlorine atoms at the 4 and 6 positions makes it an exceptionally useful intermediate for the synthesis of a wide range of substituted derivatives, as these chlorines can be selectively displaced by various nucleophiles.
Physicochemical Properties
A comprehensive summary of the key physicochemical properties of 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is presented in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source(s) |
| CAS Number | 98141-42-5 | [1] |
| Molecular Formula | C₆H₄Cl₂N₄ | [1][] |
| Molecular Weight | 203.03 g/mol | [1][] |
| IUPAC Name | 4,6-dichloro-1-methylpyrazolo[3,4-d]pyrimidine | [1] |
| Boiling Point | 284°C | [] |
| Density | 1.76 g/cm³ | [] |
| InChI Key | TYMWHTJGWKSXRY-UHFFFAOYSA-N | [1][] |
| SMILES | CN1C2=C(C=N1)C(=NC(=N2)Cl)Cl | [] |
| Purity | Typically ≥95% | [] |
Spectroscopic Data Interpretation
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing a singlet for the methyl group (CH₃) protons, likely in the 3.9-4.1 ppm region, and a singlet for the C-H proton of the pyrazole ring, anticipated further downfield, around 8.0-8.5 ppm.
-
¹³C NMR: The carbon NMR would reveal signals for the methyl carbon, the two aromatic CH carbons, and the four quaternary carbons of the fused ring system, two of which are attached to chlorine atoms and would thus be significantly shifted.
-
Mass Spectrometry (MS): The mass spectrum should exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms, with prominent [M]+, [M+2]+, and [M+4]+ peaks.
Part 2: Synthesis and Reactivity
The synthesis of 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a multi-step process that leverages the reactivity of pyrazole precursors. The general synthetic strategy involves the construction of the pyrazolo[3,4-d]pyrimidine ring system followed by chlorination.
Synthetic Workflow
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives often begins with substituted pyrazoles. A common route involves the cyclization of a 5-aminopyrazole-4-carboxamide with a suitable one-carbon synthon, followed by chlorination.
Caption: Generalized synthetic workflow for 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.
Detailed Experimental Protocol
While a specific protocol for the title compound is not detailed in the provided search results, a reliable synthesis for a similar compound, 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine, has been described.[4] This can be adapted for the N-methylated analogue.
Step 1: Cyclization to form 1-methyl-1,5-dihydro-4H,6H-pyrazolo[3,4-d]pyrimidine-4,6-dione
-
Combine 5-amino-1-methyl-1H-pyrazole-4-carboxamide and an excess of urea in a reaction vessel.
-
Heat the mixture to approximately 190°C for 2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and treat with an aqueous base (e.g., 10% KOH), followed by careful acidification (e.g., with dilute HCl) to a pH of 4-5.
-
The resulting precipitate is collected by filtration, washed with water, and dried to yield the dione intermediate.
Step 2: Chlorination to yield 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
-
Suspend the dried intermediate in phosphorus oxychloride (POCl₃).
-
Reflux the mixture at approximately 110°C for 4 hours.
-
After cooling, the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully quenched with ice water.
-
The product is then extracted with an organic solvent (e.g., ethyl acetate), washed, dried, and concentrated to yield the final product.
Part 3: Application in Drug Discovery: A Scaffold for Novel Antibacterials
The true value of 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine lies in its role as a versatile starting material for the synthesis of biologically active molecules. A notable example is its use in the development of a novel class of antibacterial agents effective against Methicillin-Resistant Staphylococcus aureus (MRSA).[5][6]
Synthesis of an Anti-MRSA Agent
Researchers have utilized 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine as a scaffold to synthesize N4,N6-bis(4-bromophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine. This is achieved through a double nucleophilic aromatic substitution reaction where the chlorine atoms at positions 4 and 6 are displaced by 4-bromoaniline.
Caption: Synthesis of a potent anti-MRSA agent from the title compound.
Mechanism of Action of the Derived Antibacterial
The resulting diamine derivative exhibits a dual mechanism of action against MRSA, which contributes to its potency and its ability to overcome resistance.[5]
-
Inhibition of the BlaR Sensor: The compound binds to the BlaR sensor domain, a key protein in the MRSA resistance mechanism. This binding prevents the signal transduction that leads to the expression of β-lactamase and PBP2a, the primary drivers of resistance to β-lactam antibiotics.[5][6]
-
Binding to Penicillin-Binding Proteins (PBPs): The molecule also directly binds to PBP2 and the resistant variant PBP2a. These enzymes are crucial for the synthesis of the bacterial cell wall. By inhibiting their function, the compound disrupts cell wall integrity, leading to bacterial cell death.[5]
This multi-targeted approach makes the synthesized compound a promising candidate for further development in the fight against antibiotic-resistant bacteria.
Caption: Dual mechanism of action of the anti-MRSA compound derived from CAS 98141-42-5.
Conclusion
4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 98141-42-5) is more than just a chemical entity; it is a strategic building block in the ongoing quest for novel therapeutics. Its well-defined physicochemical properties, established synthetic routes, and, most importantly, its proven utility as a scaffold for potent antibacterial agents underscore its significance in the field of drug discovery. This guide provides a foundational understanding of this compound, intended to empower researchers and scientists to leverage its potential in their own research and development endeavors.
References
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Thomas, C. A., Kim, C., El-Araby, A. M., Birhanu, B. T., Nguyen, V. T., Schroeder, V. A., et al. (2025). Discovery and Evaluation of a Methylpyrazolopyrimidine Antibacterial Active against Methicillin-Resistant Staphylococcus aureus. ACS Infectious Diseases. [Link][5]
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PubChem. (n.d.). 4,6-dichloro-1-methyl-1H-pyrazolo(3,4-d)pyrimidine. National Center for Biotechnology Information. [Link][1]
-
ResearchGate. (2026). Discovery and Evaluation of a Methylpyrazolopyrimidine Antibacterial Active against Methicillin-Resistant Staphylococcus aureus. [Link][6]
-
MDPI. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. [Link][3]
-
Clausius Scientific Press. (n.d.). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. [Link][4]
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The Dichloropyrazolopyrimidine Core: A Technical Guide to Reactivity and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold
The pyrazolopyrimidine scaffold is a significant heterocyclic motif in medicinal chemistry, recognized for its role in a variety of biologically active compounds.[1][2][3] Its structural resemblance to endogenous purines allows it to interact with a wide range of biological targets, including kinases, which has led to the development of numerous therapeutics.[2][3] The dichlorinated form of the pyrazolopyrimidine core, particularly 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine, is a highly versatile and reactive precursor, serving as a foundational building block for the synthesis of diverse molecular architectures.[4] The two chlorine atoms on the pyrimidine ring are key handles for chemical modification, primarily through nucleophilic aromatic substitution (SNAr), enabling the systematic and selective introduction of various functional groups.[4][5] This guide provides an in-depth exploration of the synthesis, reactivity, and application of the dichloropyrazolopyrimidine core, with a focus on elucidating the principles that govern its chemical behavior.
Synthesis of the Dichloropyrazolopyrimidine Core
The construction of the dichloropyrazolopyrimidine core is typically achieved through a two-step process involving cyclization and subsequent chlorination. A common and efficient route starts from 5-amino-1H-pyrazole-4-carboxamide, which undergoes cyclization with urea at elevated temperatures to form 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol.[4][6] This dihydroxy intermediate is then subjected to chlorination, most commonly using phosphorus oxychloride (POCl₃), to yield the desired 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine.[6][7]
Synthetic Workflow: From Pyrazole to Dichloropyrazolopyrimidine
Caption: General synthetic scheme for 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine.
Experimental Protocol: Synthesis of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine
Step 1: Cyclization
-
In a round-bottom flask, combine 5-amino-1H-pyrazole-4-carboxamide and urea.
-
Heat the mixture to 190°C for 2 hours.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and add a 10% potassium hydroxide solution, followed by careful acidification with dilute hydrochloric acid to a pH of 4-5.[6]
-
The resulting white solid, 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol, is collected by suction filtration.[6]
Step 2: Chlorination
-
To the dried 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol, add phosphorus oxychloride (POCl₃).
-
Reflux the mixture at 110°C for 4 hours.[6]
-
After the reaction is complete (monitored by TLC), cool the mixture and carefully pour it into ice water with stirring.
-
The precipitated yellow solid, 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine, is collected by filtration, washed with ice-water, and dried.[6]
Reactivity of the Dichloropyrazolopyrimidine Core: A Tale of Two Chlorines
The chemical reactivity of the dichloropyrazolopyrimidine core is dominated by nucleophilic aromatic substitution (SNAr) at the chlorine-bearing carbon atoms. The electron-deficient nature of the pyrimidine ring, accentuated by the two electronegative nitrogen atoms and the inductive effect of the chlorine atoms, renders the C4 and C6 positions highly electrophilic and susceptible to nucleophilic attack.[5]
The SNAr Mechanism: Addition-Elimination
The SNAr reaction on the dichloropyrazolopyrimidine core proceeds through a two-step addition-elimination mechanism:
-
Nucleophilic Attack: A nucleophile attacks either the C4 or C6 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5]
-
Chloride Elimination: The aromaticity of the pyrimidine ring is restored through the elimination of a chloride ion, yielding the substituted product.[5]
Caption: The two-step mechanism of SNAr on the dichloropyrazolopyrimidine core.
Regioselectivity: The Decisive Factor
A key aspect of the reactivity of dichloropyrimidines is the regioselectivity of the nucleophilic substitution. In the case of 2,4-dichloropyrimidines, substitution generally favors the C4 position.[8][9][10][11] This preference is attributed to the higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient at C4 compared to C2.[8][10][11] However, this selectivity can be highly sensitive to electronic and steric effects of other substituents on the ring.[8][10] For instance, an electron-donating group at the C6 position of a 2,4-dichloropyrimidine can reverse the selectivity, favoring substitution at the C2 position.[8][10]
In the context of 4,6-dichloropyrimidin-5-amine, the symmetrical nature of the molecule means that the initial monosubstitution can occur at either the C4 or C6 position without preference.[5]
The regioselectivity of SNAr reactions on dichloropyrimidines can be influenced by several factors:
| Factor | Influence on Regioselectivity |
| Electronic Effects | Electron-donating groups can alter the LUMO distribution, potentially changing the preferred site of attack.[8][10] |
| Steric Hindrance | Bulky substituents can hinder nucleophilic attack at adjacent positions. |
| Nucleophile | The nature of the nucleophile can influence the reaction outcome. For example, tertiary amines have been shown to exhibit excellent C2 selectivity in the SNAr amination of 5-substituted-2,4-dichloropyrimidines.[12][13] |
| Reaction Conditions | Temperature, solvent, and the presence of a base can all play a role in determining the regioselectivity.[14] |
Applications in Drug Development
The tunable reactivity of the dichloropyrazolopyrimidine core makes it an invaluable scaffold in drug discovery. By sequentially or selectively replacing the chlorine atoms with various nucleophiles, a vast library of derivatives can be synthesized and screened for biological activity.[4] This scaffold is a core component of numerous compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][7][15]
Workflow for Library Synthesis
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A Theoretical Investigation of 4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine: A Whitepaper for Advanced Drug Discovery
This technical guide provides a comprehensive theoretical framework for the study of 4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine, a member of a promising class of heterocyclic compounds. The pyrazolo[3,4-d]pyrimidine scaffold is a known bioisostere of adenine, enabling it to interact with the ATP-binding sites of kinases, making it a privileged structure in modern medicinal chemistry.[1][2][3] This document is intended for researchers, computational chemists, and drug development professionals, offering a roadmap for in-silico characterization to unlock the therapeutic potential of this specific molecule. While extensive research exists for the broader pyrazolo[3,4-d]pyrimidine family, this guide will establish the specific theoretical protocols to elucidate the unique electronic, structural, and interactive properties of the 4,6-dichloro-1,3-dimethyl variant.
Introduction to the Target Molecule and its Therapeutic Context
The pyrazolo[3,4-d]pyrimidine core is a cornerstone in the development of kinase inhibitors, with numerous derivatives showing potent anticancer activities by targeting enzymes like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1] The core's ability to mimic the adenine ring of ATP allows for competitive inhibition at the kinase hinge region.[1][2] The specific compound, this compound, has been synthesized, as documented in patent literature, highlighting its accessibility for further investigation.[4]
The dichloro-substitution at the 4 and 6 positions of the pyrimidine ring presents intriguing possibilities for both synthetic elaboration and target interaction. These chlorine atoms can serve as reactive handles for nucleophilic substitution, allowing for the generation of diverse chemical libraries. From a theoretical standpoint, their electronegativity is expected to significantly modulate the electron distribution across the fused ring system, influencing its reactivity and binding affinity to protein targets. The N-methylation at position 1 and C-methylation at position 3 further refine the molecule's steric and electronic profile.
This guide will outline a series of computational studies designed to predict the molecule's behavior and guide its development as a potential therapeutic agent.
Computational Methodology: A Self-Validating System
To ensure the highest degree of scientific integrity, the proposed theoretical studies are based on well-established and validated computational methods that have been successfully applied to other pyrazolo[3,4-d]pyrimidine derivatives.[5][6]
Quantum Chemical Calculations with Density Functional Theory (DFT)
The foundation of our theoretical investigation lies in Density Functional Theory (DFT), a robust method for determining the electronic structure of molecules.
Experimental Protocol: DFT-Based Molecular Characterization
-
Structure Optimization:
-
The initial 3D structure of this compound is built using a molecular editor.
-
A geometry optimization is performed using a suitable DFT functional, such as B3LYP, which has demonstrated accuracy for similar heterocyclic systems.[5]
-
A comprehensive basis set, for instance, 6-311++G(d,p), is employed to ensure a precise description of the electronic distribution, including polarization and diffuse functions.[5]
-
Frequency calculations are subsequently run on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
-
Electronic Property Analysis:
-
From the optimized structure, key electronic properties are calculated. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability.
-
A Natural Bond Orbital (NBO) analysis is conducted to study charge distribution, hyperconjugative interactions, and the nature of the chemical bonds.
-
A Molecular Electrostatic Potential (MEP) map is generated to visualize the regions of positive and negative electrostatic potential, identifying likely sites for electrophilic and nucleophilic attack.
-
-
Spectroscopic Simulation:
-
Theoretical vibrational frequencies (IR and Raman) are calculated to be compared with experimental data for structural validation.
-
NMR chemical shifts (¹H and ¹³C) are simulated using the GIAO (Gauge-Independent Atomic Orbital) method to aid in the interpretation of experimental spectra.
-
UV-Vis absorption spectra are simulated using Time-Dependent DFT (TD-DFT) to understand the electronic transitions.
-
Data Presentation: Predicted Molecular Properties
| Property | Predicted Value | Significance |
| HOMO Energy | TBD | Electron-donating ability; susceptibility to electrophilic attack |
| LUMO Energy | TBD | Electron-accepting ability; susceptibility to nucleophilic attack |
| HOMO-LUMO Gap | TBD | Chemical reactivity and kinetic stability |
| Dipole Moment | TBD | Polarity and solubility |
| Molecular Weight | 217.06 g/mol | Basic molecular property |
| XLogP3 | ~2.5-3.0 | Lipophilicity and membrane permeability |
Note: TBD (To Be Determined) values would be populated upon execution of the DFT calculations.
Visualization: DFT Workflow
Caption: Workflow for DFT-based characterization.
Molecular Docking for Target Interaction Analysis
Given the prevalence of the pyrazolo[3,4-d]pyrimidine scaffold as a kinase inhibitor, molecular docking is a crucial step to predict the binding affinity and orientation of our target molecule within the active site of relevant kinases (e.g., EGFR, VEGFR, CDK2).[7][8]
Experimental Protocol: Molecular Docking
-
Preparation of the Ligand: The DFT-optimized structure of this compound is prepared for docking. This involves assigning partial charges and defining rotatable bonds.
-
Preparation of the Receptor: A high-resolution crystal structure of the target kinase (e.g., from the Protein Data Bank) is selected. The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The binding site is defined based on the co-crystallized ligand or known active site residues.
-
Docking Simulation: A docking algorithm (e.g., AutoDock, Glide) is used to systematically sample conformations of the ligand within the receptor's active site.
-
Analysis of Results: The resulting poses are scored based on their predicted binding energy. The top-scoring poses are visually inspected to analyze key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, with the active site residues.
Visualization: Molecular Docking Logic
Caption: Logical flow of a molecular docking study.
Expected Theoretical Insights and Their Implications
Based on the proposed computational studies, we can anticipate several key findings for this compound:
-
Electronic Profile: The two chlorine atoms are expected to act as strong electron-withdrawing groups, lowering the energy of both the HOMO and LUMO. This would likely render the aromatic system less susceptible to electrophilic attack but may activate the chlorine-bearing carbons (C4 and C6) for nucleophilic substitution, a key feature for synthetic diversification. The MEP map will likely show a region of high positive potential around the pyrimidine ring, indicating its role in forming hydrogen bonds within a kinase active site.
-
Structural Features: DFT calculations will provide precise bond lengths and angles. Of particular interest will be the C-Cl bonds and the geometry of the fused ring system, which dictates the overall shape and fit into a binding pocket.
-
Reactivity and Synthetic Strategy: The LUMO distribution will highlight the most electrophilic sites, likely the C4 and C6 carbons. This theoretical data can directly inform synthetic chemists on the regioselectivity of nucleophilic substitution reactions, guiding the design of new derivatives.
-
Binding Mode Hypothesis: Molecular docking studies are expected to show the pyrazolo[3,4-d]pyrimidine core acting as a hinge-binder, with one of the pyrimidine nitrogens forming a crucial hydrogen bond with the backbone amide of a key residue (e.g., Leu83 in CDK2).[8] The dichloro substituents could potentially form halogen bonds or engage in hydrophobic interactions, enhancing binding affinity. The 1,3-dimethyl groups will influence the molecule's orientation and steric fit within the active site.
Conclusion
The theoretical study of this compound, following the robust computational protocols outlined in this guide, offers a data-driven approach to accelerate its development as a potential therapeutic agent. By leveraging DFT and molecular docking, researchers can gain deep insights into its electronic structure, reactivity, and potential as a kinase inhibitor before committing significant resources to synthesis and in-vitro testing. This in-silico-first approach embodies the principles of modern drug discovery, enabling the rational design of more potent and selective drug candidates.
References
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). MDPI. Available at: [Link]
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (2024). National Center for Biotechnology Information. Available at: [Link]
-
Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. (2022). PubMed. Available at: [Link]
-
Study of novel pyrazolo[3,4-d]pyrimidine derivatives as selective TgCDPK1 inhibitors: molecular docking, structure-based 3D-QSAR and molecular dynamics simulation. (2016). RSC Publishing. Available at: [Link]
-
Structures of the first reported pyrazolo[3,4-d]pyrimidine kinase inhibitors 1 and 2. (n.d.). ResearchGate. Available at: [Link]
- Pyrazolopyrimidine PI3K inhibitor compounds and methods of use. (n.d.). Google Patents.
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][6][7]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (n.d.). National Center for Biotechnology Information. Available at: [Link]
-
Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. (n.d.). ResearchGate. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution Reactions of 4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the Pyrazolo[3,4-d]pyrimidine Core
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery. Its structural resemblance to the endogenous purine nucleus allows it to function as a bioisostere, effectively competing with adenosine triphosphate (ATP) for the binding sites of various protein kinases.[1][2] This mimicry has led to the development of numerous potent and selective kinase inhibitors targeting a range of diseases, most notably cancer.[3][4] The 4,6-dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine derivative is a key intermediate, offering two reactive sites for nucleophilic substitution, enabling the systematic construction of diverse compound libraries for structure-activity relationship (SAR) studies.
This guide provides a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reactions of this compound. We will delve into the mechanistic underpinnings of its reactivity, detail field-proven protocols for selective mono- and di-substitution with various nucleophiles, and provide expected characterization data to support your synthetic campaigns.
Mechanistic Insights and Regioselectivity
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This effect is amplified by the inductive electron-withdrawing nature of the two chlorine atoms at the C4 and C6 positions, rendering these carbons highly electrophilic and susceptible to nucleophilic attack. The reaction proceeds via a classic SNAr mechanism, involving the addition of a nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the chloride leaving group to restore aromaticity.
A critical aspect of the chemistry of this compound is the regioselectivity of the first substitution. The chlorine atom at the C4 position is significantly more reactive than the one at the C6 position. This can be attributed to several factors:
-
Electronic Effects: The C4 position is para to the pyrazole ring nitrogen N5 and ortho to the pyrimidine nitrogen N7, which provides greater stabilization of the negative charge in the Meisenheimer intermediate through resonance.
-
Steric Hindrance: The C6 position is flanked by the fused pyrazole ring, which can present a greater steric barrier to the approaching nucleophile compared to the more accessible C4 position.
This inherent reactivity difference allows for a stepwise and controlled functionalization of the scaffold, which is a significant advantage in library synthesis. The initial, more facile substitution occurs at C4, typically under milder conditions, to yield the 4-substituted-6-chloro intermediate. Subsequent substitution at the less reactive C6 position generally requires more forcing conditions, such as higher temperatures or the use of a stronger base.
Experimental Protocols
Materials and General Procedures:
-
All reagents should be of analytical grade and used as received unless otherwise noted.
-
Reactions should be carried out in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction progress should be monitored by thin-layer chromatography (TLC) on silica gel plates (GF254) and visualized under UV light (254 nm).
-
1H and 13C NMR spectra should be recorded on a 400 or 500 MHz spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.
Characterization of Starting Material: this compound
-
1H NMR (400 MHz, CDCl3): δ ~4.15 (s, 3H, N-CH3), ~2.70 (s, 3H, C-CH3).
-
13C NMR (101 MHz, CDCl3): δ ~160, ~154, ~153, ~135, ~112, ~35 (N-CH3), ~15 (C-CH3). Note: The absence of a proton on the pyrimidine ring simplifies the 1H NMR spectrum significantly compared to the unsubstituted core.
Protocol 1: Selective Mono-amination at the C4 Position
This protocol describes the selective substitution of the C4-chloro group with a primary or secondary amine. The reaction is typically carried out at or slightly above room temperature.
Step-by-Step Methodology:
-
Reactant Preparation: To a round-bottom flask, add this compound (1.0 eq.).
-
Addition of Amine and Base: Add the desired amine (1.1-1.2 eq.) and a suitable base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5-2.0 eq.).
-
Solvent: Dissolve the mixture in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), tetrahydrofuran (THF), or acetonitrile (MeCN) (approx. 0.1-0.2 M concentration).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours or with gentle heating (40-60 °C) for 2-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization to afford the desired 4-amino-6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine derivative.
Data Summary for C4-Amination:
| Nucleophile (Example) | Solvent | Base | Temp (°C) | Time (h) | Approx. Yield (%) | Reference (Analogous) |
| Aniline | Isopropanol | - | 80 | 4 | 85-95 | [7] |
| Methylamine | THF | - | 20 | 5 | 71 | [8] |
| Morpholine | DMF | DIPEA | 60 | 3 | 80-90 | [9] |
| Piperidine | Acetonitrile | K2CO3 | 80 | 6 | 85-95 | [10] |
Protocol 2: Substitution with O- and S-Nucleophiles at the C4 Position
This protocol outlines the reaction with alkoxides (from alcohols) and thiolates (from thiols) at the C4 position. These reactions often require a strong base to deprotonate the nucleophile.
Step-by-Step Methodology:
-
Nucleophile Preparation: In a separate flask, dissolve the alcohol or thiol (1.2 eq.) in a dry aprotic solvent (e.g., THF, DMF). Add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C. Stir for 30 minutes at room temperature to form the corresponding alkoxide or thiolate.
-
Reaction Setup: In another flask, dissolve this compound (1.0 eq.) in the same dry aprotic solvent.
-
Reaction Conditions: Add the pre-formed nucleophile solution dropwise to the solution of the dichloro-pyrimidine at room temperature. Stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography.
Data Summary for C4-Alkoxylation/Thiolation:
| Nucleophile (Example) | Solvent | Base | Temp (°C) | Time (h) | Approx. Yield (%) | Reference (Analogous) |
| Sodium Methoxide | Methanol | NaOMe | Reflux | 2 | 70-80 | [11] |
| Phenol | DMF | K2CO3 | 100 | 12 | 60-75 | General SNAr |
| Thiophenol | DMF | NaH | 25 | 4 | 85-95 | [12] |
Protocol 3: Sequential Di-substitution - Functionalization at the C6 Position
This protocol describes the substitution at the less reactive C6 position, starting from a 4-substituted-6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine intermediate obtained from Protocol 1 or 2. More forcing conditions are typically required.
Step-by-Step Methodology:
-
Reactant Preparation: In a sealable reaction vessel or a flask equipped with a reflux condenser, combine the 4-substituted-6-chloro intermediate (1.0 eq.), the second nucleophile (amine, alcohol, or thiol; 1.5-2.0 eq.), and a suitable base (e.g., K2CO3, Cs2CO3, or NaH for O/S-nucleophiles; 2-3 eq.).
-
Solvent: Add a high-boiling point aprotic solvent such as DMF, dimethyl sulfoxide (DMSO), or 1,4-dioxane.
-
Reaction Conditions: Heat the reaction mixture to a higher temperature (typically 100-150 °C) for 12-48 hours. Microwave irradiation can also be employed to reduce reaction times. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature, pour into water, and extract with an appropriate organic solvent. Wash the organic layer with water and brine, dry, and concentrate.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the 4,6-disubstituted-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine.
Key Considerations for Di-substitution:
-
Symmetrical Di-substitution: If the same nucleophile is to be introduced at both C4 and C6, a one-pot reaction can be performed using an excess of the nucleophile (e.g., >2.2 equivalents) and elevated temperatures from the start.
-
Unsymmetrical Di-substitution: For introducing two different nucleophiles, the stepwise approach is mandatory. Careful purification of the mono-substituted intermediate is crucial to ensure the purity of the final product.
Trustworthiness and Self-Validation
The protocols provided are based on established SNAr chemistry on pyrimidine and pyrazolopyrimidine systems.[7][8][11] The key to self-validation lies in rigorous analytical monitoring and characterization:
-
TLC Monitoring: A successful reaction will show the consumption of the starting material and the appearance of a new, typically more polar, product spot. For sequential substitutions, three distinct spots (starting material, mono-substituted, and di-substituted) may be visible at intermediate stages.
-
NMR Spectroscopy: The substitution of a chlorine atom with a nucleophile will induce characteristic shifts in the 1H and 13C NMR spectra. For instance, the introduction of an amino group at C4 will result in the appearance of N-H protons (if applicable) and signals corresponding to the new substituent. The carbon signals of the pyrimidine ring will also shift accordingly.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential to confirm the molecular formula of the product, verifying that the substitution has occurred as expected.
By combining these analytical techniques, researchers can confidently validate the outcome of their reactions and the structure of the synthesized compounds.
References
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Barmasov, A. V., et al. (2017). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank, 2017(4), M961. [Link]
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Zhang, L., et al. (2021). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. 2021 International Conference on Medical Imaging, Sanitation and Biological Pharmacy (MISBP). [Link]
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Barmasov, A. V., et al. (2017). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank, 2017(3), M946. [Link]
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Barlaam, B., et al. (2009). Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Journal of Medicinal Chemistry, 52(24), 8010-8024. [Link]
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Radi, M., et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. Journal of Medicinal Chemistry, 60(13), 5485-5498. [Link]
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Benito-Arenas, R., et al. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 27(21), 7291. [Link]
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El-Shewy, A. A., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][6][8][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Medicinal Chemistry, 13(6), 723-742. [Link]
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Ibrahim, D. A., et al. (2020). A convenient synthesis of novel pyrazolo[3,4-d] pyrimidine and pyrazolo[4,3-e][6][8][9]triazolo[1,5-c] pyrimidine derivatives targeting cyclin-dependent kinase 2 (CDK2) as potential anticancer agents. Acta Pharmaceutica, 70(3), 285-305. [Link]
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Castellano, S., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Pharmaceuticals, 16(7), 999. [Link]
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Salem, I. M., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2606-2623. [Link]
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Kassab, A. E. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 355(10), e2200424. [Link]
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Winfield, L. L. (2010). Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment. The Chemical Educator, 15, 110-112. [Link]
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Ghozlan, S. A. S., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(4), 2531-2555. [Link]
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Moody, C. J., & R. L. Jarvest. (2012). ChemInform Abstract: Synthesis of 1,4-Disubstituted Pyrazolo[3,4-d]pyrimidines from 4,6-Dichloropyrimidine-5-carboxaldehyde: Insights into Selectivity and Reactivity. ChemInform, 43(32). [Link]
-
Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]
-
Robins, R. K. (1956). Potential Purine Antagonists. I. Synthesis of Some 4,6-Substituted Pyrazolo [3,4-d] pyrimidines. Journal of the American Chemical Society, 78(4), 784-790. [Link]
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Abdel-Aziz, M., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Advances, 13(21), 14357-14380. [Link]
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Abdelgawad, M. A., et al. (2019). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry, 178, 524-541. [Link]
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Patel, K. D., et al. (2012). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. International Journal of Chemistry, 4(4). [Link]
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Manjula, S. N., et al. (2021). Thio-substituted derivatives of 4-amino-pyrazolo[3,4-d]pyrimidine-6-thiol as antiproliferative agents. Future Medicinal Chemistry, 13(18), 1515-1530. [Link]
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- 4. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
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Introduction: The Strategic Importance of the Pyrazolo[3,4-d]pyrimidine Scaffold
An In-Depth Guide to the Suzuki Coupling of 4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine
The 1H-pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry and drug development, forming the backbone of numerous potent and selective kinase inhibitors.[1] Its structural resemblance to adenine allows it to function as a "hinge-binding" motif in the ATP-binding pocket of many kinases, making it a cornerstone for the development of targeted therapies in oncology and immunology. The ability to precisely functionalize this core at various positions is paramount for modulating potency, selectivity, and pharmacokinetic properties.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for creating carbon-carbon bonds, particularly for constructing biaryl and heteroaryl-aryl structures.[2][3] This guide provides a detailed examination and practical protocols for the Suzuki coupling of this compound, a key building block for creating diverse libraries of potential drug candidates. We will explore the underlying mechanistic principles, strategies for controlling selectivity, and step-by-step protocols for achieving mono- and di-arylation.
Mechanistic Foundations of the Suzuki-Miyaura Coupling
A thorough understanding of the reaction mechanism is essential for rational troubleshooting and optimization. The Suzuki coupling proceeds via a catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[2][4] The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in our case, the C-Cl bond of the pyrazolopyrimidine), forming a Pd(II) intermediate.[4][5] This is often the rate-determining step, especially for less reactive aryl chlorides.[7]
-
Transmetalation : The organic group from the organoboron reagent (activated by a base) is transferred to the palladium center, displacing the halide. The base plays a critical role here, activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer.[5][8][9]
-
Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2][5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Controlling Regioselectivity with Dichloro-pyrazolo[3,4-d]pyrimidine
The substrate, this compound, possesses two reactive chlorine atoms. In pyrimidine and related heterocyclic systems, the reactivity of halide positions is not equal. For dihalopyrimidines, the C4 and C6 positions are generally more electron-deficient and thus more susceptible to nucleophilic attack and oxidative addition by palladium compared to other positions.[10][11] In the case of 4,6-dichloropyrimidines, both positions are electronically activated, but selective mono-substitution can often be achieved before the second coupling occurs.
-
Mono-arylation is favored by carefully controlling the stoichiometry, typically using 1.0-1.2 equivalents of the boronic acid. The inherent reactivity difference, though small between C4 and C6, often allows for the isolation of the mono-coupled product in good yield under these conditions.
-
Symmetrical Di-arylation is achieved by using an excess of the boronic acid (e.g., >2.2 equivalents) and often slightly more forcing conditions (higher temperature or longer reaction time) to ensure the reaction goes to completion at both sites.
-
Non-symmetrical Di-arylation requires a sequential, two-step approach. First, a selective mono-arylation is performed and the product isolated. This 4-aryl-6-chloro intermediate is then subjected to a second Suzuki coupling with a different boronic acid to functionalize the C6 position.
Application Note 1: Protocol for Selective Mono-Arylation at the C4/C6 Position
This protocol is designed to favor the formation of the mono-arylated product by using a slight excess of the boronic acid.
Experimental Protocol
-
Reagents and Materials
Reagent M.W. Amount Moles (mmol) Equivalents This compound 217.06 217 mg 1.0 1.0 Arylboronic Acid - - 1.1 1.1 Pd(PPh₃)₄ 1155.56 58 mg 0.05 0.05 K₂CO₃ (anhydrous) 138.21 415 mg 3.0 3.0 1,4-Dioxane - 8 mL - - | Water | - | 2 mL | - | - |
-
Step-by-Step Procedure
-
To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (217 mg, 1.0 mmol), the arylboronic acid (1.1 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (58 mg, 0.05 mmol).
-
Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Using a syringe, add the degassed solvents: 1,4-dioxane (8 mL) and water (2 mL). The solvent mixture should be sparged with inert gas for 15-20 minutes prior to use.
-
Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours. Check for the consumption of the starting material and the formation of the mono-arylated product.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine.
-
Application Note 2: Protocol for Symmetrical Di-Arylation
This protocol uses an excess of the boronic acid to drive the reaction to completion at both the C4 and C6 positions.
Experimental Protocol
-
Reagents and Materials
Reagent M.W. Amount Moles (mmol) Equivalents This compound 217.06 217 mg 1.0 1.0 Arylboronic Acid - - 2.5 2.5 Pd(PPh₃)₄ 1155.56 58 mg 0.05 0.05 K₂CO₃ (anhydrous) 138.21 415 mg 3.0 3.0 1,4-Dioxane - 8 mL - - | Water | - | 2 mL | - | - |
-
Step-by-Step Procedure
-
Follow steps 1-4 from the mono-arylation protocol, adjusting the amount of arylboronic acid to 2.5 equivalents.
-
Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may require a longer time (12-24 hours) to ensure complete di-substitution. Monitor for the disappearance of both the starting material and the mono-arylated intermediate.
-
Follow steps 7-11 from the mono-arylation protocol for work-up and purification to yield the desired 4,6-diaryl-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine.
-
Application Note 3: Workflow for Sequential, Non-Symmetrical Di-Arylation
This advanced application allows for the installation of two different aryl groups onto the pyrazolopyrimidine core, offering maximal structural diversity.
Caption: Workflow for the sequential Suzuki coupling to produce non-symmetrical products.
Protocol
-
Step A: Synthesize the Mono-arylated Intermediate
-
Perform the reaction exactly as described in Application Note 1 using the first arylboronic acid (Ar¹-B(OH)₂).
-
Carefully purify the resulting 4-Ar¹-6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine and ensure it is free of residual palladium catalyst and unreacted boronic acid. Thorough characterization (NMR, MS) is essential.
-
-
Step B: Couple the Intermediate with a Second Boronic Acid
-
Use the purified mono-chloro intermediate from Step A as the starting material.
-
Perform a second Suzuki coupling following the general procedure of Application Note 1 , using the second, different arylboronic acid (Ar²-B(OH)₂). The C6-Cl bond is generally less reactive than the original C4-Cl, so slightly longer reaction times or a more active catalyst system may be required.
-
After work-up and purification, the desired non-symmetrically disubstituted product is obtained.
-
Expert Insights: Optimizing Key Reaction Parameters
The success of a Suzuki coupling often hinges on the judicious choice of catalyst, ligand, base, and solvent.
-
Palladium Source : While Pd(PPh₃)₄ is a reliable choice as it is an active Pd(0) source, other common precatalysts include Pd(OAc)₂ or Pd₂(dba)₃.[4] These Pd(II) and Pd(0) sources require a ligand to form the active catalytic species. Using a precatalyst/ligand combination allows for greater flexibility and access to more reactive catalysts.
-
Ligands : For challenging substrates like aryl chlorides, electron-rich and bulky phosphine ligands (e.g., P(t-Bu)₃, PCy₃, or biarylphosphines like XPhos) can significantly accelerate the rate-limiting oxidative addition step.[8] N-heterocyclic carbenes (NHCs) are another class of highly effective ligands known for their stability and high activity.[5][8]
-
Base : The choice of base is critical. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are most common. Their role is to facilitate the formation of the reactive boronate species.[9][12] The strength and solubility of the base can impact reaction rates; stronger bases like K₃PO₄ or Cs₂CO₃ are often used for less reactive substrates.
-
Solvent : The solvent system must solubilize the organic substrate, the aqueous base, and the catalyst.[13] Aprotic solvents like 1,4-dioxane, toluene, or DMF, often mixed with water, are standard.[14][15] The solvent can also influence catalyst stability and selectivity in some cases.[14][16]
References
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Wikipedia. Suzuki reaction. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis, 10(15), 8415-8423. [Link]
-
Gondal, S., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect, 5(42), 13225-13230. [Link]
-
Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(41), 16552-16564. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Pérez-Temprano, M. H., et al. (2009). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 131(38), 13592-13605. [Link]
-
ACS Publications. Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). [Link]
-
ResearchGate. Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. (2020). [Link]
-
Sherwood, J., et al. (2014). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 16(12), 4811-4829. [Link]
-
Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]
-
ResearchGate. One-Pot Double Suzuki Couplings of Dichloropyrimidines. (2012). [Link]
-
Chemistry LibreTexts. Palladium catalyzed couplings. (2020). [Link]
-
Thomas, E., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5848-5858. [Link]
-
MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2018). [Link]
-
NIH. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (2022). [Link]
-
ACS Fall 2025. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. [Link]
-
Wiley Online Library. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (2005). [Link]
-
ResearchGate. Synthesis of pyrazolo[3,4-d]pyrimidines by the different synthetic strategy via the Vilsmeier reaction and intramolecular or intermolecular heterocyclization. [Link]
-
MDPI. Catalysts for Suzuki–Miyaura Coupling Reaction. (2022). [Link]
-
ResearchGate. Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. (2009). [Link]
-
Bellina, F., et al. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Tetrahedron, 60(23), 4967-5009. [Link]
-
NIH. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. (2017). [Link]
-
Semantic Scholar. Palladium‐catalyzed cross‐coupling reaction of 2‐ and/or 5‐substituted 4,6‐dichloropyrimidines with arylboronic acids. (2009). [Link]
-
ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (2012). [Link]
-
RSC Publishing. A new synthesis of pyrazolo[3,4-d]pyrimidines. (1971). [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2021). [Link]
-
ResearchGate. Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using 5-(4-bromophenyl)-4,6-dichloropyrimidine as the coupling component. (2021). [Link]
-
NIH. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2023). [Link]
-
ResearchGate. ChemInform Abstract: Synthesis of 1,4-Disubstituted Pyrazolo[3,4-d]pyrimidines from 4,6-Dichloropyrimidine-5-carboxaldehyde: Insights into Selectivity and Reactivity. (2012). [Link]
-
PubMed Central. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). [Link]
-
ResearchGate. (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2021). [Link]
-
MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2022). [Link]
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Buchwald-Hartwig amination of 4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine
An Application Guide to the Buchwald-Hartwig Amination of 4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine
Authored by: A Senior Application Scientist
Introduction
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its structural resemblance to purines allows it to function as a potent hinge-binding motif in various kinase inhibitors, leading to significant applications in oncology and immunology.[1][2][3][4] The synthesis of analogs and the exploration of structure-activity relationships (SAR) heavily rely on the ability to functionalize this core structure. The introduction of diverse amine substituents is a critical transformation in this process.
The Buchwald-Hartwig amination stands as a premier method for the formation of carbon-nitrogen (C-N) bonds, offering a broad substrate scope and functional group tolerance where traditional methods like nucleophilic aromatic substitution (SNAr) may fall short.[5][6] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines.[7]
This application note provides a detailed technical guide for the regioselective Buchwald-Hartwig amination of this compound. We will explore the mechanistic underpinnings, delve into the critical experimental parameters that govern the reaction's success, and provide field-proven protocols for researchers, scientists, and drug development professionals.
Reaction Principles and Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium complex.[5][8] Understanding this cycle is fundamental to rational optimization and troubleshooting. The generally accepted mechanism involves three key steps:
-
Oxidative Addition: A low-valent Pd(0) complex, stabilized by phosphine ligands, undergoes oxidative addition into the aryl-chlorine bond of the pyrazolopyrimidine substrate. This forms a Pd(II) intermediate.[7][9]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[8][9]
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5][7]
For dichlorinated heterocycles like this compound, the primary challenge is achieving regioselectivity. The electronic properties of the pyrimidine ring generally render the C4 position more electrophilic and thus more susceptible to initial substitution compared to the C6 position.[10][11] Careful selection of reaction conditions can exploit this inherent reactivity difference to favor mono-substitution.
Key Experimental Parameters: A Scientist's Perspective
The success of the Buchwald-Hartwig amination hinges on the judicious selection of several key parameters. The rationale behind these choices is crucial for adapting protocols to new substrates.
-
Palladium Precatalyst: While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, they require in situ reduction to the active Pd(0) species. Modern, air-stable palladacycle precatalysts (e.g., G3 and G4 precatalysts) are often superior.[12] They provide a more reliable and efficient entry into the catalytic cycle by cleanly generating the active LPd(0) catalyst, often leading to lower catalyst loadings and more reproducible results.
-
Ligand Selection: The ligand is arguably the most critical component. It stabilizes the palladium center, modulates its reactivity, and facilitates both the oxidative addition and reductive elimination steps. For electron-deficient substrates like dichloropyrimidines, bulky, electron-rich dialkylbiaryl phosphine ligands are the gold standard.
-
For Primary & Secondary Aliphatic Amines: Ligands like RuPhos or BrettPhos are excellent starting points.[12]
-
For Aryl Amines & Challenging Nucleophiles: XPhos or tBuBrettPhos may be necessary to overcome the lower nucleophilicity and achieve efficient coupling.[12] The choice of ligand directly impacts reaction rates and can influence regioselectivity.
-
-
Base: The base's primary role is to deprotonate the amine nucleophile. The choice of base is a balance between reactivity and substrate stability.
-
Strong Bases: Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium hexamethyldisilazide (LHMDS) are highly effective and commonly used for coupling aryl chlorides.[12] However, they can be incompatible with base-sensitive functional groups like esters.[6]
-
Weaker Bases: For substrates with sensitive functionalities, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are preferred. These often require higher reaction temperatures or longer reaction times to achieve comparable yields.[6]
-
-
Solvent: The solvent must solubilize the reactants and be stable at the required reaction temperature.
-
Common Choices: Toluene, 1,4-dioxane, and tert-butanol are excellent choices. Toluene and dioxane are favored for their high boiling points, which allows for a wide operational temperature range.
-
Solvents to Avoid: Chlorinated solvents (e.g., chloroform) and coordinating solvents like acetonitrile or pyridine should be avoided as they can bind to the palladium center and inhibit catalysis.
-
-
Temperature: Most Buchwald-Hartwig aminations of aryl chlorides require elevated temperatures, typically in the range of 80-110 °C, to drive the reaction to completion.
Experimental Protocols
Safety Precaution: These reactions must be performed under an inert atmosphere (e.g., nitrogen or argon) as the Pd(0) catalyst and some phosphine ligands are sensitive to oxygen. All reagents and solvents should be anhydrous and degassed.
Protocol 1: General Procedure for Regioselective Mono-amination at C4
This protocol provides a robust starting point for the mono-amination of this compound with a secondary amine like morpholine.
-
Reagents & Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., Morpholine) (1.1-1.2 equiv)
-
Palladium Precatalyst (e.g., RuPhos Pd G3) (1-2 mol%)
-
Ligand (e.g., RuPhos) (1.5-3 mol%)
-
Base (e.g., Sodium tert-butoxide) (1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Oven-dried reaction vial with a stir bar and a screw cap with a PTFE septum
-
-
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox, add this compound, RuPhos Pd G3 precatalyst, RuPhos ligand, and sodium tert-butoxide to the reaction vial.
-
Sealing and Reagent Addition: Seal the vial with the cap. Remove the vial from the glovebox. Add the anhydrous, degassed toluene via syringe, followed by the amine.
-
Reaction: Place the vial in a preheated oil bath or heating block set to 100 °C. Stir the reaction vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS to check for the consumption of the starting material.
-
Workup: Once the reaction is complete, cool the vial to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-aminated product.
-
Data Presentation: Optimizing for Success
The following table presents hypothetical but representative data from an optimization study. This illustrates how systematically varying parameters can enhance yield and regioselectivity for the coupling of morpholine.
| Entry | Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) C4-Product | Yield (%) C6-Product |
| 1 | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | 24 | 45 | <5 |
| 2 | Pd₂(dba)₃ (1) | RuPhos (3) | K₃PO₄ (2.0) | Toluene | 110 | 24 | 62 | <5 |
| 3 | XPhos Pd G3 (2) | - | NaOtBu (1.4) | Toluene | 80 | 12 | 88 | <2 |
| 4 | RuPhos Pd G3 (1) | - | NaOtBu (1.4) | Toluene | 100 | 12 | 95 | <2 |
| 5 | BrettPhos Pd G4 (2) | - | LHMDS (1.5) | THF | 80 | 16 | 91 | <2 |
As demonstrated in Entry 4, the combination of a modern precatalyst (RuPhos Pd G3) with a strong base (NaOtBu) in toluene at 100 °C provides an excellent yield with high regioselectivity for the desired C4-aminated product.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | Inactive Catalyst: The active Pd(0) species is not forming or has decomposed. | Use a reliable precatalyst (e.g., G3 or G4). Ensure all reagents and solvents are anhydrous and the system is free of oxygen.[12] |
| Inappropriate Ligand: The chosen ligand is not effective for the specific substrate/amine combination. | Screen a panel of bulky phosphine ligands. For secondary amines, RuPhos is a good first choice; for primary amines, consider BrettPhos.[12] | |
| Side Reactions | Hydrodehalogenation: The starting material's chlorine is replaced by hydrogen. | This can be caused by moisture or certain bases. Ensure anhydrous conditions. Sometimes lowering the temperature can mitigate this side reaction. |
| Di-substitution: Both chlorine atoms are substituted. | Use a smaller excess of the amine (1.05-1.1 equiv). Lower the reaction temperature or shorten the reaction time once mono-substitution is complete. | |
| Poor Regioselectivity | Harsh Conditions: High temperatures or overly reactive catalyst systems can sometimes override the inherent electronic preference. | Screen different ligands, as some can impart higher selectivity.[13] Lowering the reaction temperature may improve the C4:C6 ratio. |
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
ACS Catalysis. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
PubMed. Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. [Link]
-
PubMed Central. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. [Link]
-
National Institutes of Health. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. [Link]
-
ResearchGate. A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. [Link]
-
ACS Publications. A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. [Link]
-
University of Windsor. Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. [Link]
-
YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
-
RSC Publishing. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. [Link]
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- 3. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
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The Versatile Intermediate: A Guide to the Synthetic Applications of 4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine
Introduction: Unlocking Chemical Diversity with a Privileged Scaffold
In the landscape of modern medicinal chemistry and drug discovery, the pyrazolo[3,4-d]pyrimidine core stands out as a "privileged scaffold." Its structural resemblance to endogenous purines allows it to effectively interact with a wide array of biological targets, particularly protein kinases, which has led to the development of numerous potent therapeutic agents.[1][2] Central to the synthesis of diverse libraries of these bioactive molecules is the strategic use of highly functionalized intermediates. Among these, 4,6-dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine emerges as a cornerstone building block. Its two reactive chlorine atoms, positioned at the C4 and C6 positions of the pyrimidine ring, exhibit differential reactivity, enabling a programmed and sequential introduction of various substituents. This guide provides an in-depth exploration of the synthesis and synthetic utility of this versatile intermediate, offering detailed protocols and mechanistic insights for researchers in drug development and organic synthesis.
Synthesis of the Intermediate: A Stepwise Approach
The synthesis of this compound is conceptually based on established methodologies for related pyrazolopyrimidine systems. The general strategy involves the construction of the fused heterocyclic core followed by a chlorination step.[3][4]
Proposed Synthetic Pathway
A plausible and efficient route commences with the commercially available 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide. This precursor undergoes a cyclization reaction with a suitable one-carbon carbonyl equivalent, such as urea or phosgene, to form the corresponding 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione. Subsequent treatment with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), furnishes the desired this compound.
Caption: Proposed synthesis of the title compound.
Core Principles of Reactivity: The C4 vs. C6 Dichotomy
The synthetic power of this compound lies in the non-equivalent reactivity of its two chlorine atoms. The chlorine at the C4 position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the C6 position. This phenomenon is a general trend observed in 2,4- and 4,6-dichlorinated pyrimidine and related fused heterocyclic systems.[4][5]
This regioselectivity can be attributed to the electronic properties of the pyrazolopyrimidine ring system. The nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing, which activates the attached chlorine atoms towards nucleophilic attack. The C4 position is generally more electron-deficient than the C6 position, rendering it the preferred site for initial nucleophilic attack. This differential reactivity allows for a stepwise and controlled functionalization of the scaffold, first at C4 and subsequently at C6.
Caption: Reactivity hierarchy of the chloro-substituents.
Application Notes & Protocols: A Synthetic Toolkit
The following sections provide detailed protocols for the key transformations of this compound, enabling the synthesis of a wide array of derivatives.
Protocol 1: Selective Monosubstitution at the C4 Position via SNAr
The higher reactivity of the C4-chloro group allows for its selective displacement with a variety of nucleophiles under relatively mild conditions. This initial functionalization is the gateway to a vast chemical space.
This protocol describes a general procedure for the C4-amination, a common step in the synthesis of kinase inhibitors.
Materials:
-
This compound
-
Primary or secondary aliphatic amine (1.1 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Anhydrous solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide (DMF))
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Standard work-up and purification equipment
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the aliphatic amine (1.1 eq).
-
Add the base (TEA or DIPEA, 2.0 eq) to the reaction mixture.
-
Stir the mixture at room temperature or heat to a moderate temperature (50-80 °C), monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine derivative.
Causality Behind Experimental Choices:
-
The use of a slight excess of the amine ensures complete consumption of the starting material.
-
The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
The choice of solvent and temperature depends on the nucleophilicity of the amine; less reactive amines may require heating.
| Nucleophile Example | Product | Typical Yield (%) |
| Piperidine | 4-(Piperidin-1-yl)-6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine | 85-95 |
| Morpholine | 4-(Morpholino)-6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine | 80-90 |
| N-Methylbenzylamine | 4-(Benzyl(methyl)amino)-6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine | 75-85 |
Protocol 2: Functionalization of the C6 Position
Once the C4 position is functionalized, the less reactive C6-chloro group can be displaced or coupled under more forcing conditions or with the aid of a catalyst.
This protocol enables the formation of a C-C bond at the C6 position, allowing for the introduction of aryl or heteroaryl moieties.
Materials:
-
4-Substituted-6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine (from Protocol 1)
-
Aryl or heteroaryl boronic acid or ester (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equivalents)
-
Anhydrous solvent system (e.g., 1,4-dioxane/water, toluene/ethanol)
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Standard work-up and purification equipment
Procedure:
-
To a Schlenk tube, add the 4-substituted-6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq), the boronic acid/ester (1.2-1.5 eq), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.[6][7][8]
For the introduction of a second, potentially different, amino group at the C6 position, the Buchwald-Hartwig amination is a powerful tool.[6][9][10][11]
Materials:
-
4-Substituted-6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine
-
Primary or secondary amine (1.2-1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, XPhos) (2-6 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equivalents)
-
Anhydrous, aprotic solvent (e.g., toluene, 1,4-dioxane)
-
Schlenk tube or glovebox for inert atmosphere operations
-
Standard work-up and purification equipment
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium precatalyst and the phosphine ligand in a Schlenk tube.
-
Add the 4-substituted-6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq), the amine (1.2-1.5 eq), and the base (1.5-2.5 eq).
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 80-120 °C, with stirring, until completion.
-
Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the resulting diamino-substituted product by column chromatography.
Caption: Stepwise functionalization workflow.
Conclusion: A Gateway to Novel Chemical Entities
This compound is a highly valuable and versatile intermediate for the synthesis of a wide range of substituted pyrazolopyrimidine derivatives. Its key feature, the differential reactivity of the C4 and C6 chloro-substituents, allows for a predictable and sequential functionalization strategy. By mastering the selective nucleophilic aromatic substitution at the C4 position and subsequent palladium-catalyzed cross-coupling reactions at the C6 position, researchers can efficiently generate libraries of novel compounds for biological screening. The protocols and insights provided in this guide are intended to empower scientists in drug discovery and development to fully exploit the synthetic potential of this powerful building block.
References
-
Clausius Scientific Press. Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Available from: [Link].
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link].
- Morrill, C., Almstead, N. G., & Moon, Y. C. (2013). Selective synthesis of 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines. Organic letters, 15(8), 1882–1885.
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link].
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available from: [Link].
- Belaroussi, R., Ejjoummany, A., el Hakmaoui, A., & Routier, S. (2018). Three successive and regiocontroled palladium cross-coupling reactions to easily synthesize novel series of 2,4,6-tris(het)aryl pyrido[1′,2′:1,5]pyrazolo[3,4-d]pyrimidines. New Journal of Chemistry, 42(1), 33-36.
- Kavlashvili, I., Khetagurova, S., & Shishkin, O. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank, 2021(4), M1294.
- Google Patents. Process for preparing 4,6-dichloro-pyrimidine.
- Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 2185–2192.
- Gaber, A. A., Al-Karmalawy, A. A., Radwan, M. M., Elkaeed, E. B., Ibrahim, I. M., Elzahabi, H. S., & Eissa, I. H. (2018). Design, synthesis and anticancer evaluation of 1H-pyrazolo[3,4-d]pyrimidine derivatives as potent EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Bioorganic chemistry, 80, 524–536.
-
Request PDF. Design, synthesis and anticancer evaluation of 1 H -pyrazolo[3,4- d ]pyrimidine derivatives as potent EGFR WT and EGFR T790M inhibitors and apoptosis inducers. Available from: [Link].
- Wang, Y., Jiang, H., & Liu, H. (2006). A highly regioselective amination of 6-aryl-2,4-dichloropyrimidine. Organic letters, 8(7), 1487–1490.
- Choi, H., Ham, W. S., van Bonn, P., Zhang, J., Kim, D., & Chang, S. (2024). Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen. Angewandte Chemie (International ed. in English), 63(24), e202401388.
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link].
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ResearchGate. C4‐selective amination of pyridines. Available from: [Link].
- Babu, S., Morrill, C., Almstead, N. G., & Moon, Y. C. (2013). Selective synthesis of 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines. Organic letters, 15(8), 1882–1885.
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PubMed. Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen. Available from: [Link].
- Kavlashvili, I., Khetagurova, S., Shishkin, O., & Shishkina, S. (2021). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank, 2021(4), M1294.
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YAKUGAKU ZASSHI. Studies on Pyrazolo [3, 4-d] pyrimidine Derivatives. II. On the Reaction of 4-Chloro-1-methyl-1H-pyrazolo [3, 4-d] pyrimidine with Ketone Carbanion. Available from: [Link].
- El-Gamal, M. I., Abdel-Maksoud, M. S., El-Din, M. M. G., Yoo, K. H., & Oh, C. H. (2023). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. RSC advances, 13(48), 34183–34201.
- Belaroussi, R., Ejjoummany, A., el Hakmaoui, A., & Routier, S. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. New Journal of Chemistry, 45(2), 748-758.
- Belaroussi, R., Ejjoummany, A., el Hakmaoui, A., & Routier, S. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. New Journal of Chemistry, 45(2), 748-758.
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- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Selective Amination of 4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine
Introduction: The Strategic Importance of Aminated Pyrazolo[3,4-d]pyrimidines in Drug Discovery
The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, often regarded as a purine isostere.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including but not limited to, anti-inflammatory, anti-proliferative, and antifungal properties.[1] The functionalization of this core, particularly through the introduction of amino groups, allows for the modulation of its physicochemical properties and biological targets. The starting material, 4,6-dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine, is a key intermediate for the synthesis of a diverse library of compounds, as the two chlorine atoms can be selectively substituted.[1] This guide provides a comprehensive overview of the protocols for the selective amination of this substrate, with a focus on the underlying chemical principles and practical experimental details for researchers in drug development.
Mechanistic Insights: Understanding the Regioselectivity of Amination
The amination of this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, and this effect is amplified by the electron-withdrawing chloro substituents. This electronic arrangement makes the carbon atoms at positions 4 and 6 highly electrophilic and susceptible to attack by nucleophiles such as amines.
A key aspect of this reaction is its regioselectivity . The initial mono-amination overwhelmingly favors substitution at the C4 position . This preference can be attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate formed upon nucleophilic attack at C4 compared to C6. The introduction of the first amino group at C4 is an electron-donating group, which deactivates the pyrimidine ring towards further nucleophilic attack, making the second amination at the C6 position more challenging.[2] Consequently, the mono-amination can often be achieved under catalyst-free conditions with careful control of stoichiometry, while the di-amination typically requires more forcing conditions or the use of a catalyst.
Experimental Workflows
Overall Synthetic Strategy
The selective amination of this compound can be approached in a stepwise manner to yield either mono- or di-substituted products. The general workflow is depicted below:
Caption: General workflow for the selective amination of the dichlorinated pyrazolopyrimidine.
Protocol 1: Catalyst-Free Regioselective Mono-amination at C4
This protocol describes the direct nucleophilic aromatic substitution for the synthesis of 4-amino-6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine derivatives. This method is generally effective for primary and secondary aliphatic amines.
Step-by-Step Procedure:
-
Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., THF, DMF, or isopropanol) to a concentration of approximately 0.2-0.5 M.
-
Addition of Amine: To the stirred solution, add the desired primary or secondary amine (1.0-1.2 eq.). For amine hydrochlorides, a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq.) should be added to liberate the free amine. For aqueous amine solutions, they can often be used directly.
-
Reaction: The reaction mixture is stirred at a temperature ranging from room temperature to reflux (typically 20-80 °C). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate has formed, it can be collected by filtration and washed with cold solvent. If no precipitate forms, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified. A common method is to add water to the residue, stir for 15-30 minutes, and collect the resulting solid by filtration. The solid is then washed with water and a small amount of cold ethanol or diethyl ether and dried under vacuum. Further purification can be achieved by recrystallization or column chromatography on silica gel.
Data Summary for Mono-amination:
| Amine Type | Amine Example | Stoichiometry (Amine:Substrate) | Solvent | Base (if needed) | Temp (°C) | Time (h) | Approx. Yield (%) |
| Primary Aliphatic | Methylamine (40% in H₂O) | 2.0 : 1.0 | THF | None | 20 | 5 | 70-80[1] |
| Primary Aliphatic | Benzylamine | 1.1 : 1.0 | Isopropanol | DIPEA | 80 | 12 | 65-75 |
| Secondary Aliphatic | Morpholine | 1.1 : 1.0 | DMF | K₂CO₃ | 100 | 8 | 70-85 |
| Aromatic | Aniline | 1.1 : 1.0 | Isopropanol | HCl (cat.) | 80 | 18-24 | 50-65 |
Note: The data for benzylamine, morpholine, and aniline are representative examples based on similar systems and may require optimization for the specific substrate.
Protocol 2: Palladium-Catalyzed Amination at C6 (Di-amination)
The introduction of a second amino group at the C6 position is more challenging due to the deactivating effect of the C4-amino substituent. A palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination, is typically employed.[2][3][4]
Reaction Scheme:
Caption: Buchwald-Hartwig amination for the synthesis of di-substituted pyrazolopyrimidines.
Step-by-Step Procedure:
-
Inert Atmosphere: To a dry Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add the 4-amino-6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq.), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃, 1.5-2.0 eq.).
-
Reagent Addition: Add the desired amine (1.2-1.5 eq.) and anhydrous, degassed solvent (e.g., dioxane, toluene).
-
Reaction: The reaction mixture is heated to 80-120 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst, washing with a suitable solvent (e.g., ethyl acetate). The filtrate is then concentrated under reduced pressure.
-
Purification: The crude residue is purified by column chromatography on silica gel to afford the desired 4,6-diamino product.
Data Summary for Di-amination:
| Amine Example | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Piperidine | Pd₂(dba)₃ (2.5) | Xantphos (5) | NaOt-Bu | Dioxane | 100 | 12 | 60-75 |
| Aniline | Pd(OAc)₂ (2) | BINAP (4) | Cs₂CO₃ | Toluene | 110 | 18 | 55-70 |
| n-Butylamine | Pd₂(dba)₃ (2.5) | Xantphos (5) | K₃PO₄ | Dioxane | 100 | 16 | 65-80 |
Note: These conditions are representative and may require optimization for specific substrates and amines.
Trustworthiness and Self-Validation
The protocols provided are designed to be self-validating through the use of standard analytical techniques.
-
Reaction Monitoring: TLC and LC-MS are crucial for monitoring the consumption of the starting material and the formation of the product. This allows for real-time assessment of the reaction's progress and helps in determining the optimal reaction time, preventing the formation of byproducts due to prolonged heating.
-
Product Characterization: The structure and purity of the final compounds should be rigorously confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). This ensures the identity of the synthesized molecule and confirms the regioselectivity of the amination.
-
Chromatographic Behavior: The mono-aminated product will be significantly more polar than the starting dichloro compound, and the di-aminated product will be more polar still. This difference in polarity can be readily observed on TLC and provides a quick check for the success of the reaction.
Conclusion
The selective amination of this compound is a versatile and powerful tool for the generation of diverse chemical libraries for drug discovery. By understanding the underlying principles of nucleophilic aromatic substitution and by carefully selecting the reaction conditions, researchers can achieve high regioselectivity and good yields for both mono- and di-amination products. The protocols outlined in this guide provide a solid foundation for the synthesis of these valuable compounds.
References
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O. A. Rakitin, et al. (2021). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank, 2021(4), M1294. [Link]
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New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (2024). RSC Advances. [Link]
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Buchwald–Hartwig amination. In Wikipedia. [Link]
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Buchwald–Hartwig amination. In Grokipedia. [Link]
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Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. (2017). Usiena AIR. [Link]
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A. D. Kharlamova, et al. (2021). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 26(7), 1910. [Link]
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Y. Hong, et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(12), 2539-2542. [Link]
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O. A. Rakitin, et al. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank, 2021(2), M1205. [Link]
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Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
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S. V. Ryabukhin, et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. ACS Omega, 8(4), 4096-4107. [Link]
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A. A. El-Sayed, et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2535-2553. [Link]
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Buchwald-Hartwig Amination. (2016). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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I. Bacsa, et al. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 12, 1275-1282. [Link]
- Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine. (2019).
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J. D. Moseley, et al. (2011). ChemInform Abstract: Synthesis of 1,4-Disubstituted Pyrazolo[3,4-d]pyrimidines from 4,6-Dichloropyrimidine-5-carboxaldehyde: Insights into Selectivity and Reactivity. ResearchGate. [Link]
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Y. Wang, et al. (2018). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press. [Link]
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J. Quiroga, et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Chemistry, 4(4), 1361-1373. [Link]
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H. Choi, et al. (2024). Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen. Angewandte Chemie International Edition, 63(24), e202401388. [Link]
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M. P. L. G. A. M. Wentzel, et al. (2023). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett, 34(01), 1-8. [Link]
-
H. Choi, et al. (2024). Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen. Semantic Scholar. [Link]
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Application Notes: Palladium-Catalyzed Cross-Coupling of Dichloropyrazolopyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery.[1][2] As a purine isostere, this bicyclic system is a core component of numerous compounds with a wide range of pharmacological activities, including antitumor, antiviral, and kinase inhibitory properties.[1][2][3][4] The ability to selectively functionalize this core at various positions is paramount for generating molecular diversity and optimizing structure-activity relationships (SAR).
Dichloropyrazolopyrimidines, particularly 4,6-dichloropyrazolo[3,4-d]pyrimidine, are versatile and powerful building blocks for this purpose. The differential reactivity of the two chlorine atoms allows for sequential, site-selective functionalization through palladium-catalyzed cross-coupling reactions. This application note provides a detailed guide to the theory, practice, and key protocols for performing Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions on this important substrate class.
The Principle of Regioselectivity
In dihalogenated pyrimidine and related heterocyclic systems, palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr) generally favor reaction at the C4 position.[5][6][7] This preference is attributed to the higher electrophilicity of the C4 position, making it more susceptible to oxidative addition by the Pd(0) catalyst.[7][8] This inherent reactivity allows for a stepwise approach: the first coupling reaction occurs selectively at C4 under relatively mild conditions, leaving the C6-Cl bond intact for a subsequent, different coupling reaction. By carefully selecting catalysts, ligands, and reaction conditions, researchers can achieve high regioselectivity, which is crucial for a rational drug design approach.
While C4-selectivity is the general rule, recent studies have shown that C2-selectivity can be achieved in some dihalopyrimidine systems through the use of specific palladium precatalysts and bulky N-heterocyclic carbene (NHC) ligands, though this is less common for the pyrazolopyrimidine core.[9][10][11] For the purposes of this guide, we will focus on the conventional and widely exploited C4-selectivity.
Experimental Workflow: Sequential C4 and C6 Functionalization
The differential reactivity of the chloro-substituents enables a powerful synthetic strategy for creating diverse libraries of 4,6-disubstituted pyrazolopyrimidines.
Caption: Sequential functionalization workflow for dichloropyrazolopyrimidines.
Section 1: Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is one of the most versatile and widely used methods for forming carbon-carbon bonds.[12][13] It involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, catalyzed by a palladium(0) complex.[14] For dichloropyrazolopyrimidines, this reaction provides a robust method for introducing aryl, heteroaryl, or vinyl substituents, primarily at the C4 position.[15][16]
Catalytic Cycle Overview
The reaction proceeds through a well-established catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond (preferentially at C4) to form a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Protocol: C4-Selective Suzuki-Miyaura Arylation
This protocol details a microwave-assisted Suzuki coupling, which offers advantages such as significantly reduced reaction times and often improved yields.[15][16]
Materials:
-
1-Protected-4,6-dichloropyrazolo[3,4-d]pyrimidine (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 - 5 mol%)[12][17]
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)[12]
-
Solvent: 1,4-Dioxane/Water mixture (e.g., 4:1) or DMF[12]
-
Microwave reaction vial with a stir bar
Procedure:
-
To a microwave reaction vial, add the dichloropyrazolopyrimidine (e.g., 0.5 mmol), arylboronic acid (e.g., 0.6 mmol), Pd(PPh₃)₄ (e.g., 0.0025 mmol, 0.5 mol%), and K₂CO₃ (e.g., 1.0 mmol).
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., 2.5 mL of 1,4-Dioxane/H₂O 4:1) via syringe.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).[15][17]
-
After the reaction, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the 4-aryl-6-chloropyrazolopyrimidine.[18]
Data Summary: Typical Suzuki Coupling Conditions
| Catalyst / Ligand | Base | Solvent | Temp (°C) | Time | Typical Yield (%) | Ref. |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 150 (MW) | 15 min | 75-95 | [15][16] |
| Pd(OAc)₂ / PPh₃ | K₃PO₄ | Toluene/H₂O | 75 | 12 h | 80-92 | [7] |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 100 | 8 h | 70-90 | [General] |
Section 2: Sonogashira Coupling (C-C Bond Formation)
The Sonogashira coupling is a highly efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[19] This reaction is invaluable for installing alkynyl moieties, which are versatile functional groups that can serve as handles for further diversification (e.g., via click chemistry) or as key pharmacophores themselves. The reaction is co-catalyzed by palladium and copper(I) salts.[19][20]
Protocol: C4-Selective Sonogashira Alkynylation
Materials:
-
1-Protected-4,6-dichloropyrazolo[3,4-d]pyrimidine (1.0 equiv)
-
Terminal Alkyne (1.2 - 1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)
-
Copper(I) Iodide (CuI) (4-10 mol%)[21]
-
Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA) (serves as base and often co-solvent)[19]
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the dichloropyrazolopyrimidine (1.0 equiv), PdCl₂(PPh₃)₂ (e.g., 3 mol%), and CuI (e.g., 6 mol%).
-
Add the anhydrous, degassed solvent (e.g., THF), followed by the base (e.g., Et₃N, 3.0 equiv).
-
Add the terminal alkyne (1.2 equiv) dropwise to the stirring mixture.
-
Heat the reaction to the desired temperature (e.g., 50-70 °C) and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and filter through Celite® to remove catalyst residues.
-
Wash the organic solution with saturated aqueous NH₄Cl solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Key Considerations:
-
Homocoupling: A common side reaction is the oxidative homocoupling of the terminal alkyne (Glaser coupling).[22] This can be minimized by ensuring strictly anaerobic (oxygen-free) conditions and using an amine base.[22][23]
-
Copper-Free Conditions: For sensitive substrates, copper-free Sonogashira protocols have been developed, often requiring a different palladium catalyst/ligand system and a stronger base.[21]
Section 3: Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[24][25] It has largely replaced harsher classical methods for N-arylation.[24][26] This reaction allows for the direct installation of primary or secondary amines onto the pyrazolopyrimidine core, a crucial transformation for synthesizing many kinase inhibitors and other bioactive molecules.[3][27]
Protocol: C4-Selective Buchwald-Hartwig Amination
The choice of ligand is critical for the success of Buchwald-Hartwig aminations. Bulky, electron-rich phosphine ligands are typically required to facilitate the reductive elimination step.[28][29]
Materials:
-
1-Protected-4,6-dichloropyrazolo[3,4-d]pyrimidine (1.0 equiv)
-
Primary or Secondary Amine (1.2 - 2.0 equiv)
-
Palladium precatalyst, e.g., Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%)
-
Ligand: XPhos, SPhos, or BINAP (1.2 - 2.4 mol% relative to Pd)[30]
-
Base: Sodium tert-butoxide (NaOtBu), Potassium tert-butoxide (KOt-Bu), or Cesium Carbonate (Cs₂CO₃) (1.5 - 2.5 equiv)[30]
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), the ligand (e.g., XPhos, 2.4 mol%), and the base (e.g., NaOtBu, 1.5 equiv) to a dry Schlenk flask.
-
Add the anhydrous, degassed solvent (e.g., Toluene).
-
Add the dichloropyrazolopyrimidine (1.0 equiv) and the amine (1.2 equiv) to the mixture.
-
Seal the flask and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS. Reactions are usually complete in 4-24 hours.
-
After cooling to room temperature, quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Data Summary: Typical Buchwald-Hartwig Conditions
| Catalyst / Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) | Ref. |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100-110 | 70-95 | [30] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 100 | 65-90 | [General] |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 60-85 | [24] |
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of functionalized pyrazolo[3,4-d]pyrimidines. The inherent C4-selectivity of dichlorinated substrates provides a reliable platform for sequential diversification. By mastering the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, researchers can efficiently generate libraries of novel compounds, accelerating the hit-to-lead optimization process in drug discovery programs. Careful selection of the catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity, enabling the rational design and synthesis of the next generation of pyrazolopyrimidine-based therapeutics.
References
- Source: vertexaisearch.cloud.google.
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- Source: pubs.acs.
- Title: C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - ACS Fall 2025 Source: American Chemical Society URL
- Title: C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines Source: PubMed URL
- Title: Amination of Dichloropyrimidines: A Comparative Guide to Buchwald-Hartwig and Nucleophilic Aromatic Substitution (SNAr)
- Title: Suzuki–Miyaura Reactions of (4-bromophenyl)
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Synthesis of Bioactive Pyrazolo[3,4-d]pyrimidine Derivatives: A Detailed Guide for Researchers
Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine core is a privileged heterocyclic scaffold that has garnered immense interest within the medicinal chemistry community.[1][2] Its structural resemblance to the endogenous purine bases, particularly adenine, allows it to function as a bioisostere, effectively mimicking and competing with adenosine triphosphate (ATP) for the binding sites of various enzymes.[2][3][4][5] This characteristic has rendered pyrazolo[3,4-d]pyrimidine derivatives potent inhibitors of a wide array of protein kinases, which are crucial regulators of cellular processes.[6][7] Consequently, these compounds have emerged as promising candidates for the development of novel therapeutics, exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][8][9] Notably, several pyrazolo[3,4-d]pyrimidine-based molecules have been successfully developed as anticancer agents, targeting key kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[2][3][5][10][11]
This comprehensive guide provides an in-depth overview of the synthesis of bioactive pyrazolo[3,4-d]pyrimidine derivatives, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the prevalent synthetic strategies, offer detailed experimental protocols, and discuss the critical aspects of compound characterization and biological evaluation.
Core Synthetic Strategies: Building the Pyrazolo[3,4-d]pyrimidine Nucleus
The construction of the pyrazolo[3,4-d]pyrimidine scaffold can be achieved through several synthetic routes, primarily categorized by the initial heterocyclic core that is subsequently annulated. The most common approaches involve the elaboration of a pre-formed pyrazole ring.
Strategy 1: Cyclization of 5-Aminopyrazole-4-carbonitrile Derivatives
A widely employed and versatile method commences with 5-aminopyrazole-4-carbonitrile derivatives. These intermediates can be readily synthesized through the condensation of an active methylene nitrile with a suitable hydrazine. The subsequent cyclization to form the pyrimidine ring can be accomplished using various one-carbon synthons.
A classic approach involves heating the 5-aminopyrazole-4-carbonitrile with formamide, which serves as both the solvent and the source of the additional carbon and nitrogen atoms required for the pyrimidine ring.[12] This one-pot reaction is straightforward and often provides good yields of the desired 4-aminopyrazolo[3,4-d]pyrimidine.
Alternatively, a two-step process can be employed, starting with the hydrolysis of the nitrile group to a carboxamide, followed by cyclization with reagents like triethyl orthoformate. This method offers greater flexibility for introducing substituents on the pyrimidine ring.
Conceptual Workflow for Synthesis via 5-Aminopyrazole-4-carbonitrile
Caption: General synthetic routes from 5-aminopyrazole-4-carbonitrile.
Strategy 2: Multi-Component Reactions (MCRs) for Enhanced Efficiency
In recent years, multi-component reactions (MCRs) have gained prominence for the synthesis of complex heterocyclic systems in a single, atom-economical step.[8][13] These reactions offer several advantages, including simplified procedures, reduced reaction times, and often, the use of environmentally benign solvents.[13][14]
A notable example is the one-pot synthesis of pyrazolo[3,4-d]pyrimidine-6-one derivatives through the reaction of an aldehyde, a 3-pyrazolone derivative (such as 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one), and urea or thiourea.[13][14] These reactions can be catalyzed by solid acids and can be performed in green solvents like glycerol, making them highly attractive from a sustainability perspective.[13][14] Microwave-assisted MCRs have also been developed, further accelerating the synthesis and often improving yields.[15][16]
Illustrative Multi-Component Reaction Scheme
Caption: A typical multi-component approach to pyrazolo[3,4-d]pyrimidines.
Detailed Experimental Protocol: Synthesis of a 4-Aminopyrazolo[3,4-d]pyrimidine Derivative
This protocol provides a representative procedure for the synthesis of 4-aminopyrazolo[3,4-d]pyrimidine, a key intermediate for the development of various bioactive compounds.[17][18]
Materials and Equipment:
-
4-Chloro-1H-pyrazolo[3,4-d]pyrimidine
-
Ammonium hydroxide (28-30% solution)
-
Tetrahydrofuran (THF)
-
Round-bottom flask with magnetic stirrer
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel and flask)
-
Acetonitrile (MeCN) for washing
-
NMR tubes, Mass spectrometry vials
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in a minimal amount of THF.[17]
-
Ammonolysis: To the stirred solution, add ammonium hydroxide (approximately 10 volumes relative to the starting material) at room temperature.[17]
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature (20-30 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).
-
Work-up and Isolation: Upon completion of the reaction, concentrate the mixture under reduced pressure using a rotary evaporator to remove THF and excess ammonia.
-
Purification: To the resulting residue, add a small volume of acetonitrile and triturate (grind) the solid.[17]
-
Collection: Collect the solid product by vacuum filtration, wash with a small amount of cold acetonitrile, and dry under vacuum to afford 4-aminopyrazolo[3,4-d]pyrimidine as a solid.[17]
Safety Precautions:
-
Perform all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Ammonium hydroxide is corrosive and has a pungent odor; handle with care.
-
THF is flammable; avoid open flames and sparks.
Characterization of Synthesized Derivatives
The unambiguous identification and purity assessment of the synthesized pyrazolo[3,4-d]pyrimidine derivatives are paramount. A combination of spectroscopic techniques is typically employed for this purpose.
| Technique | Purpose | Expected Observations for a Pyrazolo[3,4-d]pyrimidine Core |
| ¹H NMR | To determine the number, connectivity, and chemical environment of protons. | Aromatic protons typically appear in the downfield region (δ 7-9 ppm). Protons of substituents will have characteristic chemical shifts. The NH protons of the pyrazole and pyrimidine rings are often observed as broad singlets and are D₂O exchangeable.[19][20][21] |
| ¹³C NMR | To identify the carbon skeleton of the molecule. | The carbonyl carbon of a pyrimidinone ring appears around 157 ppm. The methine carbon of the pyrimidine ring is typically observed between 150-151 ppm.[15] |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | The molecular ion peak (M⁺) corresponding to the calculated molecular weight should be observed. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[20][22] |
| FT-IR Spectroscopy | To identify functional groups present in the molecule. | Characteristic stretching frequencies for N-H, C=O, and C=N bonds can be observed.[21] |
| X-ray Crystallography | To determine the three-dimensional structure of crystalline compounds. | Provides definitive proof of structure and stereochemistry.[23][24] |
Biological Evaluation and Structure-Activity Relationships (SAR)
The pyrazolo[3,4-d]pyrimidine scaffold is a versatile platform for the design of kinase inhibitors. The biological activity of these derivatives is highly dependent on the nature and position of the substituents on the heterocyclic core.
Common Biological Assays:
-
In vitro Kinase Inhibition Assays: To determine the potency of the compounds against specific kinase targets (e.g., EGFR, VEGFR, CDKs). Results are typically reported as IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%).[10][25]
-
Cell-Based Proliferation Assays (e.g., MTT, SRB): To evaluate the cytotoxic or anti-proliferative effects of the compounds on various cancer cell lines. Results are often expressed as GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ values.[11][23][25]
-
Apoptosis and Cell Cycle Analysis: To elucidate the mechanism of action by which the compounds induce cell death or arrest cell cycle progression.[3][20]
Key Structure-Activity Relationship (SAR) Insights:
-
Substitution at the N1 position of the pyrazole ring: This position is often substituted with aryl or alkyl groups, which can influence the compound's interaction with the hydrophobic regions of the kinase active site.
-
Substitution at the C4 position of the pyrimidine ring: This is a critical position for modulating kinase selectivity and potency. Often, an amino group at this position forms key hydrogen bonds with the hinge region of the kinase.[2] The nature of the substituent on this amino group can be varied to optimize activity.
-
Substitution at other positions: Modifications at other positions on the scaffold can be used to fine-tune the physicochemical properties of the molecule, such as solubility and metabolic stability.
The following table summarizes the biological activity of some representative pyrazolo[3,4-d]pyrimidine derivatives as kinase inhibitors.
| Compound ID | Target Kinase | Cancer Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |
| 1a | - | A549 (Lung) | 2.24 | [25] |
| 1d | - | MCF-7 (Breast) | 1.74 | [25] |
| 10e | - | MCF-7 (Breast) | 11 | [11] |
| VIIa | - | Various (NCI-60 panel) | 0.326 - 4.31 | [26] |
| 12b | VEGFR-2 | MDA-MB-468 (Breast) | 3.343 | [20] |
| P1 | DNA Topoisomerase | HCT 116 (Colorectal) | 22.7 | [23] |
| P2 | DNA Topoisomerase | HepG2 (Liver) | 40.75 | [23] |
Conclusion and Future Perspectives
The synthesis of bioactive pyrazolo[3,4-d]pyrimidine derivatives remains a vibrant and highly productive area of research in medicinal chemistry. The versatility of the synthetic routes, coupled with the profound biological activities of the resulting compounds, ensures that this scaffold will continue to be a focus of drug discovery efforts. The development of more efficient, sustainable, and diversity-oriented synthetic methodologies, such as multi-component and flow chemistry approaches, will undoubtedly accelerate the discovery of novel pyrazolo[3,4-d]pyrimidine-based drug candidates with improved therapeutic profiles. A deeper understanding of the structure-activity relationships through computational modeling and experimental validation will further guide the rational design of next-generation kinase inhibitors and other targeted therapies.
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Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Taylor & Francis Online. Available at: [Link]
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Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. National Center for Biotechnology Information. Available at: [Link]
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Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][13]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. National Center for Biotechnology Information. Available at: [Link]
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Strategic Alkynylation of Pyrazolopyrimidine Scaffolds via Sonogashira Coupling: A Detailed Experimental Guide
An Application Note for Drug Development Professionals
Introduction: The Strategic Importance of C-C Bond Formation
The pyrazolopyrimidine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutics, particularly in oncology. The functionalization of this heterocyclic system is critical for modulating pharmacological activity, selectivity, and pharmacokinetic properties. Among the array of synthetic methodologies, the Sonogashira cross-coupling reaction stands out as a powerful and versatile tool for installing alkynyl moieties onto the pyrazolopyrimidine nucleus.[1] This palladium- and copper-catalyzed reaction forges a C(sp²)–C(sp) bond between a halo-pyrazolopyrimidine and a terminal alkyne, providing direct access to a class of compounds with significant potential in drug discovery.[2][3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedure for the Sonogashira coupling with pyrazolopyrimidine substrates. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven protocol, and present a guide to navigating common experimental challenges.
The Mechanism of Action: A Dual Catalytic Cycle
The generally accepted mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a primary palladium cycle and a secondary copper cycle.[2][4] Understanding this dual mechanism is paramount for rational optimization and troubleshooting.
-
The Palladium Cycle (The Workhorse): This cycle is responsible for the C-C bond formation.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the halo-pyrazolopyrimidine, forming a Pd(II) intermediate. The reactivity order for the halide is I > Br > OTf >> Cl.[5] For pyrazolopyrimidine substrates, iodo- or bromo-derivatives are most commonly employed.[5]
-
Transmetalation: The alkynyl group is transferred from the copper acetylide (generated in the copper cycle) to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: This final, irreversible step forms the desired alkynylated pyrazolopyrimidine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
-
-
The Copper Cycle (The Activator): This cycle prepares the alkyne for coupling.
-
Acetylide Formation: A copper(I) salt, typically CuI, reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[6][7] This step increases the nucleophilicity of the alkyne.
-
Role of the Base: An amine base (e.g., Et₃N, DIPEA) is crucial. It deprotonates the terminal alkyne to facilitate acetylide formation and neutralizes the hydrogen halide (HX) generated during the reaction.[2]
-
Considerations for Pyrazolopyrimidine Substrates
Pyrazolopyrimidines are electron-deficient N-heterocycles. This electronic nature can influence the reaction in several ways:
-
Enhanced Reactivity: The electron-withdrawing character of the heterocyclic core can make the C-X bond more susceptible to oxidative addition, potentially facilitating the reaction compared to electron-rich arenes.[4]
-
Potential for Catalyst Inhibition: The nitrogen lone pairs within the pyrazolopyrimidine ring system can coordinate to the palladium center, potentially acting as an inhibitory ligand. The choice of a suitable phosphine or N-heterocyclic carbene (NHC) ligand on the palladium catalyst is crucial to mitigate this effect and maintain high catalytic activity.
-
Copper-Free Variants: For complex, late-stage intermediates in drug development, avoiding copper contamination is often desirable. Copper-free Sonogashira protocols have been developed to circumvent the formation of alkyne homocoupling byproducts (Glaser coupling) and simplify purification.[2][7]
Key Reaction Parameters and Optimization
The success of the Sonogashira coupling hinges on the careful selection of several key components. The following table summarizes these parameters and provides guidance for adapting them to pyrazolopyrimidine substrates.
| Component | Common Examples | Role & Field-Proven Insights |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(dppf)Cl₂ | PdCl₂(PPh₃)₂ is often preferred for its air stability and cost-effectiveness.[4][5] For challenging couplings, catalysts with bulky, electron-rich ligands can be more effective.[7] Palladium on charcoal has also been successfully used for pyrazolopyrimidines.[5] |
| Copper (I) Co-catalyst | Copper(I) Iodide (CuI) | Essential for the "classic" Sonogashira.[2] It facilitates the formation of the reactive copper acetylide.[6] Typically used at 1-5 mol%. |
| Ligand | Triphenylphosphine (PPh₃), XPhos, SPhos | PPh₃ is standard. If the reaction is sluggish due to catalyst inhibition by the N-heterocycle, switching to a bulkier, more electron-donating ligand can improve performance. |
| Base | Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH) | Must be non-nucleophilic and sufficiently strong to deprotonate the alkyne. Often used as the solvent or in excess (2-3 equivalents).[2] |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile (MeCN) | Must be anhydrous and deoxygenated.[8] The choice depends on the solubility of the substrates and the desired reaction temperature. |
| Halo-Pyrazolopyrimidine | 3-Iodo- or 7-bromo-derivatives | Iodides are significantly more reactive than bromides and allow for milder reaction conditions.[5] |
| Terminal Alkyne | Phenylacetylene, Propargyl alcohol, Trimethylsilylacetylene | TMS-acetylene is a valuable reagent as the TMS group can be easily removed post-coupling, or it can be used for one-pot sequential couplings.[2][9] |
Detailed Experimental Protocol: Synthesis of an Alkynyl-Pyrazolopyrimidine
This protocol provides a robust starting point for the coupling of a halo-pyrazolopyrimidine with a terminal alkyne.
Materials and Reagents:
-
Halo-pyrazolopyrimidine (e.g., 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine) (1.0 eq)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.2 eq)
-
Palladium Catalyst (e.g., PdCl₂(PPh₃)₂) (0.02 - 0.05 eq)
-
Copper(I) Iodide (CuI) (0.04 - 0.10 eq)
-
Base (e.g., Triethylamine) (3.0 eq)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Silica gel for chromatography
Step-by-Step Procedure:
-
Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add the halo-pyrazolopyrimidine (1.0 eq), the terminal alkyne (1.2 eq), and copper(I) iodide (0.05 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. This is critical to prevent the homocoupling of the alkyne (Glaser coupling) and degradation of the Pd(0) catalyst.[2]
-
Solvent and Base Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (to achieve a concentration of ~0.1 M with respect to the limiting reagent) followed by the amine base (3.0 eq) via syringe.
-
Catalyst Addition: Add the palladium catalyst (0.03 eq) to the stirring mixture. The mixture may change color upon addition of the catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 70 °C) and stir.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting starting material is consumed.[7]
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts and catalyst residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution, water, and brine.[7]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure alkynylated pyrazolopyrimidine.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive Catalyst: The Pd(0) species has decomposed due to oxygen or has not formed correctly from the precatalyst. | Use a fresh source of catalyst. Ensure the reaction setup is rigorously purged with inert gas.[7] |
| Poor Substrate Reactivity: Aryl bromides are less reactive than iodides; aryl chlorides are generally unreactive under these conditions. | Switch to the corresponding iodo-pyrazolopyrimidine. Increase reaction temperature and/or catalyst loading. Consider a more active ligand system (e.g., an NHC-Pd complex).[5] | |
| Significant Homocoupling | Oxygen in the System: Oxygen promotes the oxidative dimerization of the copper acetylide (Glaser coupling). | Improve the degassing procedure for solvents and ensure the reaction is maintained under a positive pressure of inert gas.[2] |
| High Copper Concentration: Excess CuI can favor the homocoupling pathway. | Reduce the loading of the CuI co-catalyst. Alternatively, switch to a copper-free Sonogashira protocol.[7] | |
| Dehalogenation of Starting Material | Presence of Water/Protic Sources: The palladium-hydride species responsible for dehalogenation can form in the presence of trace water. | Use rigorously dried solvents and reagents. Ensure the amine base is anhydrous. |
Conclusion
The Sonogashira coupling is an indispensable reaction for the synthesis of alkynylated pyrazolopyrimidines, providing a direct and efficient route to novel chemical matter for drug discovery programs. By understanding the underlying mechanism and the specific considerations for these heterocyclic substrates, researchers can effectively troubleshoot and optimize reaction conditions. The protocol detailed herein serves as a validated starting point for the successful implementation of this powerful C-C bond-forming reaction, accelerating the discovery and development of next-generation pyrazolopyrimidine-based therapeutics.
References
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Sonogashira Coupling - Chemistry LibreTexts. (2024). Available at: [Link]
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Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Available at: [Link]
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Sonogashira coupling - Wikipedia. (n.d.). Available at: [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry . Chemical Reviews, 107(3), 874–922. Available at: [Link]
-
Garrido-Castaño, A., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts . ACS Catalysis. Available at: [Link]
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Hilton, M. C., et al. (2018). Heterobiaryl Synthesis by Contractive C–C Coupling via P(V) Intermediates . Science, 362(6416), 799–804. Available at: [Link]
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D’Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis . Chemical Society Reviews, 36(7), 1095–1108. Available at: [Link]
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Ezugwu, J. A., et al. (2017). Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione . Asian Journal of Chemical Sciences. Available at: [Link]
-
Helio, M., et al. (2022). Some proprieties of Sonogashira cross‐coupling reaction . ResearchGate. Available at: [Link]
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Substituted arene synthesis by alkynylation - Organic Chemistry Portal. (n.d.). Available at: [Link]
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Application Notes and Protocols for the Functionalization of C4 and C6 Positions of Pyrazolo[3,4-d]pyrimidines
Introduction: The Strategic Importance of the Pyrazolo[3,4-d]pyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to endogenous purines allows it to act as a bioisostere, effectively mimicking the adenine ring of adenosine triphosphate (ATP) and enabling it to interact with the active sites of numerous enzymes, particularly kinases.[1][2] This mimicry has led to the development of a multitude of potent and selective inhibitors targeting various protein kinases implicated in cancer and other diseases.[3][4][5] The functionalization of the C4 and C6 positions of this scaffold is a critical aspect of drug design, as substituents at these positions can significantly modulate the compound's potency, selectivity, and pharmacokinetic properties.[1] This guide provides a detailed overview of established and innovative methodologies for the regioselective functionalization of the C4 and C6 positions of pyrazolo[3,4-d]pyrimidines, complete with detailed experimental protocols and mechanistic insights.
Part 1: Functionalization of the C4 Position - The Epicenter of Reactivity
The C4 position of the pyrazolo[3,4-d]pyrimidine ring system is the most electrophilic and, therefore, the most susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of a widely employed strategy for introducing diverse functionalities at this position. The general approach involves the initial installation of a good leaving group, typically a halogen, at the C4 position, followed by nucleophilic aromatic substitution (SNAAr) with a wide array of nucleophiles.
Workflow for C4 Functionalization
Caption: General workflow for the functionalization of the C4 position of pyrazolo[3,4-d]pyrimidines.
Protocol 1: Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
This protocol describes the synthesis of a key intermediate for C4 functionalization, starting from the commercially available allopurinol. The N1 position is first substituted, followed by chlorination of the C4 position.
Materials:
-
1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
-
Toluene
-
Ice bath
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
Procedure:
-
To a stirred suspension of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (1.0 eq) in toluene, add N,N-dimethylaniline (1.2 eq) at room temperature.
-
Cool the mixture in an ice bath and slowly add phosphorus oxychloride (3.0 eq).[6]
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.[7]
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.
Protocol 2: C4-Amination via Nucleophilic Aromatic Substitution
This protocol details the substitution of the C4-chloro group with an amino moiety, a common modification in the synthesis of kinase inhibitors.[3][8]
Materials:
-
4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
-
Desired primary or secondary amine (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
N,N-Dimethylformamide (DMF) or isopropanol
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in DMF or isopropanol in a round-bottom flask.
-
Add the desired amine (1.1 eq) and DIPEA (2.0 eq) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
If no precipitate forms, extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to yield the desired 4-amino-substituted pyrazolo[3,4-d]pyrimidine.[7]
Table 1: Representative Examples of C4-Functionalization via SNAAr
| Nucleophile | Product | Typical Yield (%) |
| Aniline | 4-Anilino-pyrazolo[3,4-d]pyrimidine | 75-90% |
| Benzylamine | 4-(Benzylamino)-pyrazolo[3,4-d]pyrimidine | 80-95% |
| Morpholine | 4-(Morpholin-4-yl)-pyrazolo[3,4-d]pyrimidine | 85-98% |
| Sodium Methoxide | 4-Methoxy-pyrazolo[3,4-d]pyrimidine | 70-85% |
| Thiophenol | 4-(Phenylthio)-pyrazolo[3,4-d]pyrimidine | 65-80% |
Part 2: Functionalization of the C6 Position - Expanding Chemical Diversity
Functionalization at the C6 position is less straightforward than at C4 due to the lower intrinsic reactivity of this site. However, modification at C6 is crucial for modulating the electronic and lipophilic properties of the molecule, which can significantly impact its biological activity.[1] Strategies for C6 functionalization often involve multi-step synthetic sequences, including the construction of the pyrazolo[3,4-d]pyrimidine ring from a pre-functionalized pyrazole precursor or post-scaffold modification, typically through halogenation followed by cross-coupling reactions.
Strategy 1: Ring Synthesis from a Pre-functionalized Precursor
This approach involves the synthesis of a pyrazole ring already bearing the desired C6 substituent (which corresponds to the C5 position of the pyrazole precursor). This substituted pyrazole is then cyclized to form the pyrazolo[3,4-d]pyrimidine scaffold.
Caption: Synthetic strategy for C6-functionalization via ring construction from a pre-functionalized pyrazole.
Protocol 3: Synthesis of a 6-Substituted Pyrazolo[3,4-d]pyrimidine
This protocol outlines the synthesis of a 6-methyl-substituted pyrazolo[3,4-d]pyrimidine, which can then be further functionalized at the C4 position.[9]
Materials:
-
Ethyl 2-cyano-3-oxobutanoate
-
Hydrazine hydrate
-
Ethanol
-
Formamide
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
Procedure:
-
Synthesis of 5-amino-3-methyl-1H-pyrazole-4-carboxamide:
-
To a solution of ethyl 2-cyano-3-oxobutanoate (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then reflux for 4 hours.
-
Cool the reaction mixture and collect the precipitated product by filtration.
-
-
Cyclization to 6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one:
-
Heat a mixture of 5-amino-3-methyl-1H-pyrazole-4-carboxamide (1.0 eq) and formamide (10 eq) at 190 °C for 8 hours.[7]
-
Cool the reaction mixture, add water, and collect the precipitate by filtration.
-
Wash the solid with water and ethanol and dry to obtain the desired product.
-
Strategy 2: Post-Scaffold Modification via Cross-Coupling Reactions
This strategy involves the introduction of a halogen at the C6 position of a pre-formed pyrazolo[3,4-d]pyrimidine scaffold, followed by a palladium-catalyzed cross-coupling reaction to introduce a variety of substituents.
Protocol 4: C6-Arylation via Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of a hypothetical 6-bromo-pyrazolo[3,4-d]pyrimidine with an aryl boronic acid. The synthesis of the 6-bromo intermediate would typically involve electrophilic bromination of the pyrazolo[3,4-d]pyrimidine core.
Materials:
-
6-Bromo-4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (assuming synthesis from a suitable precursor)
-
Aryl boronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)
-
XPhos (0.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and water (4:1 mixture)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add 6-bromo-4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq), aryl boronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), XPhos (0.1 eq), and K₂CO₃ (2.0 eq).[10]
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed 1,4-dioxane and water mixture.
-
Heat the reaction mixture to 80-100 °C for 12-24 hours, monitoring by TLC.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 6-aryl-4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine. This product can then undergo SNAAr at the C4 position as described in Protocol 2.
Table 2: Potential Cross-Coupling Reactions for C6-Functionalization
| Reaction Name | Coupling Partners | Catalyst System (Typical) | Introduced Moiety |
| Suzuki-Miyaura | Aryl/heteroaryl boronic acid | Pd catalyst, phosphine ligand, base | Aryl/heteroaryl |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | Alkynyl |
| Buchwald-Hartwig | Amine | Pd catalyst, phosphine ligand, base | Amino |
| Stille | Organostannane | Pd catalyst | Aryl, vinyl, alkyl |
Conclusion and Future Perspectives
The functionalization of the C4 and C6 positions of the pyrazolo[3,4-d]pyrimidine scaffold is a mature and yet evolving field. While SNAAr at the C4 position remains the workhorse for introducing diversity, modern cross-coupling methodologies are enabling increasingly complex and targeted modifications at the C6 position. The development of direct C-H activation strategies for the C6 position would represent a significant advancement, offering a more atom-economical and efficient route to novel analogs. The protocols and strategies outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to design and synthesize novel pyrazolo[3,4-d]pyrimidine derivatives with tailored biological activities.
References
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Choi, H. G., et al. (2010). Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors. Bioorganic & Medicinal Chemistry, 18(19), 7062-7075. [Link]
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El-Shorbagy, A., et al. (2017). Palladium-catalyzed regioselective direct CH arylation of pyrazolo[3,4-d]pyrimidines. Comptes Rendus Chimie, 20(6), 634-638. [Link]
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Radi, M., et al. (2006). Pyrazolo[3,4-d]pyrimidines as potent antiproliferative and proapoptotic agents toward A431 and 8701-BC cells in culture via inhibition of c-Src phosphorylation. Journal of Medicinal Chemistry, 49(5), 1549-1561. [Link]
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Kumar, A., et al. (2016). Regioselective Synthesis of Pyrazolo[3,4-D]Pyrimidine Based Carbocyclic Nucleosides as Possible Antiviral Agent. Nucleosides, Nucleotides & Nucleic Acids, 35(1), 43-52. [Link]
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Hassan, A. A. A., et al. (2005). Functionalization of pyrimidine and purine nucleosides at C4 and C6: C-nucleophilic substitution of their C4- and C6-(1,2,4-triazol-1-yl) derivatives. Nucleosides, Nucleotides & Nucleic Acids, 24(5-7), 1043-1046. [Link]
-
Ben-M'barek, Y., et al. (2023). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 28(21), 7300. [Link]
-
Kassab, A. E. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 355(10), e2200424. [Link]
-
Abdel-Aziz, A. A.-M., et al. (2018). Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. Bioorganic & Medicinal Chemistry, 26(19), 5276-5287. [Link]
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Revankar, G. R., & Robins, R. K. (1982). Synthesis and biological activity of certain 3,4-disubstituted pyrazolo[3,4-d]pyrimidine nucleosides. Journal of Medicinal Chemistry, 25(9), 1078-1083. [Link]
-
Ghorab, M. M., et al. (2022). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Scientific Reports, 12(1), 21323. [Link]
-
Sławiński, J., et al. (2001). Pyrazolo[4,3-d]pyrimidines as New Generation of Cyclin-Dependent Kinase Inhibitors. Acta Poloniae Pharmaceutica, 58(4), 313-318. [Link]
-
Wang, C.-C., et al. (2018). Synthesis of pyrazolo[3,4-d]pyrimidines by the different synthetic strategy via the Vilsmeier reaction and intramolecular or intermolecular heterocyclization. Tetrahedron, 74(38), 5183-5192. [Link]
-
Ivachtchenko, A. V., et al. (2011). High throughput synthesis of extended pyrazolo[3,4-d]dihydropyrimidines. ACS Combinatorial Science, 13(5), 515-524. [Link]
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NotEvans. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]
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Press, J. B., Eudy, N. H., & Morton, G. O. (1982). Aryl coupling reactions of pyrazolo[3,4-d]pyrimidin-4-yl radicals. The Journal of Organic Chemistry, 47(26), 5231-5236. [Link]
-
Castagnolo, D., et al. (2012). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. Molecules, 17(12), 13986-13999. [Link]
-
Kemmitt, P. D., et al. (2014). Synthesis of 3-(hetero)aryl tetrahydropyrazolo[3,4-c]pyridines by Suzuki-Miyaura cross-coupling methodology. The Journal of Organic Chemistry, 79(17), 8349-8357. [Link]
-
Zhang, P., et al. (2018). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition, 57(28), 8744-8748. [Link]
-
Desai, N. C., & Trivedi, A. M. (2011). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. E-Journal of Chemistry, 8(3), 1321-1327. [Link]
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Ríos-Gutiérrez, M., & Gámez-Montaño, R. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(15), 4983. [Link]
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Taylor, J. J., et al. (2021). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry, 19(34), 7436-7442. [Link]
-
The Organic Chemistry Tutor. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. [Link]
-
Ben-M'barek, Y., et al. (2023). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 28(21), 7300. [Link]
-
Abdel-Wahab, B. F., et al. (2010). Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. Archiv der Pharmazie, 343(11-12), 654-659. [Link]
-
OC hem junkie. (2018, April 19). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes [Video]. YouTube. [Link]
-
Ibrahim, T. S., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2533-2553. [Link]
-
Ghorab, M. M., et al. (2016). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 21(8), 1044. [Link]
-
Al-Suwaidan, I. A., et al. (2019). Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate. [Link]
-
Dekeyser, A., et al. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. RSC Advances, 12(31), 20084-20092. [Link]
-
Ibrahim, T. S., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2533-2553. [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Nucleophilic Substitution of Dichloropyrazolopyrimidines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common side reactions encountered during the nucleophilic aromatic substitution (SNAr) of dichloropyrazolopyrimidines. The pyrazolopyrimidine scaffold is a cornerstone in medicinal chemistry, particularly in the development of kinase inhibitors, making the precise control of its functionalization a critical step in synthesizing novel therapeutics.[1][2] This document moves beyond simple protocols to explain the causality behind common issues, empowering you to diagnose and solve challenges in your own experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: Poor Regioselectivity – "My reaction is producing a mixture of isomers. How can I control substitution at the desired position?"
This is the most frequently encountered challenge. Dichloropyrazolopyrimidines possess multiple electrophilic carbon atoms, and the final product distribution is highly sensitive to a range of factors. Nucleophilic attack can often occur at more than one position, leading to difficult-to-separate isomeric mixtures.
The Underlying Chemistry: Why Does This Happen?
The regioselectivity of SNAr reactions on chloro-substituted pyrimidines and their fused analogues is governed by a delicate interplay of electronic and steric effects.[3] The two chlorine atoms are not electronically equivalent due to the influence of the pyrazole ring and the nitrogen atoms within the pyrimidine ring.
-
Electronic Effects : The positions most activated towards nucleophilic attack are those that can best stabilize the negative charge of the intermediate Meisenheimer complex.[4] The presence of electron-withdrawing or electron-donating groups elsewhere on the ring system can profoundly alter the electron density at each chlorinated carbon, shifting the preferred site of attack.[3][5] For instance, an electron-donating group at a specific position can make a typically less reactive site more favorable for substitution.[3]
-
Steric Effects : Bulky substituents on either the pyrazolopyrimidine core or the incoming nucleophile can hinder the approach to a sterically congested site, favoring substitution at a more accessible position.
Troubleshooting & Strategic Solutions
Controlling regioselectivity requires careful tuning of reaction parameters. The following table summarizes key strategies to influence the reaction outcome.
| Target Position | Influencing Factor | Recommended Conditions | Causality & Rationale |
| Mono-substitution at the more reactive site | Kinetically Controlled | Low temperature (-20 °C to 0 °C); Slow addition of nucleophile; Use of a less polar solvent (e.g., THF, Dioxane). | At lower temperatures, the reaction favors the pathway with the lowest activation energy, which typically corresponds to attack at the most electronically activated carbon. Slow addition prevents a buildup of the nucleophile, minimizing double substitution. |
| Substitution at a sterically hindered site | Thermodynamically Controlled | Higher temperature (reflux); Longer reaction times; Use of a polar, aprotic solvent (e.g., DMF, DMSO). | If one isomer can rearrange to a more stable isomer, higher temperatures and longer reaction times can favor the thermodynamically preferred product. This is less common but possible in some systems. |
| Modulating Electronic Preference | Nucleophile Choice | Tertiary amine nucleophiles have been shown to exhibit excellent C-2 selectivity on 5-substituted-2,4-dichloropyrimidines, a reversal of the typical C-4 selectivity seen with primary/secondary amines.[6][7] | The mechanism with tertiary amines can proceed through a different intermediate, altering the inherent electronic preferences of the substrate.[6] |
Visualizing Competing Pathways
The diagram below illustrates the fundamental challenge of regioselectivity, where a single starting material can lead to multiple products depending on the site of nucleophilic attack.
FAQ 3: Formation of High Molecular Weight Impurities – "My mass spec shows peaks corresponding to dimers. Why is this happening?"
The observation of masses approximately double that of the expected product often points to dimerization or self-condensation side reactions.
The Underlying Chemistry: Why Does This Happen?
This side reaction occurs when the mono-substituted product is itself a nucleophile and can react with another molecule of the starting dichloropyrazolopyrimidine. This is particularly common when using nucleophiles that retain a reactive site after the initial substitution, such as primary amines or diamines.
Intermediate (Product) + Starting Material → Dimer
The reaction is driven by:
-
High Concentrations : Increased proximity of molecules favors bimolecular side reactions.
-
Elevated Temperatures : Provides the activation energy for the less-favored secondary reaction.
-
Stoichiometry : Using a substoichiometric amount of the nucleophile leaves excess starting material available to react with the product as it forms. An example of an unexpected dimerization process has been noted even in related heterocyclic systems. [8] Troubleshooting & Strategic Solutions
The key is to control the relative concentrations to favor the desired intermolecular reaction over the undesired one.
-
Stoichiometric Control : Use a slight excess (1.1-1.2 equivalents) of the incoming nucleophile to ensure all the starting material is consumed promptly.
-
Slow Addition (Inverse Addition) : Add the dichloropyrazolopyrimidine solution slowly to a stirred solution of the nucleophile. This technique, known as inverse addition, maintains a low concentration of the electrophile at all times, minimizing its chance to react with the product.
-
Dilution : Running the reaction under more dilute conditions can decrease the rate of the bimolecular dimerization reaction.
-
Temperature Control : Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to disfavor the higher activation energy side reaction.
Visualizing the Dimerization Pathway
References
- Vertex AI Search. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved January 19, 2026.
-
Al-Ostoot, F. H., Al-Mokhadresh, N. N., Al-Qawasmeh, R. A., & El-Abadelah, M. M. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]
- National Institutes of Health. (n.d.). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. PubMed Central. Retrieved January 19, 2026.
-
Abdel-Aziz, A. A.-M., El-Sayed, N. F., & El-Azab, A. S. (2020). New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds. PubMed. [Link]
-
Richter, P., Thompson, S., & Taylor, B. L. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. [Link]
- Vertex AI Search. (n.d.). New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds. Retrieved January 19, 2026.
-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]
- ResearchGate. (n.d.). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Retrieved January 19, 2026.
-
Hoepping, A., Diekers, M., Deuther-Conrad, W., Scheunemann, M., Fischer, S., Hiller, A., Wegner, F., Steinbach, J., & Brust, P. (2008). Synthesis of fluorine substituted pyrazolopyrimidines as potential leads for the development of PET-imaging agents for the GABAA receptors. PubMed. [Link]
-
ResearchGate. (2015). (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. [Link]
-
Gelin, M., Tverdokhlebov, A. V., & Gurevich, G. S. (2004). Stereoselectivity and Regioselectivity in Nucleophilic Ring Opening in Derivatives of 3-phenylisoxazolo[2,3-a]pyrimidine. Unpredicted Dimerization and Ring Transformation. Syntheses of Derivatives of Pyrimidinylmethylamine, Pyrimidinylmethylamino Acid Amides, and alpha-amino-2-pyrimidinylacetamides. PubMed. [Link]
-
Al-Ostoot, F. H., Al-Mokhadresh, N. N., Al-Qawasmeh, R. A., & El-Abadelah, M. M. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central. [Link]
-
National Institutes of Health. (n.d.). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[1][3][9]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. PubMed Central. Retrieved January 19, 2026.
- ResearchGate. (n.d.).
-
Chemistry LibreTexts. (2020). 9.2: Common nucleophilic substitution reactions. [Link]
- Google Patents. (n.d.). WO2005077954A3 - Pyrazolopyrimidine-derivatives as cyclin dependent kinase inhibitors. Retrieved January 19, 2026.
-
Royal Society of Chemistry. (n.d.). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]
-
Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions - Introduction. [Link]
- National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions. PubMed Central. Retrieved January 19, 2026.
-
Royal Society of Chemistry. (n.d.). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. [Link]
- ResearchGate. (n.d.). Hydrolysis Reaction Mechanismof 2, 4-Dichlorophenoxy Acetic Acid Metabolism. Retrieved January 19, 2026.
-
Sci-Hub. (1993). Diaryldiacyloxyspirosulfuranes. Part 4. A kinetic study on the mechanism of hydrolysis. [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stereoselectivity and regioselectivity in nucleophilic ring opening in derivatives of 3-phenylisoxazolo[2,3-a]pyrimidine. Unpredicted dimerization and ring transformation. Syntheses of derivatives of pyrimidinylmethylamine, pyrimidinylmethylamino acid amides, and alpha-amino-2-pyrimidinylacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4,6-dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine
Welcome to the technical support center for the synthesis of 4,6-dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you increase the yield and purity of your synthesis.
I. Synthetic Strategy Overview
The synthesis of this compound is typically achieved through a multi-step process. A common and effective route involves the initial construction of a substituted pyrazole ring, followed by the formation of the fused pyrimidine ring, and finally, a chlorination step. This guide will focus on a three-step synthesis, as illustrated below.
Figure 1. General synthetic workflow for this compound.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis, providing explanations for the underlying causes and offering practical solutions.
Step 1: Synthesis of 1,3-dimethyl-5-aminopyrazole-4-carboxamide
Issue 1.1: Low yield in the synthesis of the pyrazole precursor.
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Potential Cause A: Incomplete reaction during the initial condensation. The formation of the pyrazole ring from acyclic precursors is a critical step. Incomplete reaction can result from suboptimal temperature, insufficient reaction time, or inefficient removal of byproducts like water.
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Solution A:
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Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of starting materials.
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Temperature and Time Optimization: Gradually increase the reaction temperature and/or extend the reaction time. A patent for a similar synthesis of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid suggests a reflux reaction at 110-120°C for 4 hours.[1]
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Azeotropic Removal of Water: If the reaction generates water, using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) can drive the equilibrium towards product formation.
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Potential Cause B: Side reactions during the formation of the pyrazole. The use of strong bases or high temperatures can sometimes lead to undesired side reactions.
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Solution B:
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Base Selection: If a base is used, consider screening milder bases or optimizing the stoichiometry to minimize side reactions.
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Temperature Control: Maintain a consistent and controlled temperature throughout the reaction.
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Issue 1.2: Difficulty in purifying the aminopyrazole carboxamide.
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Potential Cause: Presence of polar impurities or unreacted starting materials. The amino and amide functionalities can make the product quite polar, leading to purification challenges by column chromatography.
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Solution:
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Recrystallization: This is often the most effective method for purifying polar crystalline compounds. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find optimal conditions.
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Acid-Base Extraction: The basicity of the amino group can be exploited. Dissolve the crude product in an organic solvent and wash with a dilute acidic solution to remove non-basic impurities. Then, basify the aqueous layer and extract the purified product.
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Step 2: Cyclization to 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
Issue 2.1: Low yield of the pyrazolopyrimidinedione.
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Potential Cause A: Incomplete cyclization with urea. High temperatures are typically required for the fusion of the aminopyrazole carboxamide with urea. Insufficient temperature or reaction time will result in a low conversion rate. A similar synthesis of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine from the corresponding aminopyrazole carboxamide utilized a fusion with urea at 190°C for 2 hours.[2]
-
Solution A:
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Temperature Optimization: Ensure the reaction mixture reaches and maintains the optimal temperature for fusion. A sand bath or a high-temperature heating mantle is recommended for even heating.
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Reaction Time: Monitor the reaction by taking small aliquots (if possible) and analyzing them by TLC or LC-MS to determine the optimal reaction time.
-
-
Potential Cause B: Decomposition of the starting material or product at high temperatures. The required high temperatures for the fusion reaction can sometimes lead to degradation.
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Solution B:
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Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative decomposition.
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Alternative Reagents: Consider alternative cyclizing agents that may react at lower temperatures, such as formamide or trimethyl orthoformate in a one-pot reaction with the aminopyrazole.[3]
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Issue 2.2: The product is difficult to isolate from the reaction mixture.
-
Potential Cause: The product is a high melting point solid and may be difficult to handle. The di-oxo nature of the product often results in a high melting point and low solubility in common organic solvents.
-
Solution:
-
Work-up Procedure: After cooling, the reaction mixture is often a solid mass. Trituration with a suitable solvent (e.g., hot ethanol, water, or dilute acid) can help to break up the solid and dissolve impurities, allowing for isolation by filtration. For a similar synthesis, the reaction mixture was treated with a 10% KOH solution, followed by acidification to pH 4-5 to precipitate the product.[2]
-
Step 3: Chlorination to this compound
Issue 3.1: Low yield of the final dichlorinated product.
-
Potential Cause A: Incomplete chlorination. The conversion of the hydroxyl groups to chlorides requires a potent chlorinating agent and appropriate reaction conditions. Insufficient reagent, low temperature, or short reaction time can lead to incomplete conversion.
-
Solution A:
-
Chlorinating Agent: Phosphorus oxychloride (POCl₃) is a commonly used and effective reagent for this transformation.[2][4] The use of POCl₃ in combination with a catalytic amount of a tertiary amine (e.g., N,N-diisopropylethylamine or pyridine) can enhance the reaction rate.
-
Reaction Conditions: Refluxing in neat POCl₃ or in a high-boiling solvent is often necessary. A procedure for a similar compound involved refluxing at 110°C for 4 hours.[2] Ensure the reaction is carried out under anhydrous conditions, as moisture will decompose the POCl₃.
-
Stoichiometry: Use a sufficient excess of POCl₃ to ensure complete reaction and to act as a solvent.
-
-
Potential Cause B: Hydrolysis of the product during work-up. The dichloro product is susceptible to hydrolysis back to the mono-chloro-hydroxy or dihydroxy compound, especially in the presence of water and at non-neutral pH.
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Solution B:
-
Anhydrous Work-up: If possible, perform the initial stages of the work-up under anhydrous conditions.
-
Careful Quenching: The reaction is typically quenched by slowly and carefully pouring the reaction mixture onto crushed ice or into ice-cold water. This should be done with vigorous stirring to dissipate the heat from the exothermic reaction of POCl₃ with water.
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Neutralization: After quenching, neutralize the acidic solution promptly with a base (e.g., sodium bicarbonate or sodium carbonate solution) to a neutral or slightly basic pH before extraction.
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Extraction: Extract the product immediately into a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
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Issue 3.2: Formation of byproducts.
-
Potential Cause: Overheating or prolonged reaction times. This can lead to the formation of tarry byproducts. The electron-rich nature of the pyrazole ring can also make it susceptible to undesired side reactions.
-
Solution:
-
Reaction Monitoring: Monitor the reaction closely by TLC to avoid prolonged heating after the reaction is complete.
-
Temperature Control: Maintain a stable and controlled reflux temperature.
-
Issue 3.3: Difficulty in purifying the final product.
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Potential Cause: Presence of mono-chlorinated or starting material. If the chlorination is incomplete, the product will be contaminated with the starting dione or the mono-chlorinated intermediate.
-
Solution:
-
Column Chromatography: Purification by silica gel column chromatography is a standard method. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate) is typically effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of the chlorination reaction?
A1: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material (dione), the mono-chlorinated intermediate (if any), and the final dichlorinated product. The spots can be visualized under UV light (254 nm). The starting dione will be significantly more polar and have a lower Rf value than the dichlorinated product.
Q2: My final product is a brownish oil instead of a solid. What should I do?
A2: A brownish oil suggests the presence of impurities. First, try to purify the product using column chromatography. If the product is still an oil, it may be due to residual solvent or low molecular weight impurities. Try dissolving the oil in a minimal amount of a suitable solvent and then adding a non-polar solvent to precipitate the product. If the product is inherently an oil at room temperature, confirm its purity by NMR and mass spectrometry.
Q3: Can I use thionyl chloride (SOCl₂) instead of phosphorus oxychloride (POCl₃) for the chlorination step?
A3: While thionyl chloride is a common chlorinating agent, phosphorus oxychloride is generally more effective for the conversion of heterocyclic diols to dichlorides. SOCl₂ might require more forcing conditions or the addition of a catalytic amount of DMF (Vilsmeier-Haack conditions), which could lead to other side reactions. For this specific transformation, POCl₃ is the more established and reliable reagent.
Q4: What safety precautions should I take when working with phosphorus oxychloride (POCl₃)?
A4: Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure all glassware is dry before use. When quenching the reaction, add the reaction mixture to ice water slowly and with caution to control the exothermic reaction.
Q5: How can I confirm the structure of my final product?
A5: The structure of this compound should be confirmed by a combination of spectroscopic methods:
-
¹H NMR: You should observe singlets for the two methyl groups and a singlet for the pyrazole proton.
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¹³C NMR: The spectrum will show the characteristic chemical shifts for the carbons in the pyrazole and pyrimidine rings, as well as the two methyl carbons.
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Mass Spectrometry (MS): This will confirm the molecular weight of the compound. The isotopic pattern for the two chlorine atoms (a characteristic 3:2:1 ratio for M, M+2, and M+4 peaks) will be a definitive indicator of the presence of two chlorine atoms.
IV. Detailed Experimental Protocols
Protocol 1: Synthesis of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
This protocol is adapted from a general procedure for the cyclization of aminopyrazole carboxamides with urea.[2]
Figure 2. Experimental workflow for the synthesis of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione.
Materials:
-
1,3-dimethyl-5-aminopyrazole-4-carboxamide
-
Urea
-
10% Potassium hydroxide (KOH) solution
-
Concentrated Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
In a round-bottom flask, thoroughly mix 1,3-dimethyl-5-aminopyrazole-4-carboxamide and a 5-10 fold molar excess of urea.
-
Heat the mixture in a sand bath to 190-200°C. The mixture will melt and then solidify as the reaction progresses.
-
Maintain the temperature for 2-3 hours. Monitor the reaction by TLC (e.g., 10% methanol in dichloromethane) until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Carefully add 10% aqueous KOH solution to the solid mass and stir until it is mostly dissolved.
-
Slowly add concentrated HCl with stirring to acidify the solution to a pH of 4-5. A precipitate will form.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold deionized water and then dry it under vacuum to obtain 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione.
Protocol 2: Synthesis of this compound
This protocol is based on general procedures for the chlorination of pyrazolopyrimidinediones.[2][4]
Figure 3. Experimental workflow for the synthesis of this compound.
Materials:
-
1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
-
Phosphorus oxychloride (POCl₃)
-
N,N-diisopropylethylamine (DIPEA) or Pyridine
-
Crushed ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a drying tube, add 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione.
-
Add a 10-20 fold molar excess of phosphorus oxychloride (POCl₃).
-
Add a catalytic amount of N,N-diisopropylethylamine (DIPEA) or pyridine (e.g., 0.1-0.2 equivalents).
-
Heat the mixture to reflux (approximately 110°C) and maintain for 4-6 hours. Monitor the reaction by TLC (e.g., 30% ethyl acetate in hexanes) until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
In a separate large beaker, prepare a slurry of crushed ice and water.
-
CAUTION: HIGHLY EXOTHERMIC! Slowly and carefully, with vigorous stirring, pour the reaction mixture onto the crushed ice.
-
Once the addition is complete, continue stirring until all the ice has melted.
-
Slowly add saturated sodium bicarbonate solution to neutralize the acidic solution to a pH of 7-8.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound.
V. Data Summary
| Parameter | Step 1: Precursor Synthesis | Step 2: Cyclization | Step 3: Chlorination |
| Key Reagents | Substituted hydrazine, cyanoacetate derivative | Urea or Formamide | POCl₃, Tertiary amine |
| Typical Temperature | 25 - 120°C | 180 - 200°C | 100 - 110°C (Reflux) |
| Typical Reaction Time | 2 - 6 hours | 2 - 4 hours | 4 - 8 hours |
| Common Solvents | Ethanol, Toluene | None (Neat) or high-boiling solvent | Neat POCl₃ or high-boiling solvent |
| Typical Yield | 70 - 90% | 60 - 80% | 50 - 70% |
| Purification Method | Recrystallization, Column Chromatography | Trituration, Filtration | Column Chromatography, Recrystallization |
VI. References
-
Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid. CN111356789A.
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules.
-
Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press.
-
What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. ResearchGate.
-
Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules.
-
Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Advances.
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances.
-
Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Mechanism of Electrophilic Chlorination: Experimental Determination of a Geometrical Requirement for Chlorine Transfer by the Endocyclic Restriction Test. ResearchGate.
-
ChemInform Abstract: Selective Synthesis of Pyrazolo[3,4-d]pyrimidine, N-(1H-Pyrazol-5-yl)formamide, or N-(1H-Pyrazol-5-yl)formamidine Derivatives from N-1-Substituted-5-aminopyrazoles with New Vilsmeier-Type Reagents. ResearchGate.
-
Laboratory Techniques of Purification and Isolation. International Journal of Drug Development & Research.
-
Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1-Chloro-1,2-benziodoxol-3-one. Organic Letters.
-
Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. ResearchGate.
-
Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. Journal of Organic and Pharmaceutical Chemistry.
-
Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules.
-
Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Advances.
-
Single-Atom Site Photocatalysts Boosting Organic Synthesis: The Integration of a Metal Active Site and Photosensitive Unit. Nanomaterials.
-
Heterocyclic Chemistry. Boyer Research Group.
-
One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules.
Sources
- 1. One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clausiuspress.com [clausiuspress.com]
- 3. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Substituted Pyrazolo[3,4-d]pyrimidines
Welcome to the technical support center for the purification of substituted pyrazolo[3,4-d]pyrimidines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this important class of heterocyclic compounds. Drawing from established methodologies and field-proven insights, this resource provides in-depth troubleshooting guides and frequently asked questions to address the specific challenges encountered during the purification of these often sparingly soluble and isomeric molecules.
Introduction to Purification Challenges
Substituted pyrazolo[3,4-d]pyrimidines are a cornerstone of many drug discovery programs due to their structural similarity to endogenous purines, allowing them to act as potent inhibitors of various kinases and other enzymes. However, their purification is often hampered by several inherent challenges:
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Poor Solubility: Many derivatives exhibit low solubility in common organic solvents, complicating purification by chromatography and crystallization.
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Formation of Regioisomers: Synthesis, particularly alkylation reactions, can lead to the formation of N1 and N2 regioisomers, which often have very similar polarities, making them difficult to separate.
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Product Degradation: The pyrazolo[3,4-d]pyrimidine core, while generally stable, can be susceptible to degradation under harsh acidic, basic, or oxidative conditions.
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Tailing on Silica Gel: The presence of multiple nitrogen atoms can lead to strong interactions with the acidic silanol groups of silica gel, resulting in peak tailing and poor separation during column chromatography.
This guide will provide practical solutions and detailed protocols to overcome these common hurdles.
Frequently Asked Questions (FAQs)
Q1: My pyrazolo[3,4-d]pyrimidine derivative is insoluble in most common chromatography solvents. How can I purify it using column chromatography?
A1: This is a very common issue. When dealing with poor solubility, consider the following strategies:
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Dry Loading or Solid Loading: Instead of dissolving your compound in a minimal amount of the mobile phase, adsorb it onto an inert solid support like silica gel or Celite®. This technique prevents the compound from precipitating at the top of the column and often leads to better separation.
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Use of "Stronger" Solvents: Incorporate more polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) to dissolve your compound initially. However, be mindful that these solvents are strong eluents and can affect your separation. Use them sparingly for the initial dissolution before adsorbing onto a solid support.
-
Modified Mobile Phases: The addition of a small percentage of an acid (e.g., acetic acid) or a base (e.g., triethylamine or ammonia) to the mobile phase can improve the solubility and reduce tailing of basic compounds. Always perform a small-scale stability test to ensure your compound does not degrade under these conditions.
Q2: I am struggling to separate two spots on TLC that I suspect are N1 and N2 regioisomers. What can I do to improve the separation?
A2: Separating regioisomers of pyrazolo[3,4-d]pyrimidines requires careful optimization of your chromatographic conditions.
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Solvent System Screening: Systematically screen different solvent systems. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or toluene) and a more polar solvent (e.g., ethyl acetate or acetone). Sometimes, switching to a different solvent class, such as chlorinated solvents (e.g., dichloromethane) with an alcohol (e.g., methanol), can significantly alter the selectivity.
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Use of Additives: As mentioned above, adding a small amount of acid or base to your mobile phase can change the ionization state of your isomers and potentially improve separation.
-
Consider Preparative HPLC: If flash chromatography fails to provide adequate separation, preparative High-Performance Liquid Chromatography (HPLC) is a powerful alternative. Reverse-phase (C18) or normal-phase columns can be used, and the high efficiency of HPLC often allows for the separation of closely related isomers.
Q3: My purified pyrazolo[3,4-d]pyrimidine appears to be degrading over time. What are the likely causes and how can I prevent this?
A3: Degradation can be a significant issue. The pyrazolo[3,4-d]pyrimidine core is generally stable, but certain substituents can make it more labile.
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Hydrolytic Stability: While the N-glycosylic bond in pyrazolo[3,4-d]pyrimidine nucleosides has been shown to be relatively stable to proton-catalyzed hydrolysis, other functional groups on your molecule may be more susceptible.[1] Avoid prolonged exposure to strong acids or bases during work-up and purification.
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Oxidative Degradation: Some pyrazolo[3,4-d]pyrimidines can undergo oxidative degradation.[2][3] This can be exacerbated by exposure to air and light, especially if trace metals are present. Store your purified compound under an inert atmosphere (e.g., nitrogen or argon) and in the dark. If you suspect oxidative degradation, consider adding an antioxidant like butylated hydroxytoluene (BHT) during storage, if appropriate for your downstream applications.
-
Purity of Solvents: Ensure that your solvents are free of peroxides, especially when using ethers like diethyl ether or tetrahydrofuran (THF), as these can promote oxidation.
Troubleshooting Guides
Issue 1: Difficulty in Achieving Crystallinity for a Poorly Soluble Compound
You have purified your substituted pyrazolo[3,4-d]pyrimidine by column chromatography, and the resulting product is an amorphous solid or an oil that refuses to crystallize.
Crystallization is a thermodynamically driven process that requires the molecules to arrange themselves in a highly ordered lattice. Poorly soluble compounds often have strong intermolecular interactions that can favor the formation of an amorphous solid over a crystalline one. The presence of even minor impurities can also disrupt the crystal lattice formation.
-
Solvent Screening for Recrystallization:
-
Principle: The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.
-
Procedure: In small vials, test the solubility of a few milligrams of your compound in a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene). Heat the vials and observe the solubility. Allow the clear solutions to cool slowly to room temperature and then in an ice bath to identify a suitable solvent or solvent system.
-
-
Anti-Solvent Crystallization:
-
Principle: This technique is useful when your compound is highly soluble in one solvent but insoluble in another.
-
Procedure:
-
Dissolve your compound in a minimum amount of a "good" solvent (e.g., DMF or DMSO).
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Slowly add a "poor" solvent (an anti-solvent, e.g., water or hexanes) dropwise until the solution becomes slightly turbid.
-
Gently warm the solution until it becomes clear again.
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Allow the solution to cool slowly. The gradual decrease in solubility should promote crystal growth.
-
-
-
Vapor Diffusion:
-
Principle: This is a gentle method for growing high-quality crystals, especially for small amounts of material.
-
Procedure:
-
Dissolve your compound in a small amount of a relatively volatile solvent in an open vial.
-
Place this vial inside a larger, sealed container that contains a more volatile anti-solvent.
-
The anti-solvent will slowly diffuse into the solvent containing your compound, gradually reducing its solubility and inducing crystallization.
-
-
Caption: Decision tree for troubleshooting crystallization.
Issue 2: Separation of N1 and N2 Regioisomers
Your reaction has produced a mixture of N1 and N2 substituted pyrazolo[3,4-d]pyrimidines, and they are co-eluting during column chromatography.
N1 and N2 regioisomers often have very similar molecular weights and polarities, making their separation challenging. The key to their separation lies in exploiting subtle differences in their steric hindrance and the accessibility of the nitrogen atoms for interaction with the stationary phase.
Caption: N1 and N2 regioisomers pose a separation challenge.
-
TLC Method Development:
-
Objective: To find a solvent system that provides the best possible separation (ΔRf) between the two isomers.
-
Procedure:
-
Spot your crude reaction mixture on several TLC plates.
-
Develop each plate in a different solvent system. Start with standard systems like Hexane:Ethyl Acetate and Dichloromethane:Methanol.
-
Systematically vary the solvent ratios.
-
If separation is still poor, try ternary mixtures (e.g., Hexane:Ethyl Acetate:Triethylamine or Dichloromethane:Methanol:Acetic Acid).
-
Visualize the spots under UV light and with a potassium permanganate stain.
-
-
-
Column Chromatography Protocol:
-
Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh).
-
Column Packing: Ensure the column is packed uniformly to avoid channeling.
-
Sample Loading: Use the dry loading technique for best results, especially if your compound has low solubility in the mobile phase.
-
Dissolve the crude mixture in a suitable solvent (e.g., dichloromethane or methanol).
-
Add a small amount of silica gel to the solution.
-
Evaporate the solvent under reduced pressure until a free-flowing powder is obtained.
-
Carefully load this powder onto the top of the packed column.
-
-
Elution:
-
Start with a less polar solvent mixture than the one identified in your TLC analysis to ensure all compounds bind to the column.
-
Gradually increase the polarity of the mobile phase (gradient elution). A slow, shallow gradient is often key to separating closely eluting compounds.
-
Collect small fractions and analyze them by TLC to identify the pure fractions of each isomer.
-
-
| Solvent System Components | Ratio (v/v) | Notes |
| Dichloromethane / Methanol | 99:1 to 95:5 | A good starting point for moderately polar compounds. |
| Hexane / Ethyl Acetate | 80:20 to 50:50 | Effective for less polar derivatives. |
| Toluene / Acetone | 90:10 to 70:30 | Can offer different selectivity compared to hexane/ethyl acetate. |
| Chloroform / Methanol / Ammonia | 90:9:1 | The basic additive can reduce tailing and improve separation. |
Data Summary and Reference Tables
Table 1: Common Solvents for Recrystallization
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Water | 10.2 | 100 | Good for polar compounds, often used as an anti-solvent. |
| Ethanol | 5.2 | 78 | A versatile solvent for a range of polarities. |
| Methanol | 6.6 | 65 | Similar to ethanol but more polar. |
| Isopropanol | 4.3 | 82 | Less polar than ethanol. |
| Acetonitrile | 6.2 | 82 | A polar aprotic solvent. |
| Ethyl Acetate | 4.3 | 77 | A moderately polar solvent. |
| Toluene | 2.3 | 111 | A non-polar aromatic solvent. |
| Dichloromethane | 3.4 | 40 | A versatile, non-polar solvent. Use with care due to volatility. |
References
-
Daniele, S., et al. (2014). CYP-dependent metabolism of antitumor pyrazolo[3,4-d]pyrimidine derivatives is characterized by an oxidative dechlorination reaction. Drug Metabolism and Pharmacokinetics, 29(6), 433-440. [Link]
-
Seela, F., & Steker, H. (1985). Synthesis and hydrolytic stability of 4-substituted pyrazolo[3,4-d]pyrimidine 2′-deoxyribofuranosides. Journal of the Chemical Society, Perkin Transactions 1, 2573-2576. [Link]
-
Johns, D. G., Spector, T., & Robins, R. K. (1969). Studies on the mode of oxidation of pyrazolo(3,4-d)pyrimidine by aldehyde oxidase and xanthine oxidase. Biochemical Pharmacology, 18(10), 2371-2383. [Link]
-
Martini, E., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, 4(7), 672-676. [Link]
-
Mettler-Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
Seela, F., & Rosemeyer, H. (2001). Pyrazolo[3,4-d]pyrimidine nucleic acids: adjustment of dA-dT to dG-dC base pair stability. Nucleic Acids Research, 29(10), 2069–2076. [Link]
Sources
- 1. Synthesis and hydrolytic stability of 4-substituted pyrazolo[3,4-d]pyrimidine 2′-deoxyribofuranosides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. CYP-dependent metabolism of antitumor pyrazolo[3,4-d]pyrimidine derivatives is characterized by an oxidative dechlorination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the mode of oxidation of pyrazolo(3,4-d)pyrimidine by aldehyde oxidase and xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Amination of 4,6-dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine
Welcome to the technical support center for the amination of 4,6-dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this crucial synthetic step. Our goal is to equip you with the knowledge to anticipate, identify, and resolve common challenges, ensuring the efficient and selective synthesis of your target mono-amino pyrazolopyrimidine derivatives.
Introduction: The Synthetic Challenge
The nucleophilic aromatic substitution (SNAr) of amines with this compound is a cornerstone reaction for the synthesis of a wide array of biologically active molecules, including kinase inhibitors.[1][2] The electron-deficient nature of the pyrazolopyrimidine core, further activated by the two chloro substituents, facilitates nucleophilic attack. However, this reactivity also opens the door to several potential side reactions, leading to the formation of undesired byproducts that can complicate purification and reduce yields. This guide will dissect these challenges and provide actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction is producing a significant amount of the di-aminated byproduct. How can I improve the selectivity for mono-amination?
Answer: The formation of the 4,6-diamino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine is a common issue arising from the over-reaction of the starting material or the mono-amino product with the amine nucleophile. The key to achieving high selectivity for the desired mono-aminated product lies in controlling the relative reactivity of the starting material and the mono-substituted intermediate.
Causality: The C4 position of the 4,6-dichloropyrazolopyrimidine is generally more reactive towards nucleophilic attack than the C6 position. This is attributed to the electronic effects of the fused pyrazole ring and the pyrimidine nitrogens, which result in a larger LUMO coefficient at the C4 carbon, making it more electrophilic.[3] Once the first amine is introduced at the C4 position, the electron-donating nature of the amino group deactivates the pyrimidine ring towards further nucleophilic attack, making the substitution of the second chlorine at C6 less favorable. However, under forcing conditions (high temperature, prolonged reaction times, or excess amine), the di-substituted product can still form.
Troubleshooting Strategies:
-
Stoichiometry is Key: Carefully control the stoichiometry of your amine nucleophile. Using a slight excess (1.0-1.2 equivalents) is often sufficient for complete conversion of the starting material without promoting significant di-amination.
-
Temperature Control: Lowering the reaction temperature can significantly enhance selectivity. Start at room temperature or even 0 °C and slowly warm the reaction only if the conversion is sluggish. This exploits the higher activation energy barrier for the second substitution.
-
Choice of Base: The choice of base is critical. A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) is often preferred over less hindered tertiary amines like triethylamine (TEA).[4] DIPEA is less likely to act as a nucleophile itself and can effectively scavenge the HCl generated during the reaction without promoting side reactions. The use of an appropriate base is crucial for both reaction progression and the stability of the product.[5]
-
Gradual Addition: Adding the amine nucleophile slowly to the reaction mixture can help maintain a low instantaneous concentration, further disfavoring the di-amination reaction.
Experimental Protocol for Selective Mono-amination:
-
Dissolve this compound (1.0 equiv) in a suitable aprotic solvent (e.g., THF, dioxane, or acetonitrile) under an inert atmosphere (N₂ or Ar).
-
Add N,N-diisopropylethylamine (DIPEA) (1.5-2.0 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the desired amine (1.05 equiv) in the same solvent dropwise over 30-60 minutes.
-
Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Purify the product by column chromatography on silica gel.
FAQ 2: I am observing a byproduct with a mass corresponding to the replacement of a chlorine atom with a hydroxyl or alkoxy group. What is happening and how can I prevent it?
Answer: This byproduct is the result of hydrolysis (with water) or solvolysis (with an alcohol solvent) of the chloro-substituent. This is a competing nucleophilic substitution reaction that can be particularly problematic if moisture is present in the reaction or if an alcohol is used as the solvent, especially under acidic or basic conditions.[6]
Causality: Water and alcohols are nucleophiles that can compete with your desired amine. The highly electrophilic C4 and C6 positions of the dichloropyrazolopyrimidine are susceptible to attack by these weak nucleophiles, particularly at elevated temperatures or in the presence of acid or base catalysts that can activate the substrate or deprotonate the nucleophile. Acid catalysis, while sometimes used to promote amination, can significantly increase the rate of solvolysis.[7]
Troubleshooting Strategies:
-
Anhydrous Conditions: Ensure your reaction is set up under strictly anhydrous conditions. Use dry solvents and glassware, and run the reaction under an inert atmosphere.
-
Solvent Choice: Whenever possible, opt for aprotic solvents such as THF, dioxane, acetonitrile, or DMF over protic solvents like ethanol or methanol. If a protic solvent is necessary, be aware of the potential for solvolysis and consider using a lower reaction temperature.
-
Control of pH: If using an acid catalyst, use it in catalytic amounts and be mindful that it can accelerate hydrolysis. Conversely, strong aqueous bases should be avoided during workup until the desired product is extracted into an organic phase.
-
Reaction Temperature: As with di-amination, hydrolysis and solvolysis are often more prevalent at higher temperatures. Running the reaction at the lowest effective temperature will help to minimize these side reactions.
Workflow for Minimizing Hydrolysis/Solvolysis:
Caption: Workflow to minimize hydrolysis byproducts.
FAQ 3: My amination is sluggish or not going to completion. What can I do to drive the reaction?
Answer: A sluggish reaction can be due to several factors, including low nucleophilicity of the amine, steric hindrance, or suboptimal reaction conditions.
Causality: The rate of an SNAr reaction is dependent on the nucleophilicity of the attacking amine and the electrophilicity of the pyrazolopyrimidine. Sterically hindered amines will react more slowly. Furthermore, the reaction generates HCl, which can protonate the amine nucleophile, rendering it non-nucleophilic. An inadequate base will fail to neutralize this acid, effectively shutting down the reaction.
Troubleshooting Strategies:
-
Increase Temperature: If the reaction is clean but slow at room temperature, gradually increasing the temperature can help to overcome the activation energy barrier. Monitor for byproduct formation as you increase the heat.
-
Choice of Solvent: A more polar aprotic solvent like DMF or DMSO can sometimes accelerate SNAr reactions by stabilizing the charged Meisenheimer intermediate. However, be aware that these solvents can be difficult to remove and may require higher purification temperatures.
-
Stronger Base: If you suspect protonation of your amine is the issue, ensure you are using a sufficient excess of a strong, non-nucleophilic base like DIPEA or even a stronger base like DBU if your substrate and product are stable to it.
-
Catalysis: For particularly unreactive amines, consider the use of palladium catalysis (e.g., Buchwald-Hartwig amination), although this adds complexity and cost to the synthesis.[5]
Byproduct Summary and Identification
| Byproduct Name | Structure | Common Cause | Prevention Strategy | Analytical Signature (vs. Product) |
| 4,6-Diamino Derivative | 4,6-Di(amino)-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine | Excess amine, high temperature, long reaction time | Control stoichiometry, lower temperature, gradual amine addition | Higher polarity (lower Rf on TLC), distinct NMR signals for the second amino group, corresponding mass in MS. |
| 4-Amino-6-hydroxy Derivative | 4-Amino-6-hydroxy-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine | Presence of water in the reaction | Use anhydrous conditions, aprotic solvents | Higher polarity, potential for tautomerization affecting NMR, mass increase of +18 (from -Cl to -OH) -1. |
| 4-Amino-6-alkoxy Derivative | 4-Amino-6-alkoxy-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine | Use of alcohol as a solvent | Use aprotic solvents | Polarity similar to or slightly less than the hydroxy derivative, characteristic alkoxy signals in NMR, corresponding mass change in MS. |
Mechanistic Overview of Byproduct Formation
Caption: Pathways to desired product and byproducts.
References
-
Kassab, A. E. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, e2200424. [Link]
-
Abdel-Aziz, A. A. M., et al. (2018). Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Journal of Heterocyclic Chemistry, 55(1), 133-142. [Link]
-
Kharlamova, A. D., et al. (2021). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 26(7), 1910. [Link]
- Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911.
-
La Regina, G., et al. (2015). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Sustainable Chemistry & Engineering, 3(12), 3163-3169. [Link]
-
Clausius Scientific Press. (2021). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. 2021 International Conference on Medical Imaging, Sanitation and Biological Pharmacy (MISBP 2021). [Link]
-
Schenone, S., et al. (2008). Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry, 43(11), 2499-2507. [Link]
-
El-Gohary, N. S., & Shaaban, M. R. (2017). Design, synthesis and evaluation of a pyrazolo[3,4-d]pyrimidine derivative as a novel and potent TGFβ1R1 inhibitor. European Journal of Medicinal Chemistry, 138, 1065-1077. [Link]
-
Shitov, I. N., et al. (2021). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank, 2021(4), M1294. [Link]
-
Shitov, I. N., et al. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank, 2021(3), M1253. [Link]
-
Ghorab, M. M., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Scientific Reports, 12(1), 19688. [Link]
-
Gising, J., et al. (2012). 4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Biological Properties. Current Organic Chemistry, 16(15), 1787-1808. [Link]
-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]
-
Zhang, Y., et al. (2010). Effects of various bases on acid-catalyzed amination of 2-chloro-5-ethylpyrimidine: synthesis of PPARpan agonist GW693085. The Journal of Organic Chemistry, 75(11), 3904-3907. [Link]
-
Spartan Chemical Consulting. (2022). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]
-
Lee, Y., et al. (2013). The roles of tertiary amine structure, background organic matter and chloramine species on NDMA formation. Water Research, 47(3), 1387-1396. [Link]
-
Rodrigues, L. M., et al. (2007). NMR analysis of a series of substituted pyrazolo[3,4- d]pyrimidines- 4-amines. Magnetic Resonance in Chemistry, 45(10), 857-861. [Link]
-
Spartan Chemical Consulting. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]
-
Sigman, M. S., & Toste, F. D. (2018). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research, 51(8), 1877-1886. [Link]
-
Gising, J., et al. (2014). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Sustainable Chemistry & Engineering, 2(12), 2738-2744. [Link]
-
El-Faham, A., et al. (2014). Thermodynamic study and electrochemical Investigation of 4-chloro-1H- pyrazolo[3,4-d]pyrimidine as a corrosion Inhibitor for mild steel in 1M HCl. International Journal of Electrochemical Science, 9, 3576-3591. [Link]
-
Peng, Z. H., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(3), 395-398. [Link]
-
Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. [Link]
-
Radi, M., et al. (2012). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, 3(12), 1048-1052. [Link]
Sources
- 1. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselectivity in Dichloropyrazolopyrimidine Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for dichloropyrazolopyrimidine chemistry. This resource is designed to provide expert guidance and practical solutions for researchers encountering regioselectivity challenges in their synthetic endeavors. As a Senior Application Scientist, my goal is to equip you with the knowledge to not only troubleshoot common issues but also to strategically design your reactions for optimal outcomes.
The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The 4,6-dichloro-substituted variant is a particularly valuable intermediate, offering two reactive sites for the introduction of diverse functionalities. However, controlling the regioselectivity of nucleophilic aromatic substitution (SNAr) at the C4 and C6 positions is a frequent and critical challenge. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these complexities.
Troubleshooting Guide: Tackling Regioselectivity Issues Head-On
This section addresses specific problems you might encounter in the lab, offering step-by-step guidance and the scientific rationale behind each troubleshooting measure.
Issue 1: My reaction is producing a mixture of C4 and C6 substituted isomers, with no clear selectivity.
Question: I'm reacting 1-substituted-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine with a primary amine and obtaining a difficult-to-separate mixture of the 4-amino and 6-amino products. How can I favor the formation of a single isomer?
Answer: This is a classic regioselectivity problem. The electronic and steric environment of the C4 and C6 positions are similar, but not identical. Achieving high selectivity often requires fine-tuning of the reaction conditions.
Causality and Strategic Solutions:
The inherent reactivity of the 4,6-dichloropyrazolo[3,4-d]pyrimidine core generally favors nucleophilic attack at the C4 position. This is analogous to the preferential C4 substitution seen in many 2,4-dichloropyrimidine systems.[1][2] The C4 position is para to the pyrazole's N2 nitrogen and meta to the N1 and N7 nitrogens of the pyrimidine ring, making it more electron-deficient and thus more susceptible to nucleophilic attack.
However, this preference can be subtle and easily influenced by various factors, leading to mixtures. Here’s how to troubleshoot:
Step-by-Step Troubleshooting:
-
Lower the Reaction Temperature: High temperatures provide enough energy to overcome the small activation energy barrier difference between substitution at C4 and C6, leading to a loss of selectivity.
-
Action: Start your reaction at a lower temperature (e.g., 0 °C or even -20 °C) and slowly warm it to room temperature. Monitor the reaction progress by TLC or LC-MS. You may find that at lower temperatures, the formation of one isomer is significantly favored.
-
-
Choice of Base and Solvent: The reaction medium can have a profound impact on regioselectivity.
-
Action:
-
Base: If you are using a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), consider switching to a milder, bulkier base like N,N-diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃). The use of a milder base can sometimes enhance the inherent electronic preference for C4 attack.
-
Solvent: Polar aprotic solvents like DMF and DMSO are common but can sometimes lead to poor selectivity due to their high polarity. Experiment with less polar solvents like THF or 1,4-dioxane. In some cases, protic solvents like isopropanol or n-butanol can promote selectivity through specific solvation effects.
-
-
-
Steric Hindrance of the Nucleophile: A bulky nucleophile will preferentially attack the less sterically hindered position.
-
Action: If your target molecule allows, consider using a nucleophile with a bulkier substituent. This will often favor substitution at the more accessible C4 position.
-
Workflow for Optimizing C4 Selectivity:
Sources
Technical Support Center: Catalyst Selection for Cross-Coupling with 4,6-dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals engaged in the catalytic cross-coupling of 4,6-dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of catalyst selection and reaction optimization for this versatile heterocyclic scaffold. The pyrazolo[3,4-d]pyrimidine core is a privileged structure in medicinal chemistry, and its successful functionalization is pivotal for the discovery of novel therapeutics.[1][2][3][4]
This resource is designed to be a practical bench-side companion, offering solutions to common experimental challenges and providing a logical framework for catalyst and condition selection.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for cross-coupling reactions with this compound?
Based on extensive studies of analogous 2,4-dichloropyrimidines, the initial cross-coupling reaction is expected to occur preferentially at the C4 position.[5][6] This is attributed to the favored oxidative addition of the palladium catalyst to the C4-chlorine bond.[6] However, the electronic and steric influence of the fused N-methylated pyrazole ring may affect this selectivity.
Q2: Which type of palladium catalyst and ligand should I start with for a Suzuki-Miyaura coupling?
For Suzuki-Miyaura couplings with dichloropyrimidines, a common and effective starting point is a Pd(0) catalyst such as Pd(PPh₃)₄ with a suitable base like K₃PO₄ or K₂CO₃ in a solvent system like 1,4-dioxane/water.[7][8][9][10][11] For more challenging couplings, or to improve yields, consider using a pre-catalyst system with a bulky, electron-rich phosphine ligand like XPhos or SPhos.
Q3: What are the key considerations for a successful Buchwald-Hartwig amination with this substrate?
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[12][13][14][15][16] Key factors for success include the choice of a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄), an appropriate palladium pre-catalyst, and a bulky, electron-rich ligand. The choice of ligand is critical and often substrate-dependent.[17] For heteroaryl chlorides, ligands like XPhos, SPhos, or RuPhos are often effective.[17] Rigorous exclusion of oxygen is also crucial to prevent catalyst deactivation.
Q4: Can I perform a Sonogashira coupling on this substrate, and what conditions are recommended?
Yes, Sonogashira couplings are frequently used to introduce alkyne moieties onto heterocyclic scaffolds.[18][19] A typical catalytic system consists of a palladium source (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine or diisopropylethylamine) in a solvent like THF or DMF.[20] The regioselectivity can sometimes be controlled by the choice of the palladium catalyst's ligand.[21]
Q5: Is microwave-assisted heating beneficial for these cross-coupling reactions?
Microwave irradiation can significantly accelerate cross-coupling reactions, often leading to shorter reaction times, improved yields, and cleaner reaction profiles.[20][22] It is a valuable tool for high-throughput synthesis and optimization of reaction conditions for pyrazolo[3,4-d]pyrimidine derivatives.
Troubleshooting Guide
This section addresses common issues encountered during the cross-coupling of this compound and provides actionable solutions.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Inactive Catalyst | - Use a fresh batch of palladium catalyst or pre-catalyst. - Ensure rigorous degassing of solvents and reagents to remove oxygen.[23] | The active Pd(0) species is susceptible to oxidation, which deactivates the catalyst. Pre-catalysts can sometimes offer better air stability. |
| Inappropriate Ligand | - Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[24][25] | The ligand stabilizes the palladium center, facilitates oxidative addition and reductive elimination, and can influence the overall catalytic activity. |
| Incorrect Base | - Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃ for Suzuki; NaOt-Bu, LHMDS for Buchwald-Hartwig).[23] | The base plays a crucial role in the transmetalation step (Suzuki) or amine deprotonation (Buchwald-Hartwig). Its strength and solubility can significantly impact the reaction rate. |
| Poor Solubility | - Choose a solvent system where all reactants are soluble at the reaction temperature. Common solvents include 1,4-dioxane, toluene, DMF, and THF, often with water as a co-solvent for Suzuki reactions.[23] | Poor solubility can lead to a heterogeneous reaction mixture and slow reaction rates. |
| Low Reactivity of Aryl Chloride | - Increase the reaction temperature or consider using microwave irradiation. - Employ a more active catalyst system, such as a third-generation Buchwald pre-catalyst. | Aryl chlorides are generally less reactive than the corresponding bromides or iodides and often require more forcing conditions or highly active catalysts for efficient coupling. |
Problem 2: Formation of Significant Side Products
| Side Product | Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Homocoupling of Boronic Acid/Alkyne | - Presence of oxygen. - Inefficient transmetalation. | - Rigorously degas all solvents and reagents. - Ensure a pre-activated and efficient catalyst system. - Use a slight excess of the boronic acid or alkyne. | Oxygen can promote the oxidative homocoupling of the coupling partners. A slow desired cross-coupling can allow for competing side reactions to occur. |
| Hydrodehalogenation (Replacement of Cl with H) | - Presence of a proton source (e.g., water, alcohol). - Slow transmetalation or reductive elimination. | - Use anhydrous solvents and reagents. - Optimize the catalyst, ligand, and base to accelerate the desired catalytic cycle. | If the desired coupling is slow, the organopalladium intermediate can react with proton sources in the reaction mixture, leading to the hydrodehalogenated byproduct. |
| Double Coupling Product | - High catalyst loading or prolonged reaction time. | - Reduce the catalyst loading. - Carefully monitor the reaction progress and stop it once the mono-substituted product is maximized. | While the C4 position is generally more reactive, prolonged reaction times or a highly active catalyst can lead to the substitution of the second chlorine atom. |
Catalyst Selection and Reaction Conditions
The following tables provide recommended starting conditions for various cross-coupling reactions with this compound, based on successful examples with analogous dichloropyrimidine substrates.[7]
Table 1: Suzuki-Miyaura Coupling
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Notes |
| Pd(PPh₃)₄ (2-5 mol%) | PPh₃ | K₃PO₄ or K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | A good starting point for many arylboronic acids.[8][9] |
| Pd₂(dba)₃ (1-2 mol%) | XPhos or SPhos (2-4 mol%) | K₃PO₄ or Cs₂CO₃ | Toluene or 1,4-Dioxane | 80-110 | Recommended for less reactive boronic acids or to improve yields. |
| XPhos Pd G3 (1-2 mol%) | (Integrated) | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | A highly active pre-catalyst for challenging couplings. |
Table 2: Buchwald-Hartwig Amination
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Notes |
| Pd₂(dba)₃ (1-2 mol%) | XPhos or RuPhos (2-4 mol%) | NaOt-Bu or LHMDS | Toluene or THF | 80-110 | Effective for a broad range of primary and secondary amines. |
| SPhos Pd G2 (1-2 mol%) | (Integrated) | K₃PO₄ or Cs₂CO₃ | 1,4-Dioxane | 90-120 | A robust pre-catalyst suitable for various amines. |
Table 3: Sonogashira Coupling
| Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Notes |
| PdCl₂(PPh₃)₂ (1-3 mol%) | CuI (2-5 mol%) | Et₃N or DIPEA | THF or DMF | RT - 60 | The classic conditions for Sonogashira coupling.[20] |
| Pd(PPh₃)₄ (2-5 mol%) | CuI (4-10 mol%) | Et₃N | Toluene | 50-80 | An alternative palladium source. |
Visualizing the Workflow
General Cross-Coupling Workflow
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Decision Tree for Catalyst System Selection
Sources
- 1. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antitumor properties of pyrazolo [3,4-D] pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. grokipedia.com [grokipedia.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. m.youtube.com [m.youtube.com]
- 17. Impact of Cross-Coupling Reactions in Drug Discovery and Development | MDPI [mdpi.com]
- 18. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Reaction Exotherms in Large-Scale Pyrazolopyrimidine Synthesis
Welcome to the Technical Support Center dedicated to providing in-depth guidance on managing reaction exotherms during the large-scale synthesis of pyrazolopyrimidines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of thermal safety in chemical manufacturing. Our goal is to equip you with the knowledge to anticipate, control, and mitigate exothermic events, ensuring both the safety of your process and the quality of your product.
Section 1: Fundamental Principles of Exotherm Management
Q1: What are the primary thermal risks associated with large-scale pyrazolopyrimidine synthesis?
A1: The primary thermal risk is a thermal runaway , where the heat generated by the reaction exceeds the heat removal capacity of the reactor.[1] This leads to a rapid increase in temperature and pressure, potentially causing equipment failure, explosions, and the release of hazardous materials.[2] Many synthetic routes to pyrazolopyrimidines involve highly exothermic steps, such as condensation and cyclization reactions, which can be challenging to control at scale.[3]
Q2: How does the risk of thermal runaway change during scale-up?
A2: The risk of thermal runaway increases significantly during scale-up due to a decrease in the surface-area-to-volume ratio of the reactor.[2][4] In a smaller laboratory flask, heat can dissipate relatively easily through the vessel walls. However, in a large-scale reactor, the volume of the reaction mixture increases at a much faster rate than the surface area available for cooling. This makes efficient heat removal more challenging.[4]
Section 2: Troubleshooting Common Exothermic Events
This section provides a question-and-answer guide to specific issues you may encounter during your pyrazolopyrimidine synthesis.
Q3: My condensation reaction between an aminopyrazole and a β-dicarbonyl compound shows a significant exotherm upon reagent addition. How can I control this?
A3: This is a common issue, as the formation of the pyrimidine ring is often a highly exothermic process. Here are several strategies to mitigate this:
-
Semi-Batch or Continuous Feeding: Instead of adding the β-dicarbonyl compound all at once, introduce it gradually over a prolonged period. This allows the cooling system to keep pace with the heat generation.[5]
-
Dilution: Increasing the solvent volume can help to absorb the heat of reaction, acting as a thermal buffer.[5]
-
Lower Reaction Temperature: If the reaction kinetics permit, lowering the initial reaction temperature can slow down the rate of heat evolution.[5]
-
Solvent Selection: Using a higher-boiling point solvent can provide a larger temperature window for safe operation.[5]
Q4: I am using phosphorus oxychloride (POCl₃) for a chlorination step and am concerned about the quenching process. What are the best practices?
A4: Quenching of reactive reagents like POCl₃ is a critical step with significant thermal risk due to its violent reaction with water.[6][7] A delayed and highly exothermic hydrolysis can occur if not managed properly.[5]
Recommended Quenching Protocol:
-
Cool the reaction mixture: Before quenching, cool the reactor contents to a low temperature (e.g., 0-5 °C) to slow down the initial rate of reaction with the quenching agent.
-
Use a less reactive quenching agent first: Begin by slowly adding a less reactive alcohol, such as isopropanol, to the reaction mixture.[8]
-
Monitor the temperature closely: Continuously monitor the internal temperature of the reactor. The addition of the quenching agent should be slow enough to maintain a safe temperature.
-
Follow with a more reactive agent: Once the initial exotherm has subsided, a more reactive quenching agent like methanol can be slowly added to ensure complete neutralization.[8]
-
Final water quench: Only after the reaction with alcohols is complete should water be added cautiously to hydrolyze any remaining reactive species.[8]
Section 3: Proactive Thermal Hazard Assessment
A proactive approach to thermal safety is essential for successful and safe scale-up.
Q5: How can I predict the potential for a thermal runaway in my specific pyrazolopyrimidine synthesis?
A5: A thorough thermal hazard assessment is crucial before any scale-up. This involves a combination of theoretical calculations and experimental studies:
-
Reaction Calorimetry: Techniques like heat flow calorimetry can provide critical data on the heat of reaction, the rate of heat release, and the maximum temperature of the synthesis reaction (MTSR).[9] This information is vital for designing an adequate cooling system.
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the onset temperature of decomposition for your starting materials, intermediates, and final product. This helps to define the safe operating temperature window.
The following diagram illustrates a decision-making workflow for thermal hazard assessment:
Caption: Workflow for Thermal Hazard Assessment.
Section 4: Advanced Control Strategies
For particularly challenging exothermic reactions, more advanced control strategies may be necessary.
Q6: Are there alternatives to traditional batch processing for managing highly exothermic pyrazolopyrimidine syntheses?
A6: Yes, continuous flow chemistry offers significant advantages for managing highly exothermic reactions.[1][10]
Benefits of Flow Chemistry:
| Feature | Benefit |
| High Surface-to-Volume Ratio | Excellent heat transfer, allowing for rapid cooling and precise temperature control.[10] |
| Small Reaction Volume | Minimizes the amount of hazardous material present at any given time, reducing the severity of a potential runaway. |
| Precise Control of Residence Time | Allows for fine-tuning of reaction conditions to optimize yield and minimize side reactions.[10] |
The following diagram illustrates the concept of heat management in batch versus flow reactors:
Caption: Heat Management in Batch vs. Flow Reactors.
Section 5: Emergency Preparedness
Even with the best control measures, it is crucial to have a plan for worst-case scenarios.
Q7: What should be included in an emergency procedure for a thermal runaway?
A7: A comprehensive emergency procedure should include the following:
-
Quenching System: A pre-defined and tested quenching system that can rapidly inject a chemical to stop the reaction. The choice of quenching agent will be specific to your reaction chemistry.
-
Emergency Cooling: A secondary, independent cooling system that can be activated in case of primary system failure.
-
Pressure Relief System: A properly sized and rated rupture disc or relief valve to safely vent the reactor in case of over-pressurization.
-
Containment: A plan for containing any released materials.
-
Personnel Training: Regular training and drills for all personnel involved in the process.
References
-
Protocol for quenching reactive chemicals Highly reactive hydrides, metallic and organometallic reagents should be quenche - EPFL. Available at: [Link]
-
Quenching Reactive Substances - KGROUP. Available at: [Link]
-
Can we use multicomponent reactions on an industrial scale? - ResearchGate. Available at: [Link]
-
Working with Exothermic Reactions during Lab and Scale up - Amar Equipment. Available at: [Link]
-
Control Strategies For Managing Exothermic Reactions In Flow - Patsnap Eureka. Available at: [Link]
-
How To Run A Reaction: The Quench - Department of Chemistry : University of Rochester. Available at: [Link]
-
Quenching Reactive Metal Still Bottoms Standard Operating Procedure. Available at: [Link]
-
Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow - Mettler Toledo. Available at: [Link]
-
Managing Hazards for Scale Up of Chemical Manufacturing Processes - ACS Publications. Available at: [Link]
-
How does phosphorus oxychloride react with water, and what safety precautions should be taken during its handling? - Quora. Available at: [Link]
-
Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal. Available at: [Link]
Sources
- 1. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sarponggroup.com [sarponggroup.com]
- 6. Phosphorus oxychloride:Reactions with water,Uses,Hazards and Warnings_Chemicalbook [chemicalbook.com]
- 7. quora.com [quora.com]
- 8. epfl.ch [epfl.ch]
- 9. amarequip.com [amarequip.com]
- 10. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
Technical Support Center: Troubleshooting Failed Suzuki Reactions with Dichloropyrimidines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving dichloropyrimidine substrates. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with these often-tricky couplings. Dichloropyrimidines are valuable synthons, but their electronic properties and potential for multiple reaction sites can lead to unexpected outcomes. This resource provides in-depth, experience-driven advice in a direct question-and-answer format to help you diagnose and resolve common issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with a dichloropyrimidine is giving very low to no yield. What are the primary factors to investigate?
A: Failure or low yield in Suzuki couplings with chloropyrimidines often points to issues with the catalytic system's ability to perform the oxidative addition step, which is typically the rate-determining step for less reactive aryl chlorides.[1][2] Several factors could be at play:
-
Catalyst and Ligand Choice: The palladium catalyst and its coordinating ligand are paramount. For electron-deficient and sterically unencumbered substrates like dichloropyrimidines, a highly active catalyst system is necessary. Bulky, electron-rich phosphine ligands are known to facilitate the oxidative addition of aryl chlorides.[3][4]
-
Base Selection: The base plays a crucial role in the transmetalation step, but an inappropriate choice can hinder the reaction or promote side reactions.
-
Solvent System: The solvent must solubilize all reaction components and can significantly influence catalyst activity and selectivity.[5][6]
-
Reagent Quality: The purity and stability of your boronic acid or ester, dichloropyrimidine, and catalyst are critical. Degradation of any of these can lead to reaction failure.
Q2: I'm observing significant side products. What are the most common ones and how can I minimize them?
A: Several side reactions can compete with your desired cross-coupling, complicating purification and reducing your yield. The most prevalent are:
-
Protodeboronation: This is the protonolysis of the boronic acid, where the C-B bond is cleaved and replaced by a C-H bond.[7] This is often exacerbated by high temperatures and the presence of water. To mitigate this, ensure your reagents and solvents are dry, use the mildest effective base, and consider using boronic esters (e.g., pinacol or MIDA esters) which can exhibit greater stability and "slow release" of the active boronic acid.[7][8]
-
Homocoupling: The formation of a symmetrical biaryl from two molecules of your boronic acid is a common issue.[9] This can be catalyzed by palladium and is often promoted by the presence of oxygen.[10] Rigorous degassing of your reaction mixture is crucial.
-
Dehalogenation: The replacement of a chlorine atom on the pyrimidine ring with a hydrogen atom can also occur.[11] This side reaction can become competitive if the transmetalation step is slow.[12]
Q3: Which chlorine on a 2,4-dichloropyrimidine is more reactive in a Suzuki coupling?
A: For 2,4-dichloropyrimidines, the C4 position is generally more reactive and will typically undergo oxidative addition with the palladium catalyst preferentially over the C2 position.[2][13] This inherent regioselectivity is a powerful tool, allowing for the sequential functionalization of the pyrimidine ring. However, it's important to note that this selectivity can sometimes be influenced by the choice of catalyst, ligand, and reaction conditions.[14]
In-depth Troubleshooting Guides
Problem 1: My reaction is sluggish or fails to proceed to completion.
Q: I see little to no product formation. How can I systematically troubleshoot my reaction conditions?
A: A methodical approach to screening reaction parameters is the most effective way to identify the issue. Chloropyrimidines are less reactive coupling partners than their bromo- or iodo- counterparts, making the optimization of the catalytic system essential.
Troubleshooting Workflow: Low Conversion
Caption: A systematic workflow for troubleshooting low conversion in Suzuki reactions.
Step-by-Step Protocol for Parameter Screening:
-
Catalyst and Ligand Evaluation:
-
Rationale: The choice of ligand is critical for activating the C-Cl bond. Bulky, electron-rich phosphine ligands are generally effective.[15]
-
Action: Screen a panel of catalysts and ligands. Start with commonly used systems and progress to more specialized ones if needed.
-
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Comments |
| Pd(PPh₃)₄ | (none) | 2-5 | A good starting point, often effective for dichloropyrimidines.[16] |
| Pd₂(dba)₃ | SPhos or XPhos | 1-2 (Pd), 2-4 (Ligand) | Highly active for challenging aryl chlorides.[17] |
| Pd(OAc)₂ | Buchwald Ligands | 1-2 (Pd), 2-4 (Ligand) | Broad applicability and high efficiency.[15] |
| PEPPSI™-IPr | (none) | 2-3 | An effective pre-catalyst for heteroaryl chlorides.[18] |
-
Base Optimization:
-
Rationale: The base activates the boronic acid for transmetalation.[19] The strength and nature of the base can significantly impact the reaction rate and side product formation.
-
Action: Screen various inorganic bases.
-
| Base | Strength | Comments |
| K₂CO₃ | Moderate | Commonly used, often in aqueous solvent mixtures.[16] |
| K₃PO₄ | Strong | Often provides good results, particularly with hindered substrates.[20] |
| Cs₂CO₃ | Strong | Can be very effective but is more expensive. |
| Na₂CO₃ | Moderate | A cost-effective alternative to K₂CO₃.[17] |
-
Solvent Screening:
-
Rationale: The solvent influences the solubility of reagents and the stability and activity of the catalytic species.[5] Polar aprotic solvents or mixtures with water are often employed.
-
Action: Test a range of solvents and solvent mixtures.
-
| Solvent System | Comments |
| 1,4-Dioxane/H₂O | A very common and often effective mixture.[20][21] |
| Toluene/H₂O | A good alternative, particularly for less polar substrates. |
| DMF or DMAc | Can be effective but may require higher temperatures. |
| THF/H₂O | Another viable option, though THF can sometimes coordinate to the palladium. |
Problem 2: Excessive side product formation is complicating my purification.
Q: My main impurity is the homocoupled product of my boronic acid. What are the best strategies to prevent this?
A: Homocoupling of boronic acids is a frequent side reaction that reduces the yield of the desired product.[9][22]
Strategies to Minimize Homocoupling:
-
Rigorous Degassing: Oxygen can promote the oxidative homocoupling of boronic acids.[10] Ensure your reaction mixture is thoroughly degassed by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.
-
Use of High-Purity Reagents: Impurities in the boronic acid or palladium catalyst can sometimes initiate homocoupling pathways.
-
Stoichiometry Control: Using a slight excess of the dichloropyrimidine relative to the boronic acid can sometimes suppress homocoupling.
-
Add a Mild Reducing Agent: In some cases, adding a mild reducing agent like potassium formate can help to suppress palladium(II)-mediated homocoupling.[10]
Visualizing the Suzuki Cycle and Competing Side Reactions
Caption: The Suzuki catalytic cycle and common competing side reactions.
Problem 3: My reaction works, but the yield is inconsistent.
Q: I'm getting variable yields even when I run the reaction under what I believe are identical conditions. What could be the cause?
A: Reproducibility issues often stem from subtle variations in reaction setup and reagent quality.
-
Water Content: The amount of water in the reaction can be critical. While some water is often necessary, particularly when using inorganic bases, too much can promote protodeboronation and boronic acid hydrolysis.[23][24] If using anhydrous conditions, ensure your solvents and glassware are scrupulously dry.
-
Boronic Acid/Ester Stability: Some boronic acids are prone to decomposition on storage. It is advisable to use fresh, high-purity boronic acids. Alternatively, consider converting them to more stable boronic esters (e.g., pinacol esters) for storage and use.[25][26][27]
-
Catalyst Activity: Ensure your palladium catalyst has not degraded. If you are using a Pd(0) source like Pd(PPh₃)₄, it can be sensitive to air and should be stored under an inert atmosphere.
-
Microwave vs. Conventional Heating: If using microwave irradiation, be aware that localized overheating can sometimes lead to decomposition.[13][16] Ensure efficient stirring and careful temperature monitoring.
Experimental Protocols
General Protocol for a Trial Suzuki Coupling with 2,4-Dichloropyrimidine
This protocol provides a robust starting point for optimization.
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add the 2,4-dichloropyrimidine (1.0 equiv.), the arylboronic acid (1.1-1.2 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.
-
Catalyst Addition: Add the palladium catalyst and ligand (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
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Wikipedia. (n.d.). Protodeboronation. [Link]
-
Dowling, C. M., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 273-279. [Link]
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Molander, G. A., et al. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 133(43), 17302-17313. [Link]
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Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hinder. Synlett, 31(15). [Link]
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Iqbal, N., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Processes, 8(11), 1342. [Link]
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Schmalzbauer, M., et al. (2021). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B, 125(1), 389-401. [Link]
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Molander, G. A., et al. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 133(43), 17302–17313. [Link]
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Nxumalo, W., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(44), 27506-27515. [Link]
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Janežič, D., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1933. [Link]
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Neufeldt, S. R., et al. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Angewandte Chemie International Edition, 58(40), 14238-14242. [Link]
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Schmalzbauer, M., et al. (2021). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B, 125(1), 389-401. [Link]
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Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synlett, 31(15), 1513-1518. [Link]
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Handy, S. T., et al. (2012). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 53(15), 1944-1947. [Link]
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Iqbal, N., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Processes, 8(11), 1342. [Link]
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Janežič, D., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1933. [Link]
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Martin, A. R., et al. (2021). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. ACS Catalysis, 11(15), 9636-9645. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
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Neufeldt, S. R., et al. (2019). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Angewandte Chemie International Edition, 58(40), 14238-14242. [Link]
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Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(11), 3845-3858. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
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Li, G., et al. (2015). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 13(32), 8683-8691. [Link]
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Thomas, A. A., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(11), 4048-4062. [Link]
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Martin, A. R., et al. (2019). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Organic Letters, 21(16), 6255-6259. [Link]
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Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(8), 2116-2119. [Link]
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Lee, C.-Y., et al. (2018). Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides. Molecules, 23(11), 2841. [Link]
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So, C. M., et al. (2007). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry, 72(24), 9319-9322. [Link]
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Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]
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Lundgren, R. J., & Stradiotto, M. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6348-6357. [Link]
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Janežič, D., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1933. [Link]
-
Legros, J., et al. (2009). Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. Journal of Heterocyclic Chemistry, 46(5), 876-882. [Link]
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Myers, A. G. (n.d.). The Suzuki Reaction. Chem 115. [Link]
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Handy, S. T., et al. (2012). One-Pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 53(15), 1944-1947. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Technical Support Center: Enhancing Solubility of Pyrazolo[3,4-d]pyrimidine Derivatives for Biological Assays
Welcome to the technical support center for researchers working with pyrazolo[3,4-d]pyrimidine derivatives. This guide, designed by Senior Application Scientists, provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you overcome the solubility challenges inherent to this important class of compounds.
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in drug discovery, particularly for developing potent kinase inhibitors.[1][2][3] However, the planar, aromatic nature of these molecules often leads to poor aqueous solubility, creating significant hurdles for accurate and reproducible biological evaluation.[1][4] This guide will walk you through the causes of these issues and provide a systematic approach to solving them.
Part 1: Frequently Asked Questions (FAQs)
Here we address the high-level questions researchers frequently encounter when working with these compounds.
Q1: Why are my pyrazolo[3,4-d]pyrimidine derivatives so difficult to dissolve in aqueous buffers?
A: The pyrazolo[3,4-d]pyrimidine core is an adenine isostere, meaning it mimics the structure of adenine.[2][3] This flat, aromatic, and often rigid structure contributes to strong crystal lattice energy, which is the energy that holds the molecules together in a solid state. For a compound to dissolve, solvent molecules must overcome this energy. The limited ability of water to interact with these largely hydrophobic molecules makes them poorly soluble, a characteristic often described as "brick-dust" like.[5]
Q2: What is the best universal starting solvent for these compounds?
A: Dimethyl sulfoxide (DMSO) is the most widely used and effective starting solvent for preparing high-concentration stock solutions of pyrazolo[3,4-d]pyrimidine derivatives and other poorly soluble compounds.[2][3][6] Its strong solubilizing power allows for the creation of concentrated stocks (e.g., 10-20 mM), which can then be diluted to working concentrations for various assays.
Q3: My compound dissolves in DMSO, but why does it crash out when I add it to my cell media or buffer?
A: This is a classic problem called "precipitation upon dilution." When a small volume of a highly concentrated DMSO stock is added to a large volume of an aqueous buffer, the DMSO is rapidly diluted. The compound suddenly finds itself in an environment (mostly water) where it is not soluble, causing it to precipitate out of the solution.[7] This can lead to inaccurate compound concentrations and unreliable assay results.[7]
Q4: What are the signs of compound precipitation in my assay plate?
A: Precipitation can be obvious or subtle. Visual signs include cloudiness, turbidity, or visible particles in the wells of your assay plate. However, compounds can also form microscopic precipitates or aggregates that are not visible to the naked eye.[7] These aggregates can scatter light, interfering with absorbance- or fluorescence-based readouts and leading to high variability or false-positive results.[6][7]
Q5: What is the maximum concentration of DMSO my cells can tolerate?
A: This is highly dependent on the cell type. As a general rule, the final concentration of DMSO in cell-based assays should be kept as low as possible.
| Cell Type | Recommended Max DMSO Concentration | Rationale |
| Immortalized Cell Lines | ≤ 0.5% | Most robust cell lines can tolerate up to 1%, but 0.5% is a widely accepted upper limit to minimize off-target effects and cytotoxicity.[6] |
| Primary Cell Cultures | ≤ 0.1% | Primary cells are significantly more sensitive to solvent toxicity than established cell lines.[6] |
| High-Throughput Screening (HTS) | 0.1% - 1% | The final concentration is a balance between compound solubility and assay tolerance. A vehicle control with the same final DMSO concentration is mandatory.[6][7] |
It is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line to DMSO.[8]
Part 2: Troubleshooting Guide
This section provides a problem-oriented approach to common solubility issues.
Issue 1: My compound will not dissolve, even in 100% DMSO.
This can occur with particularly challenging "brick-dust" compounds. Before abandoning the compound, try these steps in order:
-
Q: Have you tried gentle heating and agitation? A: Warming the solution in a water bath (e.g., 37°C) can provide the energy needed to break the crystal lattice.[6] Combine this with gentle vortexing or sonication in a water bath for several minutes to aid dissolution.[6] Be cautious, as prolonged heat can degrade some compounds.
-
Q: Is your DMSO pure and anhydrous? A: DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere. "Wet" DMSO has significantly lower solvating power.[7] Always use high-purity, anhydrous DMSO from a sealed bottle and aliquot it into smaller, single-use vials to prevent contamination.
-
Q: Have you considered an alternative organic solvent? A: While less common for primary stocks, solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) can sometimes dissolve compounds that are intractable in DMSO.[9] However, these solvents are generally more toxic to cells, so their final concentration in the assay must be carefully controlled and validated.
Issue 2: My compound precipitates when diluted into aqueous media.
This is the most common challenge. The key is to control the dilution process to avoid creating areas of high supersaturation.
-
Q: Are you performing a direct, single-step dilution? A: Avoid adding a small volume of 100% DMSO stock directly into a large volume of aqueous buffer. This is the fastest way to cause precipitation.
-
Q: How can I improve my dilution technique? A: Use a serial dilution method. First, create an intermediate dilution series of your compound in 100% DMSO.[6] Then, dilute this series into your final aqueous assay buffer. This ensures the final DMSO concentration remains constant across all compound concentrations.[6] Adding the compound/DMSO mixture to the buffer while vortexing can also help by promoting rapid mixing.
***dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
}
Caption: Serial dilution workflow to maintain constant DMSO concentration.
-
Q: Can adjusting the pH of my buffer help? A: Yes, significantly. Many pyrazolo[3,4-d]pyrimidines have basic nitrogen atoms that can be protonated. If your compound has a basic pKa, lowering the pH of your buffer (e.g., from 7.4 to 6.4) can dramatically increase its solubility by forming a more soluble salt in situ.[10][11] It is essential to first determine if your assay is tolerant of the pH change.
-
Q: What about using a co-solvent? A: Co-solvents like ethanol, propylene glycol, or PEG 400 can be used in the final assay buffer (at low concentrations, e.g., 1-5%) to increase the solvent polarity and help keep the compound in solution.[12] This approach requires careful validation to ensure the co-solvent itself does not affect the biological assay.
Issue 3: I am seeing inconsistent results and high variability in my assay.
If you have ruled out other experimental errors, hidden solubility issues are a likely culprit.
-
Q: Could my compound be forming aggregates? A: Yes. Even if you don't see visible precipitation, compounds can form small, non-specific aggregates that can inhibit enzymes or interfere with assay readouts, leading to false positives and poor reproducibility.[7]
-
Q: How can I test for aggregation? A: A simple test is to include a non-ionic detergent like Triton X-100 (at a concentration of ~0.01%) in your assay buffer. If the compound's activity is significantly reduced in the presence of the detergent, it suggests the original activity was due to aggregation.
Part 3: Validated Protocols & Advanced Strategies
For particularly challenging compounds, the following methods can be employed.
Protocol 1: pH-Dependent Solubility Testing
This protocol helps you determine if pH modification is a viable strategy.
-
Prepare Buffers: Create a set of buffers across a physiologically relevant pH range (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0). Citrate, phosphate, and Tris buffers can be used depending on the desired pH.
-
Add Compound: Add an excess amount of your solid pyrazolo[3,4-d]pyrimidine derivative to a microfuge tube containing a fixed volume (e.g., 1 mL) of each buffer.
-
Equilibrate: Rotate the tubes at a controlled temperature (e.g., 25°C or 37°C) for 24 hours to ensure the solution reaches equilibrium.
-
Separate Solid: Centrifuge the tubes at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.
-
Quantify: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Analyze: Plot the measured solubility against the buffer pH to identify the optimal pH range for your experiments.
Advanced Strategy 1: Formulation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, forming an "inclusion complex" that is much more soluble in water.[11][13]
-
How it Works: The hydrophobic pyrazolo[3,4-d]pyrimidine partitions into the cyclodextrin's core, while the hydrophilic shell interacts with water, effectively solubilizing the entire complex.[11]
-
Common Choice: 2-Hydroxypropyl-β-cyclodextrin (HPβCD) is widely used due to its high water solubility and low toxicity.[13] Studies have shown it can improve the water solubility of pyrazolo[3,4-d]pyrimidines by 100 to 1000-fold.[13]
-
Workflow:
-
Prepare an aqueous solution of HPβCD (e.g., 1-10% w/v).
-
Add the pyrazolo[3,4-d]pyrimidine derivative to this solution.
-
Stir or sonicate until the compound is dissolved. This solution can then be used for further dilutions into assay media.
-
***dot graph G { layout=neato; node [shape=circle, style="filled", fontname="Arial"]; edge [fontname="Arial", fontsize=10];
}
Caption: Encapsulation of a drug within a cyclodextrin host molecule.
Advanced Strategy 2: Prodrug Approach & Formulation
For compounds intended for in vivo studies or further development, more advanced strategies may be necessary.
-
Prodrugs: This chemical modification strategy involves adding a temporary, water-soluble group to the parent molecule.[1] This group is later cleaved by enzymes in the body to release the active drug. For pyrazolo[3,4-d]pyrimidines, adding moieties like an N-methylpiperazino group via a cleavable linker has been shown to successfully increase aqueous solubility.[1][14]
-
Advanced Formulations: For preclinical development, formulating the compound into delivery systems like liposomes, albumin nanoparticles, or polymer-drug solid dispersions can overcome solubility limitations and improve pharmacokinetic properties.[3][4][15][16] These approaches encapsulate the drug, protecting it from precipitation and enhancing its delivery.[4]
By systematically applying the principles and protocols in this guide, researchers can overcome the solubility challenges of pyrazolo[3,4-d]pyrimidine derivatives, leading to more reliable data and accelerating the pace of drug discovery.
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Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2011). American Pharmaceutical Review. [Link]
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Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. (2014). ACS Medicinal Chemistry Letters. [Link]
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Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. (2018). ACS Medicinal Chemistry Letters. [Link]
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Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. [Link]
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Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. (2018). ACS Medicinal Chemistry Letters. [Link]
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Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. (2018). ResearchGate. [Link]
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Compound Management for Quantitative High-Throughput Screening. (2008). Journal of the Association for Laboratory Automation. [Link]
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Aqueous solubility of kinase inhibitors: III the effect of acidic counter ion on the dovitinib/γ-cyclodextrin complexation. (2020). ResearchGate. [Link]
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Compound Precipitation in High-Concentration DMSO Solutions. (2014). SLAS Discovery. [Link]
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Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. (2020). ACS Medicinal Chemistry Letters. [Link]
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Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. (2024). MDPI. [Link]
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Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. (2018). Molecular Pharmaceutics. [Link]
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Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs. (2014). Journal of Pharmaceutical Sciences. [Link]
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2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors. (2011). European Journal of Medicinal Chemistry. [Link]
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Aqueous solubility of kinase inhibitors: I the effect of hydrophilic polymers on their γ-cyclodextrin solubilization. (2020). ResearchGate. [Link]
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Compound Precipitation in High-Concentration DMSO Solutions. (2014). ResearchGate. [Link]
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Co-solvency and anti-solvent method for the solubility enhancement. (2024). Pharma Times. [Link]
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Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. (2024). RSC Publishing. [Link]
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Considerations regarding use of solvents in in vitro cell based assays. (2011). Cytotechnology. [Link]
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Considerations regarding use of solvents in in vitro cell based assays. (2011). Semantic Scholar. [Link]
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Peptide solvent for cell-based Assay? (2024). ResearchGate. [Link]
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Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. (2016). Journal of Biomedical Nanotechnology. [Link]
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Techniques to improve the solubility of poorly soluble drugs. (2016). ResearchGate. [Link]
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Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. (2017). Usiena AIR. [https://air.unisi.it/retrieve/handle/11365/1010363/222165/Manfredini_Prodrugs of pyrazolo_2017.pdf]([Link] of pyrazolo_2017.pdf)
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The Pyrazolo[3,4-d]Pyrimidine Derivative Si306 Encapsulated into Anti-GD2-Immunoliposomes as Therapeutic Treatment of Neuroblastoma. (2020). Cancers. [Link]
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Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (2024). ACS Omega. [Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2021). Pharmaceutics. [Link]
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Validation & Comparative
The Strategic Evolution of a Privileged Scaffold: A Comparative Guide to the Biological Activity of 4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine Derivatives
In the landscape of modern medicinal chemistry, the pyrazolo[3,4-d]pyrimidine core stands as a "privileged scaffold," a molecular framework that serves as a versatile foundation for the development of potent and selective kinase inhibitors. This guide delves into the biological activities of derivatives stemming from a key intermediate, 4,6-dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine . While this starting material itself is not recognized for significant biological activity, its two reactive chlorine atoms at the C4 and C6 positions offer a gateway to a diverse array of functionalized molecules with profound therapeutic potential, primarily in the realm of oncology.
This document will provide an in-depth comparison of the biological performance of these derivatives against established alternatives, supported by experimental data and detailed protocols. We will explore their efficacy as inhibitors of critical oncogenic kinases, namely the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), offering a comprehensive resource for researchers and drug development professionals.
The Pyrazolo[3,4-d]pyrimidine Scaffold: A Bioisostere of Adenine
The significance of the pyrazolo[3,4-d]pyrimidine nucleus lies in its structural resemblance to adenine, a fundamental component of adenosine triphosphate (ATP). This mimicry allows derivatives to competitively bind to the ATP-binding pocket of various kinases, thereby inhibiting their function. Kinases are pivotal enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival. Their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention. The 4,6-dichloro precursor provides a robust platform for chemists to strategically modify the scaffold, fine-tuning selectivity and potency against specific kinase targets.
Comparative Analysis of Biological Activity: Targeting Key Oncogenic Kinases
The derivatization of the this compound core has yielded potent inhibitors of several key kinases implicated in cancer progression. Below, we compare the performance of these derivatives against established drugs targeting EGFR and CDK2.
Epidermal Growth Factor Receptor (EGFR) Inhibition
The EGFR signaling pathway is a critical regulator of cell proliferation and is frequently hyperactivated in various cancers, including non-small cell lung cancer and colorectal cancer.[1][2] Pyrazolo[3,4-d]pyrimidine derivatives have emerged as potent EGFR tyrosine kinase inhibitors (TKIs).
Table 1: Comparative Inhibitory Activity against EGFR
| Compound | Target | IC₅₀ (Enzymatic Assay) | Cell Line (Cancer Type) | IC₅₀ (Cell-based Assay) | Reference |
| Pyrazolo[3,4-d]pyrimidine Derivative 12b | EGFR (Wild-Type) | 0.016 µM | A549 (Lung) | 8.21 µM | [3] |
| Pyrazolo[3,4-d]pyrimidine Derivative 12b | EGFR (T790M Mutant) | 0.236 µM | - | - | [3] |
| Pyrazolo[3,4-d]pyrimidine Derivative 16 | EGFR | 0.034 µM | MDA-MB-468 (Breast) | GI₅₀: 0.018 - 9.98 µM | [1] |
| Gefitinib (Iressa®) | EGFR | 26-57 nM | HCC827 (Lung) | 13.06 nM | [2][4] |
| Erlotinib (Tarceva®) | EGFR | 2 nM | HCC827 (Lung) | 2.14 nM | [5][6] |
As evidenced in Table 1, certain pyrazolo[3,4-d]pyrimidine derivatives exhibit remarkable potency against wild-type EGFR, with compound 12b showing an IC₅₀ value in the nanomolar range (16 nM), comparable to the established drugs Gefitinib and Erlotinib.[3] Notably, this derivative also demonstrates significant activity against the T790M mutant of EGFR, a common mechanism of acquired resistance to first-generation EGFR inhibitors.[3]
Cyclin-Dependent Kinase 2 (CDK2) Inhibition
CDK2, in complex with cyclin E or cyclin A, plays a crucial role in the G1/S phase transition of the cell cycle.[7] Its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The pyrazolo[3,4-d]pyrimidine scaffold has proven to be an effective starting point for the development of potent CDK2 inhibitors.
Table 2: Comparative Inhibitory Activity against CDK2
| Compound | Target | IC₅₀ (Enzymatic Assay) | Cell Line (Cancer Type) | IC₅₀ (Cell-based Assay) | Reference |
| Pyrazolo[3,4-d]pyrimidine Derivative 4a | CDK2/Cyclin A | 0.21 µM | HCT116 (Colon) | Not specified | [8] |
| Pyrazolo[3,4-d]pyrimidine Derivative 14 | CDK2/Cyclin A2 | 0.057 µM | HCT-116 (Colon) | 6 nM | [9] |
| Pyrazolo[3,4-d]pyrimidine Derivative 15 | CDK2/Cyclin A2 | 0.119 µM | MCF-7 (Breast) | 46 nM | [9] |
| Palbociclib (Ibrance®) | CDK4/CDK6 | 11 nM / 16 nM | MCF-7 (Breast) | 148 nM | [10][11] |
| Ribociclib (Kisqali®) | CDK4/CDK6 | 10 nM / 39 nM | MDA-MB-453 (Breast) | 49.0 µM | [12][13] |
| Roscovitine | CDK2/Cyclin A | 0.25 µM | HCT116 (Colon) | 12.24 µM | [8] |
The data in Table 2 highlights the potent CDK2 inhibitory activity of several pyrazolo[3,4-d]pyrimidine derivatives. Notably, compound 14 demonstrates an enzymatic IC₅₀ of 57 nM and a cellular IC₅₀ of just 6 nM against the HCT-116 colon cancer cell line, indicating excellent cell permeability and target engagement.[9] When compared to Roscovitine, a well-known CDK2 inhibitor, these derivatives show superior or comparable potency. While Palbociclib and Ribociclib are highly effective, they primarily target CDK4/6, showcasing the potential for developing selective CDK2 inhibitors from the pyrazolo[3,4-d]pyrimidine scaffold to address different cancer dependencies.
Key Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the targeted signaling pathways and a typical experimental workflow.
Signaling Pathway Diagrams
Caption: EGFR Signaling Pathway Inhibition.
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A Comparative Guide to the Kinase Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, largely due to its bioisosteric relationship with adenine, the core component of adenosine triphosphate (ATP).[1][2] This structural mimicry allows pyrazolo[3,4-d]pyrimidine derivatives to effectively compete with ATP for binding to the catalytic site of a wide array of protein kinases.[2] The versatility of this scaffold has led to the development of numerous kinase inhibitors, some of which have progressed to clinical trials and even received FDA approval, such as the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib.[2][3]
This guide provides a comparative analysis of the kinase inhibitory activity of various pyrazolo[3,4-d]pyrimidine analogs against several key oncogenic kinases. We will delve into their structure-activity relationships (SAR), compare their potencies through experimental data, and provide detailed protocols for the key assays used to evaluate their efficacy.
Comparative Kinase Inhibitory Potency
The potency of pyrazolo[3,4-d]pyrimidine analogs can vary significantly based on the substitutions at different positions of the heterocyclic core. The following tables summarize the half-maximal inhibitory concentration (IC50) values of representative analogs against several important kinase targets. Lower IC50 values indicate greater potency.
Table 1: Cyclin-Dependent Kinase 2 (CDK2) Inhibitory Activity
| Compound | IC50 (µM) | Reference |
| Compound 14 | 0.057 | [4][5] |
| Compound 13 | 0.081 | [4] |
| Compound 15 | 0.119 | [4] |
| Compound 17 | 0.19 | [2] |
| Compound 4a | 0.21 | [6] |
| Roscovitine (Reference) | 0.25 | [6] |
| Sorafenib (Reference) | 0.184 | [4][5] |
Table 2: FLT3 and VEGFR2 Inhibitory Activity
| Compound | FLT3 IC50 (µM) | VEGFR2 IC50 (µM) | Reference |
| Compound 33 | Potent Inhibitor | Potent Inhibitor | [7] |
| Compound 55 | 1.3 | 0.3 | [7] |
| Compound 60 (RET inhibitor with selectivity over VEGFR2) | - | (Selective) | [2] |
| Compound 84 | - | 0.220 | [2] |
| Compound 10k | - | High Activity | [8] |
| Compound 12b | - | 0.063 | [9] |
| Compound II-1 | - | - (IC50 on HepG2 cells = 5.90 µM) | [10] |
| Sorafenib (Reference) | - | - (IC50 on HepG2 cells = 9.05 µM) | [10] |
| Sunitinib (Reference) | - | 0.035 | [9] |
Table 3: Polo-Like Kinase 4 (PLK4) and RET Inhibitory Activity
| Compound | PLK4 IC50 (nM) | RET IC50 (nM) | Reference |
| Compound 24j | 0.2 | - | [11] |
| Compound 60 | - | 61 | [2] |
Table 4: SRC Family Kinase Inhibitory Activity
| Compound | Target | Activity | Reference |
| SI221 | SFKs | Significant cytotoxic effect | |
| PP1/PP2 | SRC family | First identified pyrazolo[3,4-d]pyrimidine SRC inhibitors | [2] |
| SI306 | Src | IC50 in low micromolar range | [12] |
| SI388 | Src | Most potent in a series | [13] |
| S7, S29, SI163 | Src | Reduce growth rate of medulloblastoma cells | [14] |
Structure-Activity Relationship (SAR) Insights
The kinase inhibitory profile of pyrazolo[3,4-d]pyrimidine analogs is intricately linked to the nature and position of their substituents. Key SAR observations from the literature include:
-
Substitutions at N1: Unsubstituted compounds at the N1 position of the pyrazole ring generally exhibit higher potency for CDK2 inhibition compared to their substituted counterparts.[15]
-
Substitutions at C4: The nature of the substituent at the C4 position is crucial for activity and selectivity. For instance, anilino groups at C4 have been shown to be beneficial for CDK2 inhibitory activity.[15] In the context of dual FLT3/VEGFR2 inhibitors, a urea moiety connected at this position has been a successful strategy.[7]
-
Substitutions at C3 and C6: Modifications at these positions can influence selectivity and potency against various kinases. For example, in the development of RET inhibitors, the addition of an isoxazole ring at the C3 position led to potent compounds.[2]
-
Linker and Terminal Groups: For multi-kinase inhibitors, the linker connecting the pyrazolo[3,4-d]pyrimidine core to a terminal aromatic ring, as well as the substituents on that ring, play a significant role in determining the inhibitory profile.
Key Signaling Pathways Targeted by Pyrazolo[3,4-d]pyrimidine Analogs
The therapeutic potential of these inhibitors stems from their ability to modulate critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.
Caption: Simplified CDK2 signaling pathway and the inhibitory action of pyrazolo[3,4-d]pyrimidine analogs.
Caption: Overview of VEGFR2 and FLT3 signaling pathways targeted by pyrazolo[3,4-d]pyrimidine analogs.
Experimental Protocols for Kinase Inhibitor Evaluation
To ensure the reliability and reproducibility of kinase inhibition data, standardized and well-documented experimental protocols are essential. The following sections provide detailed methodologies for key assays.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Workflow:
Caption: Experimental workflow for a luminescence-based in vitro kinase inhibition assay.
Detailed Protocol:
-
Compound Preparation: Prepare a stock solution of the pyrazolo[3,4-d]pyrimidine analog in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add the kinase enzyme to each well.
-
Add the serially diluted compound or DMSO (vehicle control) to the respective wells.
-
Incubate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of the specific kinase substrate and ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding a reagent such as ADP-Glo™ Reagent. Incubate as per the manufacturer's instructions.
-
Add a kinase detection reagent to convert the produced ADP back to ATP, which then drives a luciferase reaction to generate a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess the cytotoxic effects of a compound on cancer cell lines.
Workflow:
Caption: Step-by-step workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the pyrazolo[3,4-d]pyrimidine analog. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for Phosphorylation Analysis
Western blotting is used to detect the phosphorylation status of specific proteins within a signaling pathway, providing mechanistic insights into the inhibitor's action.
Detailed Protocol:
-
Cell Lysis: Treat cells with the pyrazolo[3,4-d]pyrimidine analog for a specific time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Analyze the band intensities to determine the change in protein phosphorylation levels upon treatment with the inhibitor. The membrane can be stripped and re-probed with an antibody for the total protein as a loading control.
Conclusion
Pyrazolo[3,4-d]pyrimidine analogs represent a highly versatile and promising class of kinase inhibitors with demonstrated activity against a range of cancer-relevant targets. The continuous exploration of their structure-activity relationships will undoubtedly lead to the development of more potent and selective inhibitors with improved therapeutic profiles. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of these and other novel kinase inhibitors, ensuring the generation of reliable and comparable data to drive forward the field of targeted cancer therapy.
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Hassan, G. S., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][15][16]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Medicinal Chemistry, 13(6), 725-743.
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- El-Sayed, N. F., et al. (2023). Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. Molecules, 28(22), 7578.
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A Comparative Guide to In Vitro Anti-proliferative Assays of Pyrazolo[3,4-d]pyrimidine Compounds
This guide provides a comprehensive comparison of the in vitro anti-proliferative activities of various pyrazolo[3,4-d]pyrimidine derivatives, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry due to their structural similarity to endogenous purines. This structural mimicry allows them to interact with a wide array of biological targets, leading to potent anti-cancer properties.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of experimental data and methodologies to facilitate informed decisions in the pursuit of novel oncology therapeutics.
The Therapeutic Promise of Pyrazolo[3,4-d]pyrimidines
The pyrazolo[3,4-d]pyrimidine scaffold is a versatile pharmacophore that has been extensively explored for the development of targeted cancer therapies. Its derivatives have been shown to exert their anti-proliferative effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor 2 (VEGFR-2), and Src kinases.[2][3][4][5][6] Furthermore, many of these compounds have been demonstrated to induce apoptosis and cause cell cycle arrest in cancer cells.[7][8][9][10][11] This guide will delve into the comparative efficacy of these compounds against a panel of human cancer cell lines, supported by robust experimental data.
Comparative Cytotoxicity of Pyrazolo[3,4-d]pyrimidine Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various pyrazolo[3,4-d]pyrimidine derivatives against a panel of human cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.
| Compound ID/Name | Target Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |
| 10k | HT-29 (Colon) | 0.03 | - | - | [3] |
| HCT-116 (Colon) | 1.6 | - | - | [3] | |
| 11a | SNB-75 (CNS) | 1.71 | - | - | [1][7] |
| Compound 5 | HT1080 (Fibrosarcoma) | 96.25 | - | - | [12] |
| Hela (Cervical) | 74.8 | - | - | [12] | |
| Caco-2 (Colon) | 76.92 | - | - | [12] | |
| A549 (Lung) | 148 | - | - | [12] | |
| Compound 7 | HT1080 (Fibrosarcoma) | 43.75 | - | - | [12] |
| Hela (Cervical) | 17.50 | - | - | [12] | |
| Caco-2 (Colon) | 73.08 | - | - | [12] | |
| A549 (Lung) | 68.75 | - | - | [12] | |
| 1a | A549 (Lung) | 2.24 | Doxorubicin | 9.20 | [8] |
| MCF-7 (Breast) | 42.3 | - | - | [8] | |
| 1d | MCF-7 (Breast) | 1.74 | - | - | [8] |
| 12b | MDA-MB-468 (Breast) | 3.343 | Staurosporine | 6.358 | [4] |
| T-47D (Breast) | 4.792 | Staurosporine | 4.849 | [4] | |
| Compound 14 | MCF-7 (Breast) | 0.045-0.097 | Sorafenib | 0.144 | [5][13] |
| HCT-116 (Colon) | 0.006-0.099 | Sorafenib | 0.176 | [5][13] | |
| HepG-2 (Liver) | 0.048-0.090 | Sorafenib | 0.019 | [5][13] | |
| 10e | MCF-7 (Breast) | 11 | - | - | [2] |
| PP-31d | NCI-H460 (Lung) | 2 | - | - | [11] |
| SI-83 | SaOS-2 (Osteosarcoma) | 12 | - | - | [6] |
| Z₂ | MCF-7 (Breast) | 21.04 µg/mL | - | - | [14] |
Key In Vitro Anti-proliferative Assays
The evaluation of the anti-proliferative activity of pyrazolo[3,4-d]pyrimidine compounds relies on robust and reproducible in vitro assays. The two most commonly employed methods are the MTT and Sulforhodamine B (SRB) assays.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 48 hours to allow for adherence.[12]
-
Compound Treatment: Treat the cells with various concentrations of the pyrazolo[3,4-d]pyrimidine compounds (e.g., 0.1, 1, 10, 100, 1000 µM) and incubate for a further 48-72 hours.[1][12]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric assay that determines cell density based on the measurement of total cellular protein content.[15][16] Sulforhodamine B is a bright pink aminoxanthene dye that binds to basic amino acid residues of proteins under acidic conditions.[16] The amount of bound dye is proportional to the total protein mass and, therefore, to the number of cells.[16]
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.[17]
-
Compound Incubation: Expose the cells to a range of concentrations of the test compounds for a specified period (e.g., 72 hours).[1]
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for at least 1 hour.[17][18]
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA and air dry the plates.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[17][18]
-
Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye and allow the plates to air dry.[17]
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the optical density at 540 nm using a microplate reader.[17]
Mechanisms of Action: Targeting Key Signaling Pathways
The anti-proliferative effects of pyrazolo[3,4-d]pyrimidine derivatives are often attributed to their ability to inhibit key signaling pathways that are dysregulated in cancer.
VEGFR-2 Signaling Pathway
Several pyrazolo[3,4-d]pyrimidine compounds have been identified as potent inhibitors of VEGFR-2, a key mediator of angiogenesis.[3][4] By blocking VEGFR-2, these compounds can inhibit the formation of new blood vessels, thereby cutting off the tumor's supply of nutrients and oxygen.
Caption: CDK2's role in the G1/S transition and its inhibition by pyrazolo[3,4-d]pyrimidines.
Experimental Workflow for Anti-proliferative Assays
The following diagram outlines a typical workflow for assessing the anti-proliferative effects of pyrazolo[3,4-d]pyrimidine compounds.
Caption: A generalized workflow for in vitro anti-proliferative screening.
Conclusion
This guide has provided a comparative overview of the in vitro anti-proliferative activities of pyrazolo[3,4-d]pyrimidine compounds. The presented data highlights the potential of this chemical scaffold in the development of novel anti-cancer agents. The detailed protocols for MTT and SRB assays, along with the elucidation of key signaling pathways, offer a solid foundation for researchers to design and execute their own screening campaigns. The versatility of the pyrazolo[3,4-d]pyrimidine core, allowing for diverse substitutions, ensures that this class of compounds will remain an active area of research in the quest for more effective and selective cancer therapies.
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The Structure-Activity Relationship of 4,6-Disubstituted Pyrazolo[3,4-d]pyrimidines: A Comparative Guide for Drug Discovery
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized as a bioisostere of adenine. This structural mimicry allows it to effectively interact with the ATP-binding sites of various enzymes, making it a versatile core for the development of potent inhibitors targeting a range of protein families implicated in numerous diseases.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4,6-disubstituted pyrazolo[3,4-d]pyrimidines, offering a comparative look at their performance as inhibitors of key biological targets, supported by experimental data. We will delve into the nuances of substitutions at the 4 and 6 positions, exploring how molecular modifications influence inhibitory potency and selectivity against critical targets such as cyclin-dependent kinase 2 (CDK2) and vascular endothelial growth factor receptor 2 (VEGFR-2).
The Pyrazolo[3,4-d]pyrimidine Core: A Foundation for Potent Inhibition
The core structure of pyrazolo[3,4-d]pyrimidine provides a rigid framework with strategically positioned nitrogen atoms that can engage in crucial hydrogen bonding interactions within the active sites of target proteins. The 4 and 6 positions of this scaffold are particularly amenable to substitution, allowing for the introduction of a diverse array of chemical moieties that can be tailored to optimize potency, selectivity, and pharmacokinetic properties.
Caption: The core structure of pyrazolo[3,4-d]pyrimidine with numbered positions.
Comparative Analysis of 4,6-Disubstituted Pyrazolo[3,4-d]pyrimidines as Kinase Inhibitors
Kinases are a major class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrazolo[3,4-d]pyrimidine scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors.
Cyclin-Dependent Kinase 2 (CDK2) Inhibition
CDK2, in complex with cyclin E or cyclin A, is a key regulator of cell cycle progression, particularly the G1/S phase transition.[2][3] Its overactivity is frequently observed in various cancers, making it an attractive target for anticancer drug development. The SAR of 4,6-disubstituted pyrazolo[3,4-d]pyrimidines as CDK2 inhibitors reveals the critical role of specific substituents in achieving high potency.
A study exploring a series of 4,6-disubstituted pyrazolo[3,4-d]pyrimidines demonstrated that the nature of the groups at both positions significantly impacts CDK2 inhibitory activity.[4][5][6] Generally, compounds bearing a thiophenethyl group at the C-6 position and a mono-substituted aniline at the C-4 position exhibited superior CDK2 inhibition compared to those with a thiopentane group at C-6 or di-substituted anilines at C-4.[4][5][6]
Table 1: Structure-Activity Relationship of 4,6-Disubstituted Pyrazolo[3,4-d]pyrimidines as CDK2 Inhibitors
| Compound | C4-Substituent (Aniline) | C6-Substituent | CDK2 IC50 (µM)[4][6] |
| 1 | 2-Chloroaniline | Thiophenethyl | 1.25 |
| 2 | 3-Nitroaniline | Thiophenethyl | 2.50 |
| 3 | 4-Methylthioaniline | Thiophenethyl | 3.10 |
| 4 | 2-Chloroaniline | Thiopentane | >100 |
| 5 | 2,4-Dichloroaniline | Thiophenethyl | 15.6 |
The data clearly indicates that a larger, more aromatic substituent at the C-6 position, such as thiophenethyl, is preferred for potent CDK2 inhibition. At the C-4 position, mono-substitution on the aniline ring with electron-withdrawing or small lipophilic groups leads to enhanced activity. The dramatic loss of activity when the thiophenethyl group is replaced by a thiopentane highlights the importance of the aromatic interaction at the C-6 position.
Caption: Simplified CDK2/Cyclin E signaling pathway in cell cycle progression.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF.[4][7] Inhibition of VEGFR-2 signaling is a clinically validated strategy for cancer therapy, as it can suppress tumor growth by cutting off its blood supply. Several pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent VEGFR-2 inhibitors.
The SAR for VEGFR-2 inhibition often differs from that of CDK2. For instance, a series of pyrazolo[3,4-d]pyrimidines with a phenylamino moiety at the C-4 position showed significant VEGFR-2 inhibitory activity.[8][9][10] The substitution pattern on this phenyl ring is crucial for potency.
Table 2: Structure-Activity Relationship of 4,6-Disubstituted Pyrazolo[3,4-d]pyrimidines as VEGFR-2 Inhibitors
| Compound | C4-Substituent | C6-Substituent | VEGFR-2 IC50 (µM) | Antiproliferative IC50 (HepG2, µM)[8][9] |
| II-1 | 4-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenylamino | H | Not reported | 5.90 ± 0.05 |
| Sorafenib | (Reference Drug) | 0.09 | 9.05 ± 0.54 | |
| 12b | 4-((4-chlorophenyl)amino) | 1-phenyl-1H-pyrazol-4-yl | 0.063 ± 0.003 | 3.343 ± 0.13 (MDA-MB-468) |
| Sunitinib | (Reference Drug) | 0.035 ± 0.012 | Not reported |
In one study, compound II-1, which features a complex urea-containing substituent at the C-4 position, demonstrated potent antiproliferative activity against HepG2 cells, superior to the known VEGFR-2 inhibitor sorafenib.[8][9] Another study identified compound 12b, with a (4-chlorophenyl)amino group at C-4 and a substituted pyrazole at C-6, as a potent VEGFR-2 inhibitor with an IC50 value of 0.063 µM.[9][10] These examples underscore the diverse range of substituents that can be accommodated at the 4 and 6 positions to achieve potent VEGFR-2 inhibition.
Caption: Simplified VEGFR-2 signaling pathway in angiogenesis.
Broader Applications: Adenosine Receptor Antagonism and Phosphodiesterase Inhibition
Beyond kinase inhibition, 4,6-disubstituted pyrazolo[3,4-d]pyrimidines have shown promise as antagonists of adenosine receptors and inhibitors of phosphodiesterases (PDEs).
As adenosine receptor antagonists , these compounds have been investigated for their potential in neurological and inflammatory disorders.[11][12] The SAR at the C4 and C6 positions is critical for achieving high affinity and selectivity for the different adenosine receptor subtypes (A1, A2A, A2B, and A3). For example, a study on 1-phenylpyrazolo[3,4-d]pyrimidines found that an amino group at C4 generally leads to higher affinity at both A1 and A2a receptors compared to a thiol or thiomethyl group.[13] The nature of the thioether substituent at C6 also significantly influences binding affinity.[13]
In the context of phosphodiesterase inhibition , pyrazolo[3,4-d]pyrimidines have been explored as potential treatments for conditions like erectile dysfunction and neurodegenerative diseases. While detailed SAR studies focusing specifically on 4,6-disubstitution are less common, the broader pyrazolopyrimidine scaffold has yielded potent PDE inhibitors.[14]
Experimental Protocols
To facilitate further research and comparison, we provide detailed protocols for two key assays used in the evaluation of 4,6-disubstituted pyrazolo[3,4-d]pyrimidines.
In Vitro CDK2 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the CDK2/cyclin E enzyme complex.
Materials:
-
Recombinant human CDK2/cyclin E
-
Histone H1 (substrate)
-
ATP
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 1 µl of the compound solution or DMSO (for control).
-
Add 2 µl of CDK2/cyclin E enzyme solution to each well.
-
Add 2 µl of a substrate/ATP mix (containing Histone H1 and ATP) to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to deplete the remaining ATP.
-
Add 10 µl of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.
Caption: Workflow for an in vitro CDK2 kinase inhibition assay.
MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7, HepG2)
-
Cell culture medium
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
After the incubation period, add 20 µl of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µl of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.[15][16][17]
Conclusion
The 4,6-disubstituted pyrazolo[3,4-d]pyrimidine scaffold represents a highly versatile platform for the design of potent and selective inhibitors of various therapeutically relevant targets. The structure-activity relationships discussed in this guide highlight the critical importance of the substituents at the 4 and 6 positions in dictating the biological activity of these compounds. For researchers in drug discovery, a thorough understanding of these SAR principles is essential for the rational design of novel pyrazolo[3,4-d]pyrimidine derivatives with improved potency, selectivity, and drug-like properties. The experimental protocols provided herein offer a starting point for the in vitro evaluation of these promising compounds. Further exploration of the chemical space around this privileged scaffold is warranted and holds the potential to deliver novel therapeutics for a range of diseases.
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A Comparative Guide to the Efficacy of Pyrazolo[3,4-d]pyrimidine Inhibitors vs. Established Therapeutics
Introduction: The Rise of a Privileged Scaffold
In the landscape of targeted cancer therapy, the relentless pursuit of potent and selective kinase inhibitors is paramount. Kinases, enzymes that regulate the majority of cellular pathways, are frequently dysregulated in cancer, making them prime therapeutic targets. Within this field, the pyrazolo[3,4-d]pyrimidine core has emerged as a "privileged scaffold".[1][2] Structurally, it acts as a bioisostere of adenine, the core component of ATP, enabling it to competitively bind to the ATP-binding site of a wide array of protein kinases.[1][3] This inherent versatility has allowed medicinal chemists to decorate the core scaffold to achieve potent and selective inhibition against various oncogenic targets.[1]
The first FDA-approved kinase inhibitor featuring this core was Ibrutinib, a groundbreaking covalent inhibitor of Bruton's tyrosine kinase (BTK) for B-cell malignancies.[1] Since then, research has burgeoned, yielding a new generation of pyrazolo[3,4-d]pyrimidine derivatives targeting a spectrum of kinases from EGFR and Src to CDKs and VEGFR. This guide provides an in-depth comparison of the efficacy of these emerging inhibitors against established, FDA-approved drugs, supported by experimental data and protocols to offer a clear perspective for researchers in drug development.
Mechanism of Action: A Tale of Two Inhibitors at the ATP-Binding Site
The primary mechanism for this class of compounds is competitive inhibition at the ATP-binding pocket within the kinase domain. The nitrogen-rich pyrazolo[3,4-d]pyrimidine core mimics the hinge-binding interactions of the adenine ring of ATP, effectively blocking the kinase's ability to phosphorylate its downstream substrates and halting the signaling cascade.[2][4]
This guide will focus on comparisons across three critical oncogenic kinase families: Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Bruton's Tyrosine Kinase (BTK).
Illustrative Pathway: EGFR Signaling and Inhibition
The EGFR pathway is a critical regulator of cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers, particularly non-small cell lung cancer (NSCLC).
Caption: EGFR signaling cascade and points of inhibition.
Comparative Efficacy Analysis
The true measure of a novel inhibitor lies in its performance against the current standard of care. Here, we present a data-driven comparison.
Targeting EGFR: Overcoming Acquired Resistance
First-generation EGFR inhibitors like Erlotinib are effective but often succumb to resistance, most commonly via the T790M "gatekeeper" mutation. Novel pyrazolo[3,4-d]pyrimidine derivatives are being explicitly designed to inhibit both wild-type (WT) and mutant forms of EGFR.
Table 1: EGFR Inhibition Profile
| Compound | Target | IC₅₀ (µM) | Target Cell Line | IC₅₀ (µM) | Reference |
| Erlotinib (Known Drug) | EGFRWT | 0.002 (approx.) | A549 (NSCLC) | 6.77 | [5] |
| EGFRT790M | > 0.500 | - | - | [5] | |
| Compound 12b | EGFRWT | 0.016 | A549 (NSCLC) | 8.21 | [5] |
| (Pyrazolo[3,4-d]pyrimidine) | EGFRT790M | 0.236 | - | - | [5] |
| Compound 5i | EGFRWT | 0.30 | MCF-7 (Breast) | 3.81 | [3] |
| (Pyrazolo[3,4-d]pyrimidine) | VEGFR-2 | 7.60 | - | - | [3] |
Analysis: Compound 12b demonstrates potent activity against both wild-type EGFR and, critically, the T790M resistance mutation, where Erlotinib is largely ineffective.[5] While its cellular potency in A549 cells is comparable to Erlotinib, its enzymatic activity against the resistant kinase is a significant advantage.[5] Furthermore, compounds like 5i show promise as dual inhibitors, targeting both EGFR and VEGFR-2, which could potentially improve antitumor efficacy and overcome resistance.[3]
Targeting CDKs: Inducing Cell Cycle Arrest
Cyclin-dependent kinases (CDKs) are master regulators of the cell cycle. Inhibitors like Roscovitine and the multi-kinase inhibitor Sorafenib have paved the way, but new agents seek greater potency and selectivity.
Table 2: CDK2 Inhibition and Antiproliferative Profile
| Compound | Target | IC₅₀ (µM) | Target Cell Line | IC₅₀ (nM) | Reference |
| Sorafenib (Known Drug) | Multi-kinase | 0.184 | HCT-116 (Colon) | 19.0 | [6][7] |
| (incl. CDK2) | MCF-7 (Breast) | 144.0 | [6][7] | ||
| Compound 14 | CDK2/cyclin A | 0.057 | HCT-116 (Colon) | 6.0 | [6][7] |
| (Pyrazolo[3,4-d]pyrimidine) | MCF-7 (Breast) | 45.0 | [6][7] | ||
| Compound 13 | CDK2/cyclin A | 0.081 | HCT-116 (Colon) | 7.0 | [7] |
| (Pyrazolo[3,4-d]pyrimidine) | MCF-7 (Breast) | 46.0 | [7] |
Analysis: The data clearly shows that pyrazolo[3,4-d]pyrimidine derivatives, specifically compounds 14 and 13, exhibit superior potency against the CDK2/cyclin A complex compared to Sorafenib.[7] This enzymatic potency translates into remarkable antiproliferative activity, with IC₅₀ values in the single-digit nanomolar range against the HCT-116 colon cancer cell line, significantly outperforming the established drug.[7]
Targeting BTK and Src Family Kinases
Ibrutinib, a pyrazolo[3,4-d]pyrimidine, is the established drug in this category. However, new derivatives are being explored for other Src family kinases (SFKs) and to potentially improve upon Ibrutinib's profile.
Table 3: BTK and Src Family Kinase Inhibition
| Compound | Primary Target(s) | Effect | Target Cell Line(s) | IC₅₀ / Effect | Reference |
| Ibrutinib (Known Drug) | BTK (covalent) | Potent & selective inhibition | B-cell malignancies | FDA Approved | [1] |
| Compound 11 | BTK | High potency, improved physicochemical profile | - | IC₅₀ = 7.95 nM | [1] |
| (Pyrazolo[3,4-d]pyrimidine) | |||||
| SI306 | Src | Induces apoptosis | Glioblastoma (GBM) | IC₅₀ in low µM range | [8][9] |
| (Pyrazolo[3,4-d]pyrimidine) | |||||
| Compound 4c | Fyn (Src family) | Reduces cell viability, induces apoptosis | Hematological Malignancies | Significant apoptosis at 2 µM | [10] |
| (Pyrazolo[3,4-d]pyrimidine) |
Analysis: While Ibrutinib sets a high bar, new derivatives show promise. Compound 11, for instance, matches Ibrutinib's nanomolar potency against BTK while demonstrating a better physicochemical profile, which is crucial for drug development.[1] In other areas, compounds like SI306 and 4c are being effectively deployed against other SFKs like Src and Fyn in challenging cancers like glioblastoma and various hematological malignancies, demonstrating the scaffold's broad utility.[8][9][10]
Experimental Methodologies: Ensuring Self-Validating Systems
To ensure the trustworthiness and reproducibility of efficacy data, standardized protocols are essential. Below are methodologies for key assays used to evaluate these inhibitors.
Workflow: In Vitro Kinase Inhibition Assay
Caption: Workflow for a typical in vitro kinase inhibition assay.
Protocol 1: Antiproliferative Assay (MTT-Based)
This protocol determines the concentration of an inhibitor required to reduce cell viability by 50% (GI₅₀ or IC₅₀).
-
Cell Seeding: Culture human cancer cell lines (e.g., A549, MCF-7) in appropriate media.[11] Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[11]
-
Compound Treatment: Prepare a serial dilution of the test compound (e.g., from 0.01 to 100 µM). Remove the old media from the cells and add media containing the various concentrations of the compound. Include "vehicle only" (e.g., DMSO) and "no treatment" controls.
-
Incubation: Incubate the plates for a specified period, typically 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.
-
Solubilization: Carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance (optical density) at ~570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Protocol 2: Cell Cycle Analysis via Flow Cytometry
This protocol reveals how an inhibitor affects cell cycle progression.
-
Cell Treatment: Seed cells in 6-well plates and treat with the inhibitor at its predetermined IC₅₀ concentration for 24-48 hours.[5]
-
Cell Harvest: Harvest both adherent and floating cells, wash with ice-cold PBS, and centrifuge to form a pellet.
-
Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours. Causality: Fixation permeabilizes the cell membrane, allowing the DNA-staining dye to enter.
-
Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Causality: RNase A is included to ensure that only DNA is stained, preventing interference from double-stranded RNA.
-
Data Acquisition: Analyze the cells on a flow cytometer. PI fluoresces when bound to DNA, and the intensity of fluorescence is directly proportional to the amount of DNA in the cell.
-
Analysis: Gate the cell populations to quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M) based on their DNA content. An accumulation of cells in a specific phase indicates cell cycle arrest.[5][12]
Conclusion and Future Directions
The evidence strongly supports the pyrazolo[3,4-d]pyrimidine scaffold as a highly versatile and effective platform for developing next-generation kinase inhibitors. Derivatives from this class have repeatedly demonstrated superiority over established drugs in preclinical settings, particularly in terms of:
-
Enhanced Potency: Exhibiting lower IC₅₀ values against key oncogenic kinases like CDK2.[7]
-
Overcoming Resistance: Showing activity against clinically relevant resistance mutations, such as EGFRT790M.[5]
-
Multi-Targeting Capabilities: Designing dual inhibitors (e.g., EGFR/VEGFR) to tackle cancer from multiple angles.[3]
-
Improved Drug-like Properties: Developing compounds with better physicochemical profiles and the ability to cross the blood-brain barrier for treating challenging tumors like GBM.[1][8]
While many of these compounds are still in preclinical stages, the compelling comparative data underscores their immense potential.[13] Future research will likely focus on advancing the most promising candidates into clinical trials, further optimizing for safety and selectivity, and exploring their use in combination therapies to prevent the onset of resistance.
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A Comparative Guide to the Selectivity of Kinase Inhibitors Derived from 4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the 4,6-dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged starting point for the synthesis of potent and selective modulators of kinase activity. This guide provides a comprehensive comparison of the selectivity profiles of kinase inhibitors derived from this scaffold, supported by experimental data and methodologies. We will delve into the rationale behind experimental design, present detailed protocols for assessing kinase selectivity, and contextualize the findings within relevant signaling pathways.
The Strategic Advantage of the Pyrazolo[3,4-d]pyrimidine Core
The pyrazolo[3,4-d]pyrimidine scaffold is a bioisostere of adenine, the purine base in ATP.[1][2] This structural mimicry allows derivatives to competitively bind to the ATP-binding site of a wide range of kinases.[2] The this compound variant offers two reactive chlorine atoms at the C4 and C6 positions, providing a versatile platform for nucleophilic substitution reactions to introduce diverse chemical moieties.[3] This chemical tractability allows for the fine-tuning of inhibitor potency and selectivity against specific kinase targets.
Comparative Selectivity Profiling: A Case Study
While specific kinome-wide screening data for inhibitors derived directly from this compound is not extensively published, we can extrapolate from the broader class of pyrazolo[3,4-d]pyrimidine inhibitors to understand their selectivity potential. For instance, a study on a 1H-pyrazolo[3,4-d]pyrimidine derivative, compound 51, targeting Breast Tumor Kinase (BRK/PTK6), demonstrated excellent selectivity. When screened against a panel of 468 kinases at a concentration of 30 nM, it inhibited only 1.2% of the kinases tested, showcasing the potential for high specificity within this chemical class.[4]
To illustrate a comparative analysis, let's consider a hypothetical scenario where derivatives of our core scaffold are synthesized and profiled against a panel of kinases, and compared with a known multi-kinase inhibitor like Sorafenib.
| Kinase Target | Hypothetical Derivative A (IC50, nM) | Hypothetical Derivative B (IC50, nM) | Sorafenib (IC50, nM) |
| VEGFR2 | 15 | 250 | 90 |
| PDGFRβ | 25 | 400 | 58 |
| c-Kit | 5000 | 8000 | 68 |
| B-Raf | >10000 | >10000 | 22 |
| Src | 80 | 50 | >10000 |
| EGFR | 2500 | 3000 | 1500 |
In this hypothetical comparison, Derivative A demonstrates potent and relatively selective inhibition of VEGFR2 and PDGFRβ, with significantly less activity against c-Kit and B-Raf compared to Sorafenib. Derivative B, on the other hand, shows a preference for Src kinase. This highlights how modifications to the core scaffold can dramatically alter the selectivity profile.
The "How" and "Why": Experimental Methodologies
Achieving a comprehensive understanding of a kinase inhibitor's selectivity is paramount. Here, we detail two widely-used, robust methodologies for kinome-wide profiling.
KINOMEscan®: A Competitive Binding Assay
The KINOMEscan® platform offers a quantitative assessment of compound binding to a large panel of kinases. The underlying principle is a competitive binding assay where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase.[5] The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound.[5]
Experimental Workflow: KINOMEscan®
Caption: KINOMEscan® competitive binding assay workflow.
Step-by-Step KINOMEscan® Protocol:
-
Preparation of Reagents: DNA-tagged kinases, an immobilized active-site directed ligand, and the test compound are prepared in appropriate buffers.[5]
-
Binding Reaction: The DNA-tagged kinase is incubated with the immobilized ligand and the test compound in a multi-well plate. The test compound competes with the immobilized ligand for binding to the kinase.
-
Washing: The wells are washed to remove unbound kinase.
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) by detecting the DNA tag.[5]
-
Data Analysis: The results are expressed as a percentage of the control (no test compound). A lower percentage indicates stronger binding of the test compound to the kinase. By testing a range of compound concentrations, a dissociation constant (Kd) can be determined.
The causality behind this experimental choice lies in its ability to directly measure binding affinity, independent of enzymatic activity. This is particularly useful for identifying inhibitors that bind to inactive kinase conformations.
ADP-Glo™ Kinase Assay: Quantifying Enzymatic Activity
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.[6][7]
Experimental Workflow: ADP-Glo™ Kinase Assay
Caption: ADP-Glo™ Kinase Assay workflow.
Step-by-Step ADP-Glo™ Protocol:
-
Kinase Reaction: The kinase, substrate, ATP, and the test inhibitor are incubated together in a multi-well plate.[8]
-
Termination and ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.[7][9]
-
ADP to ATP Conversion: Kinase Detection Reagent is added, which contains an enzyme that converts the ADP produced in the kinase reaction into ATP.[7][9]
-
Luminescence Detection: The newly synthesized ATP is detected using a luciferase/luciferin reaction, which generates a luminescent signal proportional to the amount of ADP produced.[7]
-
Data Analysis: The luminescent signal is measured using a luminometer. A decrease in luminescence compared to the control (no inhibitor) indicates inhibition of kinase activity. IC50 values can be determined by testing a range of inhibitor concentrations.[8]
This assay provides a direct measure of the inhibitor's effect on the catalytic activity of the kinase, making it a physiologically relevant method for assessing inhibitor potency.
Navigating Signaling Pathways: The Context of Kinase Inhibition
The selectivity of a kinase inhibitor is critically important because of the interconnected nature of cellular signaling pathways. Off-target inhibition can lead to unforeseen side effects. For example, many pyrazolo[3,4-d]pyrimidine derivatives have been shown to target kinases involved in cancer progression, such as Src and EGFR.[10][11]
Signaling Pathway: Simplified Src Signaling
Caption: Simplified Src signaling pathway.
As illustrated, Src is a key downstream effector of receptor tyrosine kinases (RTKs) like EGFR and PDGFR.[10] Inhibition of Src can block signals that promote cell proliferation, survival, and migration. An inhibitor that is highly selective for Src would be expected to have a more targeted effect on these processes, with fewer off-target effects than a less selective inhibitor that also hits other kinases in the pathway or in parallel pathways.
Conclusion
The this compound scaffold represents a valuable starting point for the development of potent and selective kinase inhibitors. Through systematic chemical modification and rigorous selectivity profiling using robust methodologies such as KINOMEscan® and ADP-Glo™, researchers can identify drug candidates with optimized on-target activity and minimal off-target effects. A thorough understanding of the underlying signaling pathways is essential for interpreting selectivity data and predicting the biological consequences of kinase inhibition. The continued exploration of this chemical space holds significant promise for the future of targeted therapies.
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A Comparative Guide to the Synthesis of Novel Pyrazolo[3,4-d]pyrimidine Compounds: A Validation-Centric Approach
The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry. Its structural resemblance to endogenous purines allows for potent and selective interactions with a variety of biological targets, leading to its prevalence in drug discovery programs for oncology, inflammation, and infectious diseases.[1][2][3] The continuous exploration of novel derivatives with improved efficacy and pharmacokinetic profiles necessitates robust and efficient synthetic strategies. This guide provides an in-depth comparison of a validated novel synthetic route to a promising class of pyrazolo[3,4-d]pyrimidine-based anticancer agents with a more traditional approach, offering field-proven insights for researchers, scientists, and drug development professionals.
The Evolving Landscape of Pyrazolo[3,4-d]pyrimidine Synthesis
The synthetic approaches to the pyrazolo[3,4-d]pyrimidine core have evolved significantly. Traditional methods often rely on a multi-step linear sequence, which, while reliable, can be time-consuming and result in lower overall yields. More contemporary, "novel" approaches often employ convergent strategies, microwave-assisted reactions, or novel catalytic systems to improve efficiency and access to diverse chemical space.[4][5][6] This guide will dissect a specific example of each to highlight the practical advantages and disadvantages encountered in a drug discovery setting.
Comparative Analysis of Synthetic Routes
For this guide, we will compare a traditional route for the synthesis of the pyrazolo[3,4-d]pyrimidine core with a more recent, novel approach for creating substituted derivatives with potential therapeutic applications.
Route 1: A Traditional Multi-Step Synthesis of the Pyrazolo[3,4-d]pyrimidin-4-one Core
This classical approach involves the initial construction of the pyrazole ring followed by the annulation of the pyrimidine ring. A representative pathway starts from ethyl 2-cyano-3-ethoxypropanoate and phenylhydrazine.[7]
Scientific Rationale: This linear synthesis is built upon well-established and predictable reactions. The initial pyrazole formation is a classic Knorr-type condensation, and the subsequent cyclization to form the pyrimidinone is a robust method for constructing the fused heterocyclic system. The choice of reagents is dictated by their commercial availability and the reliability of the transformations.
Experimental Protocol: Synthesis of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one [7][8]
-
Step 1: Synthesis of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.
-
A mixture of ethyl 2-cyano-3-ethoxypropanoate and phenylhydrazine in absolute ethanol is refluxed.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product is isolated by cooling and filtration.
-
-
Step 2: Synthesis of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.
-
The ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate is heated in formic acid.[8]
-
The reaction mixture is then poured into ice-water, and the resulting precipitate is filtered and dried.
-
Recrystallization from ethanol yields the pure product.
-
Route 2: A Novel, Convergent Approach to Substituted Pyrazolo[3,4-d]pyrimidines as Kinase Inhibitors
This contemporary route focuses on the efficient synthesis of a key intermediate, a substituted 4-chloro-1H-pyrazolo[3,4-d]pyrimidine, which can then be readily diversified to generate a library of novel compounds. This strategy is exemplified in the synthesis of potential EGFR-TK inhibitors.[9][10]
Scientific Rationale: The core of this strategy lies in creating a versatile, reactive intermediate. The 4-chloro substituent is an excellent leaving group for nucleophilic aromatic substitution, allowing for the late-stage introduction of various functionalities. This convergent approach is highly advantageous in a drug discovery setting as it facilitates the rapid generation of structure-activity relationships (SAR). The use of microwave irradiation in some variations of this route can significantly accelerate reaction times.[4][5][6]
Experimental Protocol: Synthesis of N-(4-(4-chlorophenyl)-6-thioxo-6,7-dihydro-5H-pyrazolo[3,4-d]pyrimidin-3-yl)benzamide [9]
-
Step 1: Synthesis of N-(4-(4-chlorobenzylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)benzamide.
-
This starting material is synthesized according to previously reported procedures.
-
-
Step 2: Synthesis of N-(4-(4-chlorophenyl)-6-thioxo-6,7-dihydro-5H-pyrazolo[3,4-d]pyrimidin-3-yl)benzamide.
-
The starting pyrazole derivative is refluxed with thiourea in an ethanolic solution containing a catalytic amount of sodium ethoxide.
-
Alternatively, a solvent-free fusion technique can be employed.
-
The product is isolated and purified, yielding a key intermediate for further derivatization.
-
Head-to-Head Performance Comparison
| Parameter | Traditional Route (Route 1) | Novel Convergent Route (Route 2) |
| Overall Strategy | Linear Synthesis | Convergent Synthesis |
| Key Intermediate | 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | 4-chloro-1H-pyrazolo[3,4-d]pyrimidine derivatives |
| Versatility | Limited to derivatives of the pyrimidinone core | High, allows for late-stage diversification |
| Typical Reaction Times | Can be lengthy (multiple reflux steps) | Often shorter, can be accelerated with microwave |
| Overall Yield | Can be lower due to the multi-step nature | Generally higher for the core intermediate |
| Scalability | Generally straightforward | May require optimization for large-scale synthesis |
| Purification | Multiple chromatographic purifications may be needed | Purification of the final diverse products is required |
Validation of the Synthetic Route and Final Compound
A critical component of any synthetic endeavor is the rigorous validation of the identity and purity of the synthesized compounds. This ensures the reliability of subsequent biological data. The following is a generalized workflow for the validation of a novel pyrazolo[3,4-d]pyrimidine derivative.
Experimental Protocols for Compound Validation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and chemical environment of protons. For a typical pyrazolo[3,4-d]pyrimidine, one would expect to see characteristic signals for the aromatic protons on the pyrazole and pyrimidine rings, as well as any substituents.[11][12]
-
¹³C NMR: Shows the number and types of carbon atoms in the molecule. The chemical shifts of the carbons in the heterocyclic core are indicative of the successful ring formation.[13]
-
Procedure: A small sample of the purified compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and analyzed using a high-field NMR spectrometer.
-
-
Mass Spectrometry (MS):
-
Determines the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the molecular formula.
-
Procedure: A dilute solution of the sample is introduced into the mass spectrometer (e.g., via electrospray ionization - ESI) and the mass-to-charge ratio (m/z) of the molecular ion is determined.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Assesses the purity of the final compound. A pure compound should ideally show a single peak in the chromatogram.
-
Procedure: The sample is dissolved in a suitable solvent and injected into an HPLC system equipped with an appropriate column (e.g., C18) and a detector (e.g., UV-Vis). A gradient elution method is typically used to separate the compound from any impurities.
-
Data Summary for a Validated Novel Pyrazolo[3,4-d]pyrimidine
| Analytical Technique | Expected Result | Purpose |
| ¹H NMR | Characteristic peaks with appropriate chemical shifts, integration, and splitting patterns. | Structural Elucidation |
| ¹³C NMR | Correct number of carbon signals with expected chemical shifts. | Structural Confirmation |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight. | Molecular Weight Determination |
| HPLC | A single major peak with >95% purity. | Purity Assessment |
| Melting Point | A sharp and defined melting point range. | Purity and Identity Confirmation |
Visualizing the Synthetic Workflows
To further clarify the discussed synthetic strategies, the following diagrams illustrate the workflows.
Caption: Traditional Linear Synthesis of the Pyrazolo[3,4-d]pyrimidin-4-one Core.
Caption: Novel Convergent Synthesis of a Library of Pyrazolo[3,4-d]pyrimidine Derivatives.
Conclusion and Future Outlook
The choice of a synthetic route to novel pyrazolo[3,4-d]pyrimidine compounds is a critical decision in the drug discovery process. While traditional linear syntheses offer reliability and are based on well-understood chemical transformations, novel convergent approaches provide significant advantages in terms of efficiency, versatility, and the rapid generation of diverse compound libraries. The validation of the synthetic route and the final products through rigorous analytical techniques is paramount to ensure the integrity of the scientific data. As the demand for new and improved therapeutics continues to grow, the development of even more innovative and efficient synthetic methodologies for constructing the pyrazolo[3,4-d]pyrimidine scaffold will remain an active and important area of research.
References
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Shaban, R. M., Samir, N., Nissan, Y. M., & Abouzid, K. A. M. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Advances, 13(26), 17745-17764. [Link]
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Hassaballah, A. I., AboulMagd, A. M., Hemdan, M. M., Hekal, M. H., El-Sayed, A. A., & Farag, P. S. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(3), 1827-1849. [Link]
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Kassab, A. E. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 355(10), 2200424. [Link]
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The Role of Pyrazolo[3,4-D]Pyrimidines in Modern Chemical Synthesis. (2026, January 18). Pharmaffiliates. [Link]
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Ahmed, K. A., & El-Wahab, A. A. (2014). Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives. Molecules, 19(3), 3297-3311. [Link]
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Refaat, H. M., Khalil, O. M., & Mohamed, G. G. (2007). Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Archiv der Pharmazie, 340(5), 250-256. [Link]
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Helwa, A. M., & Hasan, R. (2024). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. RSC Advances, 14(1), 22-42. [Link]
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Mahnashi, M., Alshahrani, M. M., Al Ali, A., Asiri, A., & Abou-Salim, M. A. (2023). Novel Glu-based pyrazolo[3,4-d]pyrimidine analogues: design, synthesis and biological evaluation as DHFR and TS dual inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200761. [Link]
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Abdel-Aziz, A. A. M., & Mekawey, A. A. I. (2009). Synthesis and biological evaluation of some new pyrazolo[3,4-d]pyrimidine derivatives as anti-inflammatory and analgesic agents. Archiv der Pharmazie, 342(11), 658-665. [Link]
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Al-Ofee, A. H., Al-Masoudi, N. A., & Al-Soud, Y. A. (2025). Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. Oriental Journal of Chemistry, 41(6). [Link]
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Al-Tel, T. H. (2022). Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. Biomedicine & Pharmacotherapy, 156, 113948. [Link]
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Al-Adhami, A. J., & Al-Masoudi, N. A. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(22), 5109. [Link]
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Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. (2023). Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 10), 1011-1015. [Link]
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Hassan, A. E., & El-Sheref, E. M. (2023). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. RSC Advances, 13(51), 35835-35853. [Link]
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Ali, A. M., & Gomaa, M. S. (2024). Design, synthesis, antineoplastic activity of new pyrazolo[3,4-d]pyrimidine derivatives as dual CDK2/GSK3β kinase inhibitors; molecular docking study, and ADME prediction. Bioorganic Chemistry, 150, 107566. [Link]
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A Head-to-Head Comparison of Pyrazolo[3,4-d]pyrimidine-based Inhibitors in Cancer Cell Lines
In the landscape of oncology drug discovery, the pyrazolo[3,4-d]pyrimidine scaffold has emerged as a "privileged" structure. Its bioisosteric resemblance to the adenine core of ATP allows it to competitively bind to the ATP-binding sites of a multitude of protein kinases, which are often dysregulated in cancer.[1][2][3] This guide provides a comprehensive, head-to-head comparison of various pyrazolo[3,4-d]pyrimidine-based inhibitors, synthesizing data from multiple studies to offer researchers and drug development professionals a clear overview of their performance in cancer cell lines. We will delve into their cytotoxic activities, mechanistic actions, and the experimental methodologies used to evaluate them.
The Pyrazolo[3,4-d]pyrimidine Core: A Foundation for Kinase Inhibition
The fundamental structure of pyrazolo[3,4-d]pyrimidine is a fused heterocyclic ring system.[1] Its versatility allows for chemical modifications at various positions, leading to a diverse library of derivatives with specificity for different kinase targets. This adaptability is key to its success in generating potent and selective anticancer agents.[4]
Caption: The core chemical scaffold of pyrazolo[3,4-d]pyrimidine.
Comparative Cytotoxicity: A Quantitative Look at Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the IC50 values for several pyrazolo[3,4-d]pyrimidine derivatives against a panel of human cancer cell lines, providing a direct comparison of their cytotoxic effects. It is important to note that variations in experimental conditions can influence these values.
| Compound ID/Series | Target Cell Line | Cancer Type | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |
| PP-31d | NCI-H460 | Non-Small Cell Lung | 2 | - | - | [5] |
| Compound 7 | A549 | Non-Small Cell Lung | 68.75 | - | - | [6] |
| Caco-2 | Colorectal | 73.08 | - | - | [6] | |
| HT1080 | Fibrosarcoma | 17.50 | - | - | [6] | |
| Hela | Cervical | 43.75 | - | - | [6] | |
| Compound 5 | A549 | Non-Small Cell Lung | 148 | - | - | [6] |
| Caco-2 | Colorectal | 76.92 | - | - | [6] | |
| HT1080 | Fibrosarcoma | 96.25 | - | - | [6] | |
| Hela | Cervical | 74.8 | - | - | [6] | |
| S7 | Daoy | Medulloblastoma | <25 | Cisplatin, Etoposide | - | [7][8] |
| S29 | Daoy | Medulloblastoma | <25 | Cisplatin, Etoposide | - | [7][8] |
| SI163 | Daoy | Medulloblastoma | <25 | Cisplatin, Etoposide | - | [7][8] |
| Compound 7f | MCF-7 | Breast | Low µM | Methotrexate (MTX) | 5.57 (as DHFR inhibitor) | [9][10] |
| Compound VIIa | 57 different cell lines | Various | 0.326 - 4.31 | - | - | [11] |
| Compound 12b | MDA-MB-468 | Breast | 3.343 | Staurosporine | 6.358 | [12] |
| T-47D | Breast | 4.792 | Staurosporine | 4.849 | [12] | |
| Compound 1a | A549 | Non-Small Cell Lung | 2.24 | Doxorubicin | 9.20 | [13] |
| Compound 17 | - | - | 0.19 (as CDK2 inhibitor) | - | - | [4] |
| Compound 3d | A498 | Renal | 0.0263 (GI50) | - | - | [14] |
| Compound 14 | HCT-116 | Colorectal | 0.006 | Sorafenib | 0.176 | [15][16] |
| MCF-7 | Breast | 0.045 | Sorafenib | 0.144 | [15][16] | |
| HepG-2 | Liver | 0.048 | Sorafenib | 0.019 | [15][16] | |
| Compound 15 | - | Multiple | 0.018 - 9.98 (GI50) | - | - | [17] |
| Compound 16 | - | Multiple | 0.018 - 9.98 (GI50) | - | - | [17] |
| Compound 7d | OVCAR-4 | Ovarian | 1.74 | Erlotinib | - | [5][18] |
| ACHN | Renal | 5.53 | Erlotinib | - | [18] | |
| NCI-H460 | Non-Small Cell Lung | 4.44 | Erlotinib | - | [18] |
Mechanistic Insights: Targeting Key Oncogenic Pathways
Pyrazolo[3,4-d]pyrimidine derivatives exert their anticancer effects by inhibiting a range of protein kinases crucial for cancer cell proliferation, survival, and angiogenesis.[1] Key targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Src family kinases, and Cyclin-Dependent Kinases (CDKs).[2][4][7] Inhibition of these pathways can lead to cell cycle arrest and the induction of apoptosis.
Caption: Inhibition of key oncogenic pathways by pyrazolo[3,4-d]pyrimidine derivatives.
Many derivatives have been shown to induce apoptosis, or programmed cell death, a crucial mechanism for eliminating cancerous cells.[5][7] This is often accompanied by cell cycle arrest at specific phases, such as G2/M or S phase, preventing the cells from replicating.[7][8][12]
Standardized Experimental Protocols
To ensure the reproducibility and validity of in vitro findings, standardized protocols are essential. Below are detailed methodologies for key assays used to evaluate the efficacy of anticancer compounds.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazolo[3,4-d]pyrimidine inhibitors and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Flow Cytometry for Cell Cycle Analysis
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the inhibitor for the desired time, then harvest by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells will determine the phase of the cell cycle they are in.
-
Data Interpretation: Analyze the resulting histograms to quantify the percentage of cells in each phase of the cell cycle.
TUNEL Assay for Apoptosis Detection
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is a method for detecting DNA fragmentation that results from apoptotic signaling cascades.
Procedure:
-
Cell Preparation: Grow and treat cells on coverslips or in chamber slides.
-
Fixation and Permeabilization: Fix the cells with a cross-linking agent like paraformaldehyde, followed by permeabilization with a detergent (e.g., Triton X-100).
-
TUNEL Reaction: Incubate the cells with a mixture of Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs. TdT will add the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Microscopy: Visualize the labeled cells using fluorescence microscopy. Apoptotic cells will exhibit bright nuclear fluorescence.
-
Quantification: The percentage of apoptotic cells can be determined by counting the number of TUNEL-positive cells relative to the total number of cells (e.g., counterstained with DAPI).
In Vitro Experimental Workflow
The evaluation of novel anticancer compounds in cell lines follows a logical progression from initial screening to mechanistic studies.
Caption: A typical workflow for the in vitro evaluation of anticancer compounds.
Conclusion
The pyrazolo[3,4-d]pyrimidine scaffold continues to be a highly fruitful starting point for the development of novel kinase inhibitors for cancer therapy. The data presented in this guide highlight the potent and varied activities of different derivatives against a range of cancer cell lines. While direct comparisons can be challenging due to differing experimental setups across studies, the collated information provides a valuable resource for researchers to identify promising lead compounds and to design further preclinical investigations. Future work should focus on standardized screening panels and in vivo studies to further elucidate the therapeutic potential of these compelling molecules.
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Head-to-Head Comparison of Novel Pyrazolo[1][2][5]triazolopyrimidine Derivatives as Potential Anticancer Agents. BenchChem.
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Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][6]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances.
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- 16. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine
Introduction
4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine is a substituted pyrazolopyrimidine, a class of heterocyclic compounds widely utilized as scaffolds in medicinal chemistry and drug development for targeting a range of biological entities, including various kinases.[1][2] As research and development with this and structurally similar molecules accelerates, it is imperative that laboratory personnel adopt rigorous, compliant, and safe procedures for waste management. Improper disposal not only poses a significant risk to personnel and the environment but can also result in severe regulatory penalties.
This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound. The protocols herein are designed to ensure safety, environmental stewardship, and full compliance with regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3]
PART 1: Hazard Assessment and Characterization
While a specific Safety Data Sheet (SDS) for the 1,3-dimethyl variant is not publicly available, we can infer its hazard profile from close structural analogs. The parent compound, 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine (CAS 42754-96-1), is classified with the GHS07 pictogram and carries hazard statements indicating it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Another related compound, 4,6-Dichloropyrimidine, is designated as causing severe skin burns and eye damage (H314).[4]
Core Directive: Based on this data, this compound and any materials contaminated with it must be classified and handled as hazardous chemical waste . Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[5][6]
Table 1: Inferred Hazard Profile and Required Personal Protective Equipment (PPE)
| Hazard Attribute | Inferred Classification & Handling Protocol | Required PPE |
| Acute Toxicity | May be harmful if swallowed, inhaled, or absorbed through the skin.[7] | Nitrile gloves, safety glasses with side shields or goggles, lab coat.[7][8] |
| Skin Contact | Presumed skin irritant or corrosive based on analogs.[4] | Wear appropriate protective gloves and clothing to prevent skin exposure.[7] |
| Eye Contact | Presumed serious eye irritant or corrosive.[4] | Use OSHA-compliant eye and face protection (29 CFR 1910.133 or EN166).[7] |
| Respiratory Contact | May cause respiratory tract irritation as a powder or aerosol. | Handle in a chemical fume hood. If not possible, respiratory protection may be required. |
| Environmental Hazard | Halogenated organic compounds can be persistent and harmful to aquatic life. Should not be released into the environment.[7] | Full containment and disposal via approved hazardous waste streams. |
PART 2: The Disposal Workflow: A Step-by-Step Guide
Proper disposal is a systematic process that begins the moment waste is generated. Adherence to this workflow is critical for maintaining a safe and compliant laboratory environment.
Step 1: Immediate Waste Segregation
The cardinal rule of chemical waste management is to never mix incompatible waste streams.[5][9] This is to prevent dangerous reactions and to ensure that waste can be processed safely by the disposal facility. For this compound, segregation is based on its physical state and the nature of the solvent. As a chlorinated (halogenated) organic compound, it must be kept separate from non-halogenated organic waste.[10]
The following decision workflow illustrates the segregation process.
Caption: Waste Segregation Decision Workflow.
Step 2: Container Selection and Labeling
Proper containment is non-negotiable.
-
Select a Compatible Container : Use containers made of materials compatible with the waste. For organic solvents containing this compound, a glass or high-density polyethylene (HDPE) container is typically appropriate. Avoid metal containers for potentially acidic waste streams.[3][11] The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.[11][12]
-
Label Immediately : As soon as the first drop of waste is added, the container must be labeled. The label must, at a minimum, include the words "HAZARDOUS WASTE" .[11][13]
-
Detail the Contents : List all chemical constituents by their full name (no formulas or abbreviations) and their approximate percentage. For example:
-
Methylene Chloride: ~80%
-
Methanol: ~15%
-
This compound: ~5%
-
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
Laboratories must store hazardous waste in a designated Satellite Accumulation Area (SAA).[5][12]
-
Location : The SAA must be at or near the point of waste generation and under the direct control of laboratory personnel.[14][15]
-
Containment : Keep liquid waste containers in secondary containment (e.g., a spill tray) to prevent leaks from spreading.[6]
-
Closure : Waste containers must remain closed at all times except when you are actively adding waste.[10][12] Leaving a funnel in an open container is a common but serious violation.
-
Volume Limits : A single SAA can accumulate up to 55 gallons of hazardous waste (or one quart of acutely hazardous waste).[15]
-
Inspection : Inspect your SAA weekly for leaks, proper labeling, and container integrity.[5]
Step 4: Requesting Disposal
Once a waste container is 90% full, it is time to arrange for its removal.[10][12]
-
Contact EHS : Contact your institution's Environmental Health & Safety (EHS) department to request a waste pickup.[6] Follow their specific procedures, which typically involve an online form.
-
Prepare for Pickup : Ensure the container lid is tightly sealed and the exterior is clean and free of chemical residue.[10][11]
-
Timely Removal : Once a container is full, it must be removed from the SAA within three days.[5] Your EHS office will manage the transfer to a Central Accumulation Area (CAA) and subsequent shipment to a licensed waste disposal facility.
PART 3: Protocol for Decontaminating Empty Containers
Empty containers that once held this compound must be decontaminated before they can be discarded as regular trash or recycled.
Objective: To remove residual chemical to a level that renders the container non-hazardous.
Methodology:
-
Initial Rinse : In a chemical fume hood, rinse the empty container with a small amount of a suitable solvent (e.g., acetone or methanol) that is compatible with your halogenated waste stream.
-
Collect Rinseate : This first rinseate is considered hazardous waste. Decant it into your designated "Halogenated Organic Waste" container.[6]
-
Repeat Rinsing (Triple Rinse) : For containers that held acutely toxic chemicals (P-listed), regulations require a triple rinse, with all three rinses collected as hazardous waste.[9] While this compound is not currently P-listed, adopting a triple-rinse procedure is a best practice. Collect all rinseate as hazardous waste.
-
Air Dry : Allow the fully rinsed container to air dry completely in the back of a fume hood.
-
Deface Label : Obliterate or remove the original chemical label to avoid confusion.
-
Final Disposal : Once clean and dry, the container may be disposed of in the appropriate receptacle for glass or plastic waste, per your institution's policy.
Conclusion
The responsible management of chemical waste like this compound is a cornerstone of laboratory safety and environmental ethics. By adhering to the principles of correct classification, stringent segregation, proper containment, and compliant accumulation, researchers can ensure they are protecting themselves, their colleagues, and the wider community. Always consult your institution's specific EHS guidelines, as they are the final authority on waste management procedures at your facility.
References
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American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab. ACS Publications. Retrieved from [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. CWU. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. EPA. Retrieved from [Link]
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Medical Laboratory Observer. (2019, July 1). Laboratory Waste Management: The New Regulations. MLO. Retrieved from [Link]
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ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Retrieved from [Link]
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Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Purdue Engineering. Retrieved from [Link]
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]
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Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Columbia Research. Retrieved from [Link]
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El-Enany, M. M., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances. Retrieved from [Link]
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Canadian Agency for Drugs and Technologies in Health. (2019). Safe handling of hazardous drugs. CADTH. Retrieved from [Link]
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Clausius Scientific Press. (n.d.). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press. Retrieved from [Link]
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MDPI. (2021). The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. MDPI. Retrieved from [Link]
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PubMed Central. (2015). Safe Handling of Oral Antineoplastic Medications. NIH. Retrieved from [Link]
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MDPI. (2018). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI. Retrieved from [Link]
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Navigating the Synthesis and Handling of 4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine: A Guide to Personal Protective Equipment and Safety Protocols
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of chlorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often enhancing the pharmacological properties of drug candidates.[1] The subject of this guide, 4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine, is a member of this critical class of compounds. Its handling, however, demands a meticulous approach to safety. This document provides an in-depth, procedural guide to the requisite personal protective equipment (PPE), operational handling, and disposal of this compound, grounded in established safety principles for chlorinated heterocyclic compounds.
I. Hazard Assessment and Personal Protective Equipment (PPE)
A multi-layered PPE strategy is essential to mitigate the risks associated with handling this compound. The following table outlines the minimum recommended PPE, with the rationale rooted in the potential hazards of this chemical class.
| Protection Type | Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Tight-sealing safety goggles are mandatory to protect against dust particles and splashes. A face shield worn over goggles is crucial when there is a risk of explosion or significant splashing.[3][4] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves offer good short-term protection for incidental contact.[4] For prolonged handling or in the event of a spill, heavier-duty gloves such as neoprene or butyl rubber are recommended. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact.[5] |
| Body Protection | Laboratory Coat and Apron | A flame-resistant lab coat, fully buttoned, is the minimum requirement to protect the skin.[4] For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory Protection | NIOSH/MSHA or EN 149 Approved Respirator | All handling of this compound should ideally be performed within a certified chemical fume hood.[6][7] If a fume hood is not available or if there is a potential for aerosol generation, a respirator with a particulate filter (P95 or P1) is necessary.[5] For higher-level protection, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges should be used.[5] |
II. Operational and Handling Plan
A systematic workflow is critical to ensuring safety during the handling of this compound. The following diagram illustrates the key decision points and procedural steps.
Caption: A clear plan for the segregation and disposal of waste.
Disposal Protocol:
-
Segregation: Do not mix halogenated organic waste with non-halogenated waste streams. [8][9]2. Container: Use a designated and properly labeled "Halogenated Organic Waste" container. [6][8]The container must be in good condition with a secure lid.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the words "Halogenated Organic Waste," and a complete list of its contents with approximate percentages. [10]4. Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials. [10]5. Disposal: When the container is full, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.
By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, harnessing its potential while ensuring personal and environmental safety.
IV. References
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry. (2025, March 4).
-
An In-depth Technical Guide to the Safety and Handling of Chlorinated Heterocyclic Compounds - Benchchem.
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Personal protective equipment for handling 6-Chloropyrido[2,3-d]pyrimidine - Benchchem.
-
4,6-dichloro-1-methyl-1H-pyrazolo(3,4-d)pyrimidine | C6H4Cl2N4 | CID 222247 - PubChem.
-
Halogenated Solvents in Laboratories - Campus Operations.
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Pyrimidine - Safety Data Sheet - ChemicalBook.
-
Hazardous waste segregation.
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Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group.
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7.2 Organic Solvents - Cornell EHS.
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Personal protective equipment for handling 2,6-Diphenylpyrimidine-4(1H)-thione - Benchchem.
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SAFETY DATA SHEET - Fisher Scientific. (2023, August 22).
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SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 8).
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Chemical Safety: Personal Protective Equipment.
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MSDS of 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine - Capot Chemical. (2026, January 2).
-
6 - SAFETY DATA SHEET. (2009, September 22).
-
An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds - Benchchem.
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4 - SAFETY DATA SHEET.
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104850 - 4,6-Dichloropyrimidine - Safety Data Sheet.
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Personal protective equipment for preparing toxic drugs - GERPAC.
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ECSA New Guidance on Storage and Handling for Chlorinated Solvents - Eurochlor. (2016, May 23).
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central.
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Specific Solvent Issues with Chlorination - Wordpress. (2026, January 4).
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
